molecular formula C27H37FO4 B15570512 AL 8810 isopropyl ester CAS No. 208114-93-6

AL 8810 isopropyl ester

Cat. No.: B15570512
CAS No.: 208114-93-6
M. Wt: 444.6 g/mol
InChI Key: NHXJEEIAJJWMNC-JMTTVTNBSA-N
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Description

AL 8810 isopropyl ester is a useful research compound. Its molecular formula is C27H37FO4 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

208114-93-6

Molecular Formula

C27H37FO4

Molecular Weight

444.6 g/mol

IUPAC Name

propan-2-yl 7-[(1R,2R,3S,5S)-2-[(3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate

InChI

InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/t22-,23-,24+,25+,26+/m1/s1

InChI Key

NHXJEEIAJJWMNC-JMTTVTNBSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AL-8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-8810 is a pivotal pharmacological tool used extensively in the study of prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor) signaling. As a selective FP receptor antagonist with underlying weak partial agonist properties, its mechanism of action is multifaceted. This technical guide provides a comprehensive overview of the molecular interactions and signaling pathways modulated by AL-8810. We will dissect its function as a competitive antagonist, explore its partial agonist activity, and delve into its role as a biased agonist, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and development applications.

Introduction: Prodrug Activation and Bioavailability

AL-8810 is the free acid form of the molecule, [(5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid].[1][2] For ocular applications, it is often formulated as AL-8810 isopropyl ester. This esterification serves as a prodrug strategy to enhance its lipophilicity, thereby improving its penetration across the cornea.[3] Following topical administration, corneal esterases rapidly hydrolyze the isopropyl ester moiety to release the biologically active free acid, AL-8810, into the aqueous humor.[4] This bioactivation is a critical first step for its interaction with target receptors in ocular tissues.

G cluster_cornea Corneal Tissue Prodrug AL-8810 Isopropyl Ester (Lipophilic) Enzyme Corneal Esterases Prodrug->Enzyme Topical Administration Active AL-8810 Free Acid (Active Form) Enzyme->Active Hydrolysis AqueousHumor Aqueous Humor Active->AqueousHumor Diffusion

Caption: Bioactivation of AL-8810 Isopropyl Ester in the Cornea.

Core Mechanism: Selective FP Receptor Antagonism

The primary and most characterized function of AL-8810 is its role as a selective, competitive antagonist at the FP receptor.[1][5] The FP receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand PGF2α or synthetic agonists (e.g., travoprost (B1681362) acid, latanoprost (B1674536) acid), couples to the Gq/11 protein.[5][6] This initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[3][5][7]

AL-8810 competitively binds to the FP receptor, occupying the ligand-binding site without inducing the full conformational change required for robust Gq protein activation. In doing so, it effectively blocks agonists like fluprostenol (B1673476) from binding and initiating the downstream signaling cascade.[1][3] This antagonistic action is demonstrated by the parallel rightward shift of agonist concentration-response curves in the presence of AL-8810, without a significant reduction in the maximal response, a hallmark of competitive antagonism.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_R FP Receptor Gq Gq/11 Protein FP_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist PGF2α (or other agonist) Agonist->FP_R Binds & Activates AL8810 AL-8810 AL8810->FP_R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca Triggers Release Downstream Effects Downstream Effects Ca->Downstream Effects

Caption: Canonical FP Receptor Signaling and Antagonism by AL-8810.

Quantitative Data: Antagonist Potency

The antagonist potency of AL-8810 has been quantified across various cell systems. Its selectivity is notable, as it does not significantly inhibit other prostanoid receptors (TP, DP, EP2, EP4) even at concentrations up to 10 µM.[1]

ParameterCell Line / SystemValueReference
pA₂ A7r5 Rat Aorta Smooth Muscle Cells6.68 ± 0.23[1][2]
Swiss Mouse 3T3 Fibroblasts6.34 ± 0.09[1][2]
Kᵢ (nM) A7r5 Rat Aorta Smooth Muscle Cells426 ± 63[1][2]
Mouse 3T3 Fibroblasts200 ± 60[8]
Human Ciliary Muscle (h-CM) Cells5700[8]
Human Trabecular Meshwork (h-TM) Cells2600 ± 500[8]
Cloned Human Ocular FP Receptor1900 ± 300[8]

Secondary Mechanism: Weak Partial Agonism

While primarily an antagonist, AL-8810 is technically a partial agonist with very low intrinsic efficacy.[1][3] This means it can weakly activate the FP receptor on its own, stimulating the PLC pathway to a small degree. Its maximal effect is significantly lower than that of full agonists like cloprostenol (B1669231) or fluprostenol.[1][3] This partial agonism is an important characteristic, as it implies that in a system devoid of other FP agonists, AL-8810 can elicit a minor, measurable response.

Quantitative Data: Partial Agonist Potency
ParameterCell LineValueReference
EC₅₀ (nM) A7r5 Rat Aorta Smooth Muscle Cells261 ± 44[1][2]
Swiss Mouse 3T3 Fibroblasts186 ± 63[1][2]
Eₘₐₓ (%) A7r5 Rat Aorta Smooth Muscle Cells19%[1][2]
Swiss Mouse 3T3 Fibroblasts23%[1][2]
Eₘₐₓ is reported relative to the response of the full FP receptor agonist cloprostenol.

Advanced Mechanism: Biased Agonism and Alternative Signaling

Recent studies have revealed a more complex layer to AL-8810's mechanism: biased agonism. This phenomenon occurs when a ligand preferentially activates one signaling pathway over another downstream of the same receptor. While the full agonist PGF2α activates the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway primarily through the canonical Gq/PLC/PKC-dependent route, AL-8810 activates ERK1/2 through a distinct, non-canonical pathway.[9][10]

AL-8810-induced ERK activation is dependent on FP receptor-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR). This process involves Src kinase and the shedding of EGF, likely via matrix metalloproteinases, leading to a rapid and transient activation of ERK1/2 in the nucleus.[10] This demonstrates that AL-8810, despite being a potent antagonist of the Gq pathway, acts as a biased agonist for the EGFR transactivation pathway.

G cluster_PGF PGF2α Pathway cluster_AL8810 AL-8810 Pathway PGF PGF2α FP_R1 FP Receptor PGF->FP_R1 Gq1 Gq/11 FP_R1->Gq1 PKC1 PKC Gq1->PKC1 via PLC/DAG ERK1 p-ERK1/2 PKC1->ERK1 AL AL-8810 FP_R2 FP Receptor AL->FP_R2 Src Src Kinase FP_R2->Src MMP MMP Src->MMP Activates EGFR EGFR MMP->EGFR via EGF shedding ERK2 p-ERK1/2 EGFR->ERK2 Transactivation

Caption: Biased Signaling: PGF2α vs. AL-8810 Pathways to ERK Activation.

Key Experimental Protocols

The characterization of AL-8810's mechanism of action relies on several key in vitro assays.

Phosphoinositide (PI) Turnover Assay

This assay measures the activity of Phospholipase C (PLC) and is used to quantify both agonist and antagonist effects at the FP receptor.

Methodology:

  • Cell Culture: A7r5 or 3T3 cells, which endogenously express FP receptors, are cultured to near confluence.[1]

  • Radiolabeling: Cells are incubated overnight with a medium containing [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides like PIP2.

  • Pre-incubation: Cells are washed and pre-incubated with LiCl (which blocks inositol monophosphatase, causing labeled inositol phosphates to accumulate) and the antagonist (AL-8810) for a set period.

  • Stimulation: An FP receptor agonist (e.g., fluprostenol) is added, and the cells are incubated for 30-60 minutes to stimulate PLC activity.[1]

  • Extraction: The reaction is terminated with a cold acid solution (e.g., trichloroacetic acid).

  • Separation & Counting: The aqueous phase, containing the [³H]-inositol phosphates (IPs), is separated by ion-exchange chromatography. The radioactivity of the eluted IPs is then measured using liquid scintillation counting.

  • Data Analysis: The amount of radioactivity is proportional to PLC activity. For antagonist studies, the data is used to generate concentration-response curves and perform Schild analysis.[1]

G Step1 1. Culture Cells (e.g., A7r5) Step2 2. Label with [³H]-myo-inositol Step1->Step2 Step3 3. Pre-incubate with LiCl and AL-8810 Step2->Step3 Step4 4. Stimulate with FP Agonist Step3->Step4 Step5 5. Terminate & Extract Inositol Phosphates (IPs) Step4->Step5 Step6 6. Separate IPs & Measure Radioactivity Step5->Step6

Caption: General Workflow for a Phosphoinositide (PI) Turnover Assay.

Intracellular Calcium Mobilization Assay

This assay directly measures the IP3-mediated release of calcium from intracellular stores.

Methodology:

  • Cell Culture: Cells expressing FP receptors (e.g., human ciliary muscle cells) are grown on coverslips or in microplates.[3]

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. The 'AM' ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active dye inside.

  • Stimulation: The coverslip or plate is placed in a fluorometer or a fluorescence microscope. Baseline fluorescence is recorded before adding the agonist and/or antagonist.

  • Measurement: Upon stimulation, changes in fluorescence intensity are recorded over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Peak fluorescence intensity is used to quantify the response and determine parameters like EC₅₀ or the inhibitory effect of an antagonist.

Schild Regression Analysis

This analysis is crucial for determining if an antagonist is competitive and for calculating its potency (pA₂ value).

Methodology:

  • Experimental Setup: A series of agonist concentration-response curves are generated using an assay like the PI turnover assay. Each curve is generated in the presence of a different, fixed concentration of the antagonist (AL-8810).

  • Data Collection: The EC₅₀ of the agonist is determined for each antagonist concentration.

  • Calculation: The dose ratio (DR) is calculated for each antagonist concentration (DR = EC₅₀ in presence of antagonist / EC₅₀ in absence of antagonist).

  • Plotting: A Schild plot is created by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

  • Analysis: For a competitive antagonist, the data should yield a linear plot with a slope not significantly different from 1.0. The x-intercept of this line provides the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.[1]

Conclusion

The mechanism of action of AL-8810 isopropyl ester is complex, reflecting its identity as a prodrug that releases the active molecule, AL-8810. AL-8810 is predominantly a highly selective and potent competitive antagonist of the canonical Gq-PLC-Ca²⁺ signaling pathway of the FP receptor. However, its pharmacological profile is nuanced by a weak partial agonist activity on this same pathway and a significant biased agonist activity toward the non-canonical activation of the MAPK/ERK pathway via EGFR transactivation. This dual antagonist/biased agonist profile makes AL-8810 an invaluable and precise tool for dissecting the diverse physiological and pathological roles of the FP receptor in ophthalmology and beyond. A thorough understanding of these distinct mechanisms is critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the PGF2α signaling axis.

References

AL 8810 Isopropyl Ester: A Technical Guide to a Selective Prostaglandin F2α Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1] As a structural analog of PGF2α, AL 8810 has become an invaluable pharmacological tool for elucidating the diverse physiological and pathological roles of the PGF2α signaling pathway.[2] This technical guide provides a comprehensive overview of AL 8810, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a discussion of its applications in research and drug development. The isopropyl ester form of AL 8810 enhances its lipophilicity, facilitating its passage across cell membranes where it is subsequently hydrolyzed to the active acid form, AL 8810.

Mechanism of Action: Antagonism of the FP Receptor

PGF2α exerts its biological effects by binding to the FP receptor, a G-protein coupled receptor (GPCR). The activation of the FP receptor primarily couples to the Gq family of G-proteins, initiating a well-defined signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses. These can include smooth muscle contraction, cell proliferation, and modulation of inflammatory processes.[3][5]

AL 8810 functions as a competitive antagonist at the FP receptor.[2] It binds to the receptor but does not elicit the conformational change necessary for G-protein activation and downstream signaling. By occupying the binding site, AL 8810 prevents the endogenous ligand, PGF2α, or synthetic agonists from activating the receptor, thereby inhibiting the physiological responses mediated by this pathway. It is important to note that AL 8810 has been observed to exhibit weak partial agonist activity at high concentrations in some cellular systems.[2][6][7]

Signaling Pathway of PGF2α and Inhibition by AL 8810

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Binds & Activates Gq Gq protein FP_Receptor->Gq Activates AL8810 AL 8810 AL8810->FP_Receptor Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cyto Ca²⁺ (Cytosol) Ca_ER->Ca_Cyto Release Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Ca_Cyto->Cellular_Response Mediates PKC->Cellular_Response Mediates

PGF2α signaling and AL 8810 antagonism.

Quantitative Pharmacological Data

The potency and selectivity of AL 8810 have been characterized in various in vitro systems. The following tables summarize key quantitative data.

Table 1: Antagonist Potency of AL 8810 at the FP Receptor

ParameterCell LineAgonistValueReference
Ki A7r5 Rat Aortic Smooth MuscleFluprostenol426 ± 63 nM[2]
Ki Swiss 3T3 FibroblastsFluprostenol~200 ± 60 nM[1]
pA2 A7r5 Rat Aortic Smooth MuscleFluprostenol6.68 ± 0.23[2]
pA2 Swiss 3T3 FibroblastsFluprostenol6.34 ± 0.09[2]
IC50 Various SystemsPGF2α or analogs734 ± 228 nM[8]

Table 2: Partial Agonist Activity of AL 8810 at the FP Receptor

ParameterCell LineFull Agonist for ComparisonValueReference
EC50 A7r5 Rat Aortic Smooth MuscleCloprostenol261 ± 44 nM[2]
Emax A7r5 Rat Aortic Smooth MuscleCloprostenol19%[2]
EC50 Swiss 3T3 FibroblastsCloprostenol186 ± 63 nM[2]
Emax Swiss 3T3 FibroblastsCloprostenol23%[2]

Table 3: Selectivity Profile of AL 8810

Receptor SubtypeFunctional Inhibition (at 10 µM AL 8810)Reference
TP (Thromboxane)Not significant[2]
DP (Prostaglandin D)Not significant[2]
EP2 (Prostaglandin E)Not significant[2]
EP4 (Prostaglandin E)Not significant[2]
IP (Prostacyclin)Not significant[9]
V1-Vasopressin Not significant[2]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization of AL 8810's pharmacological properties. The following sections provide methodologies for key experiments.

General Cell Culture

A7r5 Rat Aortic Smooth Muscle Cells:

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When cells reach 70-80% confluency, rinse with phosphate-buffered saline (PBS) and detach using a 0.25% Trypsin-EDTA solution. Neutralize trypsin with complete growth medium and re-seed at a ratio of 1:3 to 1:6.

Swiss 3T3 Mouse Fibroblasts:

  • Media: DMEM supplemented with 10% bovine calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage every 3 days at a seeding density of 3 x 10^5 cells per 75 cm² flask to maintain exponential growth and prevent contact inhibition.

Experimental Workflow for Characterizing AL 8810

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture 1. Culture A7r5 or Swiss 3T3 Cells Seed_Plates 2. Seed Cells into Multi-well Plates Cell_Culture->Seed_Plates Serum_Starve 3. Serum Starve Cells (e.g., 18-24h) Seed_Plates->Serum_Starve Pretreat_AL8810 4. Pretreat with AL 8810 (various concentrations) Serum_Starve->Pretreat_AL8810 Stimulate_Agonist 5. Stimulate with FP Agonist (e.g., Fluprostenol) Pretreat_AL8810->Stimulate_Agonist Measure_Response 6. Measure Cellular Response Stimulate_Agonist->Measure_Response Dose_Response 7. Generate Dose-Response Curves Measure_Response->Dose_Response Schild_Analysis 8. Perform Schild Analysis Dose_Response->Schild_Analysis Calculate_Parameters 9. Calculate Ki and pA2 Schild_Analysis->Calculate_Parameters

Workflow for AL 8810 antagonist characterization.
Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of PLC activity and is a robust method for quantifying FP receptor activation.

  • Cell Preparation: Seed A7r5 or Swiss 3T3 cells in 24-well plates and grow to near confluency.

  • Labeling: Label the cells by incubating overnight in inositol-free medium containing [³H]-myo-inositol (e.g., 0.5 µCi/mL).

  • Washing: Wash the cells with serum-free medium to remove unincorporated [³H]-myo-inositol.

  • Pre-incubation: Pre-incubate the cells with a lithium chloride (LiCl) solution (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.

  • Antagonist Treatment: Add various concentrations of AL 8810 to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of an FP agonist (e.g., fluprostenol, typically at its EC80 concentration) and incubate for 30-60 minutes.

  • Extraction: Terminate the reaction by aspirating the medium and adding ice-cold formic acid (e.g., 0.5 M).

  • Purification: Separate the total inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

  • Quantification: Elute the [³H]-inositol phosphates and quantify the radioactivity using liquid scintillation counting.

  • Analysis: Plot the inhibition of agonist-stimulated IP accumulation as a function of AL 8810 concentration to determine the IC50.

Intracellular Calcium Mobilization Assay

This high-throughput-compatible assay measures the transient increase in intracellular calcium upon receptor activation.

  • Cell Preparation: Seed cells (e.g., HEK293 cells stably expressing the human FP receptor) into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffer (e.g., Krebs-Ringer-HEPES) for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Washing: Gently wash the cells with buffer to remove excess dye.

  • Antagonist Treatment: Add various concentrations of AL 8810 to the wells.

  • Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence.

  • Agonist Stimulation: Use the instrument's integrated fluidics to add a fixed concentration of an FP agonist and immediately begin recording the fluorescence signal over time (typically 1-3 minutes).

  • Analysis: The change in fluorescence intensity (peak minus baseline) reflects the intracellular calcium concentration. Determine the inhibitory effect of AL 8810 on the agonist-induced calcium response.

Schild Analysis for Determining Antagonist Affinity (pA2)

Schild analysis is a rigorous method to determine the affinity (expressed as pA2) of a competitive antagonist and to confirm the competitive nature of the antagonism.

  • Generate Agonist Dose-Response Curves: Perform a functional assay (e.g., IP accumulation) to generate a full dose-response curve for a potent FP agonist (e.g., fluprostenol) in the absence of AL 8810.

  • Generate Shifted Curves: Repeat the agonist dose-response curve in the presence of several fixed concentrations of AL 8810. A competitive antagonist will cause a parallel rightward shift of the curve without depressing the maximal response.[2]

  • Calculate Dose Ratios: For each concentration of AL 8810 used, calculate the dose ratio (DR). The dose ratio is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist in the absence of the antagonist.

  • Construct Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of AL 8810 (-log[AL 8810]) on the x-axis.

  • Determine pA2 and Slope: Perform a linear regression on the plotted data. The x-intercept of the regression line is the pA2 value. For a truly competitive antagonist, the slope of the line should not be significantly different from 1.0.

Logical Diagram for Schild Analysis

Schild_Analysis_Logic Start Start with Agonist Dose-Response Data Add_Antagonist Generate Agonist Dose-Response Curves in presence of fixed [Antagonist] Start->Add_Antagonist Calculate_EC50 Calculate EC50 for each curve Add_Antagonist->Calculate_EC50 Calculate_DR Calculate Dose Ratio (DR) for each [Antagonist] Calculate_EC50->Calculate_DR Transform_Data Calculate log(DR-1) and -log[Antagonist] Calculate_DR->Transform_Data Plot_Data Plot log(DR-1) vs. -log[Antagonist] Transform_Data->Plot_Data Linear_Regression Perform Linear Regression Plot_Data->Linear_Regression Analyze_Plot Analyze the Plot Linear_Regression->Analyze_Plot Result pA2 = x-intercept Slope ≈ 1 confirms competitive antagonism Analyze_Plot->Result

Logical steps for performing a Schild analysis.

Applications in Research and Drug Development

AL 8810's selectivity for the FP receptor makes it an essential tool for:

  • Target Validation: Confirming that a biological effect observed with a PGF2α analog is indeed mediated by the FP receptor. This is particularly important in ocular research, where PGF2α analogs are first-line treatments for glaucoma to lower intraocular pressure (IOP).[6] AL 8810 can be used to block the IOP-lowering effects of FP agonists, confirming their mechanism of action.[8]

  • Pathway Elucidation: Dissecting the role of PGF2α signaling in complex physiological and pathophysiological processes, such as parturition, luteolysis, inflammation, and neuropathic pain.[6][7][10]

  • Drug Discovery: Serving as a reference compound in screening campaigns to identify novel FP receptor antagonists with improved pharmacokinetic or pharmacodynamic properties.

Conclusion

AL 8810 isopropyl ester is a well-characterized, selective, and potent antagonist of the prostaglandin F2α receptor. Its utility in dissecting the PGF2α signaling pathway is undisputed, and it remains a critical tool for researchers in academia and the pharmaceutical industry. The detailed protocols and quantitative data provided in this guide offer a robust framework for the effective use and characterization of this important pharmacological agent. A thorough understanding of its properties, including its partial agonist activity at higher concentrations, is essential for the accurate interpretation of experimental results.

References

AL 8810 Isopropyl Ester: A Comprehensive Technical Guide on its Function as a Selective FP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL 8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2] This technical guide provides an in-depth overview of the function, mechanism of action, and pharmacological characteristics of AL 8810, with a particular focus on its isopropyl ester prodrug form. The document includes a compilation of quantitative data from various studies, detailed experimental protocols for its characterization, and visualizations of its mechanism and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of FP receptor modulation.

Introduction

Prostaglandin F2α (PGF2α) and its analogs mediate a wide range of physiological and pathological processes through activation of the FP receptor, a G-protein coupled receptor. These processes include uterine contraction, luteolysis, bronchoconstriction, and the regulation of intraocular pressure (IOP). The development of selective FP receptor antagonists is crucial for elucidating the roles of the PGF2α/FP receptor system and for the potential treatment of various conditions.

AL 8810, a fluorinated analog of PGF2α, has emerged as a key pharmacological tool due to its high selectivity and competitive antagonist properties at the FP receptor.[3][4] The isopropyl ester form of AL 8810 is a lipid-soluble prodrug designed to enhance its penetration across biological membranes, such as the cornea, after which it is hydrolyzed to the active free acid, AL 8810.[5][6] This characteristic is particularly advantageous for ophthalmic applications.

Mechanism of Action

AL 8810 functions as a competitive antagonist at the FP receptor. This is demonstrated by its ability to produce parallel rightward shifts in the concentration-response curves of FP receptor agonists, such as fluprostenol, without significantly suppressing the maximum response.[1][4] While it is primarily an antagonist, AL 8810 has been observed to possess weak partial agonist activity at the FP receptor in some cellular systems.[3][4][6]

The FP receptor is coupled to the Gq/11 G-protein, and its activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). AL 8810 exerts its antagonistic effect by binding to the FP receptor and preventing the binding of PGF2α or other agonists, thereby inhibiting this signaling cascade.

Signaling Pathway Diagram

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGF2a PGF2α (Agonist) FP_receptor FP Receptor PGF2a->FP_receptor Binds & Activates AL8810 AL 8810 (Antagonist) AL8810->FP_receptor Binds & Blocks Gq Gq/11 FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca2+]i IP3->Ca_release PKC PKC Activation DAG->PKC Physiological_effects Physiological Effects Ca_release->Physiological_effects PKC->Physiological_effects

Caption: FP Receptor signaling and antagonism by AL 8810.

Pharmacological Properties: Quantitative Data

The antagonist potency and selectivity of AL 8810 have been characterized in various cell-based functional assays. The following tables summarize the key quantitative data.

Table 1: Antagonist Potency of AL 8810
Cell LineAgonistParameterValueReference
A7r5 Rat Aortic Smooth MuscleFluprostenolpA26.68 ± 0.23[4]
Swiss 3T3 FibroblastsFluprostenolpA26.34 ± 0.09[4]
A7r5 Rat Aortic Smooth MuscleFluprostenolKi (nM)426 ± 63[4]
Mouse 3T3 Cells-Ki (µM)0.2 ± 0.06[2]
Rat A7r5 Cells-Ki (µM)0.4 ± 0.1[2]
Table 2: Partial Agonist Activity of AL 8810
Cell LineParameterValue (nM)Max Effect (% of Cloprostenol)Reference
A7r5 Rat Aortic Smooth MuscleEC50261 ± 4419%[4]
Swiss 3T3 FibroblastsEC50186 ± 6323%[4]

Selectivity Profile

AL 8810 demonstrates high selectivity for the FP receptor. Studies have shown that even at a concentration of 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptor subtypes, including DP, EP2, EP4, and TP receptors.[1][4] Furthermore, it does not antagonize the phospholipase C-coupled V1-vasopressin receptor in A7r5 cells.[4]

Therapeutic Potential and Research Applications

The selective antagonist properties of AL 8810 make it a valuable tool for investigating FP receptor-mediated processes and a potential therapeutic agent for various conditions.

  • Ocular Hypertension and Glaucoma: FP receptor agonists are a first-line treatment for lowering intraocular pressure. AL 8810 can be used to study the mechanisms of aqueous humor dynamics and to investigate the role of the FP receptor in glaucoma pathophysiology.[3]

  • Neurological Disorders: Research suggests that AL 8810 may have neuroprotective effects. In animal models of traumatic brain injury and ischemic stroke, AL 8810 treatment has been shown to reduce neuronal cell death and improve neurological outcomes.[1][2]

  • Reproductive Biology: AL 8810 has been used to study the role of PGF2α in embryo development. For instance, it has been shown to inhibit the detrimental effects of PGF2α on pre-compacted bovine embryos in vitro.[7]

  • Other Applications: AL 8810 has also been utilized in research related to multiple sclerosis, allodynia, endometriosis, and cardiac fibrosis.[3]

Experimental Protocols

The characterization of AL 8810's function relies on specific in vitro assays. Below is a detailed methodology for a key experiment used to determine its antagonist activity.

Phospholipase C (PLC) Activity Assay (based on [3H]-Inositol Phosphate Accumulation)

This assay measures the accumulation of [3H]-inositol phosphates ([3H]-IPs) as an indicator of PLC activation following FP receptor stimulation.

I. Cell Culture and Labeling:

  • Culture A7r5 rat aortic smooth muscle cells or Swiss 3T3 fibroblasts in appropriate growth medium until they reach near confluence in 24-well plates.

  • Wash the cells with inositol-free Dulbecco's Modified Eagle's Medium (DMEM).

  • Label the cells by incubating them overnight in inositol-free DMEM containing 1 µCi/ml of myo-[3H]-inositol.

II. Antagonist Incubation:

  • Wash the labeled cells with serum-free DMEM containing 10 mM LiCl.

  • Pre-incubate the cells with various concentrations of AL 8810 (or vehicle control) for 30 minutes at 37°C. The LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.

III. Agonist Stimulation:

  • Add a fixed concentration of an FP receptor agonist (e.g., fluprostenol) to the wells and incubate for an additional 60 minutes at 37°C.

IV. Extraction of Inositol Phosphates:

  • Aspirate the medium and terminate the reaction by adding ice-cold 0.1 M formic acid.

  • Incubate on ice for 30 minutes.

  • Collect the formic acid extracts.

V. Quantification of [3H]-Inositol Phosphates:

  • Neutralize the extracts with NaOH.

  • Separate the [3H]-IPs from free [3H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

  • Elute the total [3H]-IPs with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

  • Quantify the radioactivity in the eluates using liquid scintillation counting.

VI. Data Analysis:

  • Plot the agonist concentration-response curves in the absence and presence of different concentrations of AL 8810.

  • Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.

Experimental Workflow Diagram

PLC_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., A7r5 cells) start->cell_culture labeling 2. Labeling with [3H]-myo-inositol cell_culture->labeling wash1 3. Wash cells labeling->wash1 antagonist_inc 4. Pre-incubate with AL 8810 or vehicle wash1->antagonist_inc agonist_stim 5. Stimulate with FP receptor agonist antagonist_inc->agonist_stim terminate 6. Terminate reaction with formic acid agonist_stim->terminate extract 7. Extract soluble inositol phosphates terminate->extract chromatography 8. Anion-exchange chromatography extract->chromatography quantify 9. Scintillation counting of [3H]-IPs chromatography->quantify analyze 10. Data Analysis (Schild Plot) quantify->analyze end End analyze->end

References

AL-8810 Isopropyl Ester: A Technical Guide to a Selective Prostaglandin FP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-8810 is a potent and selective competitive antagonist of the prostaglandin (B15479496) F2α (FP) receptor. A fluorinated analog of prostaglandin F2α (PGF2α), AL-8810 has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of the FP receptor. Its development has significantly contributed to the understanding of FP receptor signaling and has been instrumental in preclinical research across various therapeutic areas, most notably in ophthalmology. This technical guide provides a comprehensive overview of the discovery, development, pharmacological profile, and experimental methodologies associated with AL-8810 and its active form, AL-8810 acid.

Introduction: The Quest for a Selective FP Receptor Antagonist

The prostaglandins (B1171923) are a group of lipid compounds that exert a wide range of physiological effects through their interaction with specific G protein-coupled receptors. The FP receptor, activated by its natural ligand PGF2α, is critically involved in various biological processes, including uterine contraction, luteolysis, and the regulation of intraocular pressure (IOP). The development of potent and selective FP receptor agonists, such as latanoprost (B1674536) and travoprost, revolutionized the treatment of glaucoma by enhancing the uveoscleral outflow of aqueous humor and thereby lowering IOP.

However, to fully understand the intricate signaling pathways and the precise role of the FP receptor in both health and disease, the availability of a selective antagonist was paramount. The discovery of AL-8810, a PGF2α analog with a unique chemical structure, filled this critical gap in the pharmacopeia of prostanoid research. AL-8810 is the isopropyl ester prodrug of its biologically active free acid form. The ester formulation enhances its lipophilicity, facilitating its penetration across biological membranes, such as the cornea.[1]

Discovery and Development

AL-8810, chemically known as (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid, was discovered and developed by Alcon Laboratories. It emerged from a research program focused on synthesizing fluorinated PGF2α analogs to identify compounds with modified biological activity. The introduction of a fluorine atom at the 11-position and an indanyl group at the 15-position of the prostaglandin scaffold were key structural modifications that transformed the molecule from an agonist to a competitive antagonist.

While the precise, step-by-step synthesis protocol for AL-8810 isopropyl ester is not publicly detailed, the general synthesis of fluorinated prostaglandin analogs often involves multi-step organic chemistry procedures. A plausible synthetic approach would involve the stereoselective construction of the cyclopentane (B165970) core, followed by the introduction of the alpha and omega side chains through reactions such as Wittig or Horner-Wadsworth-Emmons reactions. The fluorination step is a critical part of the synthesis, likely achieved using a specialized fluorinating agent. The final step would involve the esterification of the carboxylic acid group to yield the isopropyl ester.

The development of AL-8810 was primarily driven by the need for a research tool to investigate the pharmacology of the FP receptor. Its ability to selectively block the effects of PGF2α and its analogs has been instrumental in confirming the FP receptor as the target for many ocular hypotensive drugs.

Pharmacological Profile

AL-8810 is characterized as a competitive antagonist of the FP receptor with weak partial agonist activity. Its pharmacological properties have been extensively studied in various in vitro systems.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AL-8810's active acid form.

Table 1: In Vitro Potency of AL-8810 (Acid Form)

ParameterCell LineAgonistValueReference
Ki A7r5 (rat aortic smooth muscle)Fluprostenol426 ± 63 nM
pA2 A7r5Fluprostenol6.68 ± 0.23
pA2 Swiss 3T3 fibroblastsFluprostenol6.34 ± 0.09

Table 2: Partial Agonist Activity of AL-8810 (Acid Form)

ParameterCell LineFull AgonistValueReference
EC50 A7r5Cloprostenol261 ± 44 nM
Emax A7r5Cloprostenol19%
EC50 Swiss 3T3 fibroblastsCloprostenol186 ± 63 nM
Emax Swiss 3T3 fibroblastsCloprostenol23%
Selectivity

A crucial feature of AL-8810 is its high selectivity for the FP receptor over other prostanoid receptors (DP, EP, IP, and TP) and other unrelated receptors. This selectivity is essential for its utility as a specific pharmacological probe.

Mechanism of Action and Signaling Pathways

AL-8810 exerts its antagonist effect by competing with PGF2α and other FP receptor agonists for the same binding site on the FP receptor. The FP receptor is a Gq-protein coupled receptor, and its activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

FP_Receptor_Signaling cluster_agonist Agonist-Mediated Pathway cluster_antagonist Antagonist Action PGF2a PGF2a FP_Receptor_A FP Receptor Gq_A Gq PLC_A PLC PIP2_A PIP2 IP3_A IP3 DAG_A DAG Ca2_A Ca2+ Release PKC_A PKC Activation AL8810 AL8810 FP_Receptor_B FP Receptor Gq_B Gq

Caption: Agonist vs. Antagonist Action at the FP Receptor.

Interestingly, while AL-8810 is primarily an antagonist, it can also induce distinct signaling events. Studies have shown that AL-8810 can activate the mitogen-activated protein kinase (MAPK/ERK) pathway through a mechanism involving the transactivation of the epidermal growth factor receptor (EGFR). This pathway is different from the canonical Gq-PLC pathway activated by PGF2α.

AL8810_EGFR_Transactivation AL8810 AL8810 FP_Receptor FP Receptor AL8810->FP_Receptor Src Src Kinase FP_Receptor->Src Activates MMP MMP Src->MMP Activates proEGF pro-EGF MMP->proEGF Cleaves EGF EGF proEGF->EGF EGFR EGFR EGF->EGFR Binds & Activates MAPK MAPK/ERK Activation EGFR->MAPK

Caption: AL-8810-Induced EGFR Transactivation Pathway.

Key Experimental Protocols

The characterization of AL-8810 has relied on several key in vitro assays. Below are detailed methodologies for two fundamental experiments.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to quantify FP receptor agonism and antagonism.

Objective: To determine the effect of AL-8810 on FP receptor-mediated IP accumulation.

Materials:

  • A7r5 cells (or other cells endogenously expressing the FP receptor)

  • Cell culture medium (e.g., DMEM) with supplements

  • myo-[³H]inositol

  • Agonist (e.g., PGF2α, fluprostenol)

  • AL-8810

  • Lithium chloride (LiCl) solution

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail and counter

Methodology:

  • Cell Culture and Labeling:

    • Plate A7r5 cells in multi-well plates and grow to near confluency.

    • Label the cells by incubating them overnight in a medium containing myo-[³H]inositol. This incorporates the radiolabel into the cellular phosphoinositide pool.

  • Pre-incubation:

    • Wash the cells to remove unincorporated radiolabel.

    • Pre-incubate the cells with a solution containing LiCl for a defined period. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.

    • For antagonist studies, add varying concentrations of AL-8810 during this pre-incubation step.

  • Stimulation:

    • Add the FP receptor agonist (e.g., PGF2α) to the wells to stimulate the cells.

    • Incubate for a specific time to allow for IP accumulation.

  • Extraction and Quantification:

    • Terminate the reaction by adding a suitable acid (e.g., perchloric acid).

    • Separate the accumulated [³H]inositol phosphates from the free [³H]inositol using anion-exchange chromatography with Dowex AG1-X8 resin.

    • Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]inositol phosphate accumulation in response to the agonist in the presence and absence of AL-8810.

    • For antagonist studies, construct concentration-response curves and perform Schild analysis to determine the pA₂ value.

IP_Assay_Workflow Start Start Cell_Culture Culture A7r5 Cells Start->Cell_Culture Labeling Label with [3H]inositol Cell_Culture->Labeling Preincubation Pre-incubate with LiCl (and AL-8810 for antagonist assay) Labeling->Preincubation Stimulation Stimulate with FP Agonist Preincubation->Stimulation Termination Terminate Reaction (Acid) Stimulation->Termination Separation Separate IPs with Dowex Chromatography Termination->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (e.g., Schild Plot) Quantification->Analysis End End Analysis->End

Caption: Inositol Phosphate Accumulation Assay Workflow.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay directly measures the increase in intracellular Ca²⁺ concentration following FP receptor activation.

Objective: To assess the ability of AL-8810 to block agonist-induced Ca²⁺ mobilization.

Materials:

  • Cells expressing the FP receptor

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • FP receptor agonist

  • AL-8810

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Methodology:

  • Cell Preparation:

    • Plate cells in black-walled, clear-bottom microplates suitable for fluorescence measurements.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent Ca²⁺ indicator dye and Pluronic F-127 (to aid in dye solubilization).

    • Incubate the cells with the loading buffer in the dark to allow the dye to enter the cells and be cleaved to its active, Ca²⁺-sensitive form.

  • Antagonist Pre-incubation:

    • Wash the cells to remove excess dye.

    • Add buffer containing various concentrations of AL-8810 to the wells and incubate.

  • Measurement of Ca²⁺ Response:

    • Place the plate in a FLIPR or on a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Inject the FP receptor agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular Ca²⁺ concentration.

    • Determine the peak Ca²⁺ response for each condition.

    • Plot the agonist concentration-response curves in the presence of different concentrations of AL-8810 to demonstrate competitive antagonism.

In Vivo Studies and Therapeutic Potential

While AL-8810 isopropyl ester was initially investigated for its potential to treat ocular conditions, it has not progressed to human clinical trials for this indication. However, its active form has been used extensively in preclinical animal models for a variety of conditions, including:

  • Bovine Reproduction: Investigating the role of PGF2α in luteolysis and embryo implantation.

  • Neuroinflammation: Studies in models of stroke and traumatic brain injury have suggested a potential neuroprotective role for FP receptor antagonism.

  • Pain: Research into the involvement of the FP receptor in nociception.

These studies highlight the value of AL-8810 as a tool to explore the therapeutic potential of targeting the FP receptor.

Conclusion

AL-8810 remains a cornerstone in the study of prostaglandin pharmacology. Its discovery provided researchers with a much-needed selective tool to dissect the complex roles of the FP receptor. The quantitative data from its pharmacological characterization, coupled with a growing understanding of its dual signaling capabilities, continues to inform our knowledge of prostanoid biology. While its direct therapeutic application in humans has not been realized, the insights gained from studies utilizing AL-8810 will undoubtedly contribute to the future development of novel therapeutics targeting the FP receptor and its associated pathways.

References

Unveiling the FP Receptor Selectivity of AL-8810 Isopropyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of AL-8810 isopropyl ester, a widely recognized selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. This document collates key quantitative data, details experimental methodologies for receptor characterization, and visualizes the underlying biological pathways and experimental workflows.

Introduction to AL-8810 and the FP Receptor

AL-8810 is a synthetic analog of prostaglandin F2α (PGF2α) that has been instrumental in elucidating the physiological and pathological roles of the FP receptor.[1] The FP receptor, a G protein-coupled receptor (GPCR), is a key mediator of PGF2α's diverse biological effects, including uterine contraction, intraocular pressure regulation, and inflammatory responses. AL-8810's value as a pharmacological tool stems from its high selectivity for the FP receptor over other prostanoid receptors (DP, EP, IP, and TP), enabling precise investigation of FP receptor-mediated signaling.

Quantitative Pharmacological Data

The selectivity of AL-8810 is demonstrated through its binding affinity and functional potency at the FP receptor in comparison to other prostanoid receptors. While AL-8810 acts as a potent antagonist at the FP receptor, it exhibits weak partial agonist activity at higher concentrations.[1]

Table 1: Functional Antagonist Potency of AL-8810 at the FP Receptor
Cell LineAgonist UsedParameterValue (nM)Reference
A7r5 (rat aorta smooth muscle)FluprostenolKi426 ± 63[1]
Swiss 3T3 (mouse fibroblast)FluprostenolpA26.34 ± 0.09[1]
A7r5 (rat aorta smooth muscle)FluprostenolpA26.68 ± 0.23[1]
Human Ciliary Muscle CellsVarious FP agonistsKi5700[2]
Human Trabecular Meshwork CellsVarious FP agonistsKi2600 ± 500[2]
Cloned Human Ciliary Body FP ReceptorVarious FP agonistsKi1900 ± 300[2]
Table 2: Partial Agonist Potency of AL-8810 at the FP Receptor
Cell LineParameterValue (nM)% Max Response (vs. Cloprostenol)Reference
A7r5 (rat aorta smooth muscle)EC50261 ± 4419%[1]
Swiss 3T3 (mouse fibroblast)EC50186 ± 6323%[1]
Table 3: Selectivity Profile of AL-8810 Across Prostanoid Receptors
Receptor SubtypeActivityConcentration TestedReference
TP (Thromboxane)No significant inhibitionup to 10 µM[1]
DP (Prostaglandin D2)No significant inhibitionup to 10 µM[1]
EP2 (Prostaglandin E2)No significant inhibitionup to 10 µM[1]
EP4 (Prostaglandin E2)No significant inhibitionup to 10 µM[1]
IP (Prostacyclin)No significant inhibitionup to 10 µM[3]

Note: Specific quantitative binding or functional data (Ki or IC50 values) for AL-8810 at EP1 and EP3 receptors were not explicitly found in the reviewed literature. However, it is widely reported to have at least a 100-fold (≥2 log unit) selectivity for the FP receptor over other prostanoid receptors.[2]

Signaling Pathways and Experimental Workflows

FP Receptor Signaling Pathway

The FP receptor primarily couples to the Gq/11 class of G proteins. Upon agonist binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). AL-8810 competitively antagonizes this pathway by blocking the initial agonist binding to the FP receptor.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_receptor FP Receptor PGF2a->FP_receptor Binds & Activates AL8810 AL-8810 AL8810->FP_receptor Competitively Antagonizes Gq11 Gq/11 FP_receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: FP receptor signaling cascade via the Gq/11-PLC pathway.

Experimental Workflow for Determining FP Receptor Antagonism

The antagonist properties of AL-8810 are typically characterized using functional assays that measure the downstream effects of FP receptor activation, such as inositol phosphate (B84403) production or intracellular calcium mobilization. The workflow involves stimulating cells expressing the FP receptor with a known agonist in the presence of varying concentrations of AL-8810.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_culture Culture cells expressing FP receptors (e.g., A7r5) labeling Label cells with [3H]myo-inositol (for IP assay) cell_culture->labeling pre_incubation Pre-incubate cells with varying concentrations of AL-8810 labeling->pre_incubation stimulation Stimulate with a fixed concentration of an FP agonist (e.g., Fluprostenol) pre_incubation->stimulation measurement Measure downstream signal (e.g., [3H]inositol phosphates or intracellular Ca2+) stimulation->measurement analysis Analyze data: - Dose-response curves - Schild analysis measurement->analysis determination Determine pA2 / Ki values analysis->determination

References

In-Depth Technical Guide to AL 8810 Isopropyl Ester: A Selective Prostaglandin F2α Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies related to AL 8810 isopropyl ester, a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in therapeutic areas where FP receptor modulation is of interest.

Chemical Information

This compound is a lipid-soluble prodrug of its active form, AL 8810. The isopropyl ester moiety enhances its ability to penetrate biological membranes, after which it is hydrolyzed by endogenous esterases to the active carboxylic acid, AL 8810.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 208114-93-6[1][2]
IUPAC Name 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[2]
Molecular Formula C₂₇H₃₇FO₄[2]
Molecular Weight 444.58 g/mol [2]
Appearance Crystalline solid[1]
Solubility Soluble in DMSO (>10 mg/ml), ethanol, and dimethylformamide (25 mg/ml).[1]
Storage Store at -20°C[1]

Pharmacological Profile

AL 8810 is a selective competitive antagonist of the prostaglandin F2α (FP) receptor. It exhibits weak partial agonist activity at higher concentrations but effectively blocks the functional responses induced by potent FP receptor agonists like fluprostenol.[3][4]

Table 2: Pharmacological Data for AL 8810 (Active Form)

ParameterCell LineValueReference
EC₅₀ (Agonist activity) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[3]
Swiss 3T3 fibroblasts186 ± 63 nM[3]
Kᵢ (Antagonist activity vs. fluprostenol) A7r5 cells426 ± 63 nM[3]
pA₂ A7r5 cells6.68 ± 0.23[3]
3T3 cells6.34 ± 0.09[3]

AL-8810 demonstrates high selectivity for the FP receptor, showing no significant inhibition of other prostanoid receptors such as DP, EP₂, EP₄, and TP at concentrations up to 10 µM.[3]

Mechanism of Action and Signaling Pathways

The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4]

AL 8810, as a competitive antagonist, binds to the FP receptor and prevents the binding of agonists like prostaglandin F2α (PGF2α), thereby inhibiting the downstream signaling cascade.

Interestingly, studies have shown that AL-8810 itself can activate the MAPK/ERK1/2 pathway, but through a different mechanism than PGF2α. While PGF2α activates ERK1/2 via the canonical Gq/11-PKC pathway, AL-8810 induces ERK1/2 activation through a biased signaling mechanism involving transactivation of the epidermal growth factor receptor (EGFR).

FP_Receptor_Signaling cluster_agonist Agonist (PGF2α) Pathway cluster_antagonist Antagonist (AL 8810) Pathway PGF2a PGF2α FP_Receptor_A FP Receptor PGF2a->FP_Receptor_A Binds AL8810 AL 8810 Gq11_A Gq/11 FP_Receptor_A->Gq11_A Activates PLC_A PLC Gq11_A->PLC_A Activates PIP2_A PIP2 PLC_A->PIP2_A Hydrolyzes IP3_A IP3 PIP2_A->IP3_A PKC_A PKC PIP2_A->PKC_A via DAG Ca_A [Ca²⁺]i ↑ IP3_A->Ca_A Induces ERK12_A ERK1/2 Activation PKC_A->ERK12_A FP_Receptor_B FP Receptor AL8810->FP_Receptor_B Binds Src Src FP_Receptor_B->Src Activates EGFR EGFR ERK12_B ERK1/2 Activation EGFR->ERK12_B Transactivation MMPs MMPs Src->MMPs Activates EGF_ligand EGF Ligand MMPs->EGF_ligand Sheds EGF_ligand->EGFR Binds & Activates

Caption: Signaling pathways of the FP receptor activated by agonist (PGF2α) and antagonist (AL 8810).

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological activity of AL 8810 and its isopropyl ester.

Synthesis and Purification of this compound

A plausible synthetic route for this compound can be adapted from established methods for prostaglandin F2α analogs. A key step involves the introduction of the fluorine atom at the C-11 position. The final step is the esterification of the carboxylic acid of AL 8810 with isopropyl alcohol.

Protocol: Esterification of AL 8810

  • Dissolve AL 8810 (1 equivalent) in anhydrous isopropyl alcohol.

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Analytical Characterization

Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol: Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for the isopropyl ester.

  • Analysis: The mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 445.27) should be monitored.

In Vitro Functional Assays

The following assays are crucial for determining the antagonist activity of AL 8810 at the FP receptor.

Protocol: Phospholipase C (PLC) Activation Assay (Measurement of [³H]-Inositol Phosphates)

  • Cell Culture: Culture A7r5 or Swiss 3T3 cells in appropriate media.

  • Labeling: Incubate the cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase) and the desired concentrations of AL 8810 for 15-30 minutes.

  • Stimulation: Add the FP receptor agonist (e.g., fluprostenol) and incubate for an appropriate time (e.g., 30-60 minutes).

  • Extraction: Terminate the reaction by adding a cold solution of perchloric acid or trichloroacetic acid.

  • Separation: Separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex columns).

  • Quantification: Elute the total inositol phosphates and quantify the radioactivity by liquid scintillation counting.

Protocol: Intracellular Calcium Mobilization Assay

  • Cell Culture: Plate cells expressing the FP receptor (e.g., HEK293 cells) in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Antagonist Addition: Add varying concentrations of AL 8810 to the wells and incubate for a short period.

  • Agonist Addition and Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then inject the FP agonist and continue to monitor the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_assays In Vitro Functional Assays Synthesis Synthesis of AL 8810 Esterification Esterification to this compound Synthesis->Esterification Purification Column Chromatography Esterification->Purification HPLC HPLC Analysis Purification->HPLC MS Mass Spectrometry Purification->MS PLC_Assay Phospholipase C Assay Purification->PLC_Assay Ca_Assay Calcium Mobilization Assay Purification->Ca_Assay

Caption: General experimental workflow for the synthesis, characterization, and in vitro testing of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the prostaglandin F2α receptor. Its high selectivity and well-characterized antagonist properties make it a crucial compound for research in areas such as glaucoma, preterm labor, and other conditions where the FP receptor is implicated. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

An In-depth Technical Guide to AL-8810 Isopropyl Ester and AL-8810 Free Acid for Ocular Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of AL-8810 isopropyl ester and its active metabolite, AL-8810 free acid, two critical molecules in the study of prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor) pharmacology. AL-8810 free acid is a potent and selective antagonist of the FP receptor, making it an invaluable tool for elucidating the role of this receptor in various physiological and pathological processes, particularly in ophthalmology. The AL-8810 isopropyl ester is a prodrug formulation designed to enhance the ocular bioavailability of the active free acid. This document details their respective chemical properties, mechanisms of action, and available pharmacological data. Furthermore, it provides detailed experimental protocols for key assays used in their characterization and visualizes the pertinent biological pathways and experimental workflows.

Introduction: The Prodrug Strategy for Ocular Drug Delivery

Topical administration of drugs to the eye is challenged by the cornea's complex barrier properties. To enhance the penetration of pharmacologically active agents, a common and successful strategy is the use of ester prodrugs. These lipophilic derivatives readily pass through the lipid-rich corneal epithelium and are subsequently hydrolyzed by endogenous esterases within the cornea to release the active, more polar, free acid form of the drug into the aqueous humor.

AL-8810 isopropyl ester is a lipid-soluble, esterified prodrug of AL-8810, designed for improved ocular penetration. While specific pharmacokinetic data for the hydrolysis of AL-8810 isopropyl ester is not extensively published, the principle is well-established with other ocular prostaglandin analogs like latanoprost (B1674536) and travoprost. This approach is intended to increase the concentration of the active AL-8810 free acid at the target FP receptors within the eye.

Chemical and Physical Properties

A clear distinction in the chemical and physical properties of AL-8810 isopropyl ester and AL-8810 free acid underlies their respective roles as a prodrug and an active pharmacological agent.

PropertyAL-8810 Isopropyl EsterAL-8810 Free Acid
IUPAC Name 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[1](5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid[2]
Synonyms N/AAL-8810[3]
Molecular Formula C27H37FO4[1]C24H31FO4[4]
Molecular Weight 444.58 g/mol [1]402.5 g/mol [4]
CAS Number 208114-93-6[1]246246-19-5[4]
Solubility Lipid-soluble[1]Soluble in DMSO, DMF, and ethanol.[4] Limited solubility in aqueous buffers (e.g., ~0.05 mg/mL in PBS, pH 7.2).[4]
Physical Form Not specifiedCrystalline solid[5]

Mechanism of Action and Signaling Pathway

The pharmacological activity of both compounds is centered on the FP receptor, a G-protein coupled receptor (GPCR).

AL-8810 Isopropyl Ester: The Prodrug

AL-8810 isopropyl ester is pharmacologically inactive. Its primary function is to facilitate the delivery of the active moiety, AL-8810 free acid, across the cornea.

G AL-8810_Isopropyl_Ester AL-8810 Isopropyl Ester (Topical Administration) Cornea Cornea AL-8810_Isopropyl_Ester->Cornea Passive Diffusion (Lipophilic) Esterases Esterases Cornea->Esterases AL-8810_Free_Acid AL-8810 Free Acid (Active Antagonist) Esterases->AL-8810_Free_Acid Hydrolysis Aqueous_Humor Aqueous Humor AL-8810_Free_Acid->Aqueous_Humor Release

Prodrug activation workflow.
AL-8810 Free Acid: The Selective FP Receptor Antagonist

AL-8810 free acid is a selective antagonist at the FP receptor.[2] It exhibits weak partial agonist activity but primarily functions as a competitive antagonist, blocking the effects of FP receptor agonists like PGF2α and fluprostenol.[2]

The FP receptor is coupled to the Gq/11 G-protein. Its activation by an agonist leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration mediates various cellular responses. AL-8810 free acid competitively binds to the FP receptor, preventing agonist-induced activation of this signaling cascade.

G cluster_membrane Cell Membrane FP_Receptor FP Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist FP Receptor Agonist (e.g., PGF2α, Fluprostenol) Agonist->FP_Receptor Activates AL-8810 AL-8810 Free Acid AL-8810->FP_Receptor Blocks ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response Mediates

FP receptor signaling pathway.

Pharmacological Data

The majority of the available pharmacological data pertains to AL-8810 free acid.

In Vitro Activity of AL-8810 Free Acid

AL-8810 free acid has been characterized in various cell-based assays, primarily measuring its effect on phospholipase C activity.

Table 1: Partial Agonist Activity of AL-8810 Free Acid [2]

Cell LineParameterValueRelative to Full Agonist (Cloprostenol)
A7r5 Rat Thoracic Aorta Smooth Muscle CellsEC50261 ± 44 nM19%
Swiss 3T3 FibroblastsEC50186 ± 63 nM23%

Table 2: Antagonist Activity of AL-8810 Free Acid against Fluprostenol [2]

Cell LineParameterValue
A7r5 Rat Thoracic Aorta Smooth Muscle CellspA26.68 ± 0.23
Ki426 ± 63 nM
Swiss 3T3 FibroblastspA26.34 ± 0.09

Experimental Protocols

The characterization of compounds like AL-8810 involves a series of standard pharmacological assays.

General Experimental Workflow for Antagonist Characterization

G Start Start Cell_Culture Cell Culture (e.g., A7r5, 3T3 cells) Start->Cell_Culture Assay_Prep Assay Preparation (Plating, Dye Loading, etc.) Cell_Culture->Assay_Prep Agonist_CR Generate Agonist Concentration-Response Curve Assay_Prep->Agonist_CR Antagonist_Inc Pre-incubate with AL-8810 Free Acid Assay_Prep->Antagonist_Inc Data_Analysis Data Analysis Agonist_CR->Data_Analysis Agonist_CR_Ant Generate Agonist Concentration-Response Curve in presence of Antagonist Antagonist_Inc->Agonist_CR_Ant Agonist_CR_Ant->Data_Analysis Schild_Plot Schild Plot Construction Data_Analysis->Schild_Plot pA2_Ki Determine pA2 and Ki Schild_Plot->pA2_Ki End End pA2_Ki->End

Workflow for antagonist characterization.
Phospholipase C (PLC) Activity Assay

This assay is fundamental to determining the potency of FP receptor ligands. It typically measures the accumulation of [³H]-inositol phosphates in cells pre-labeled with [³H]-myo-inositol.

Materials:

  • Cell line expressing FP receptors (e.g., A7r5, Swiss 3T3).

  • [³H]-myo-inositol.

  • Culture medium (e.g., DMEM).

  • Assay buffer (e.g., Krebs-Henseleit buffer containing LiCl).

  • FP receptor agonist (e.g., fluprostenol).

  • AL-8810 free acid.

  • Dowex AG1-X8 resin.

  • Scintillation cocktail and counter.

Protocol:

  • Cell Culture and Labeling: Plate cells in multi-well plates and grow to near confluence. Incubate the cells with medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with assay buffer containing LiCl (to inhibit inositol monophosphatase) and the desired concentrations of AL-8810 free acid for a specified time (e.g., 15-30 minutes).

  • Stimulation: Add the FP receptor agonist at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination and Extraction: Stop the reaction by adding a cold acidic solution (e.g., perchloric acid or trichloroacetic acid).

  • Separation of Inositol Phosphates: Neutralize the extracts and apply them to Dowex AG1-X8 columns. Elute the total [³H]-inositol phosphates with a high salt buffer (e.g., ammonium (B1175870) formate/formic acid).

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the concentration-response curves and determine EC50 values.

Intracellular Calcium Mobilization Assay

This is a high-throughput method to assess GPCR activation, particularly for Gq-coupled receptors.

Materials:

  • Cell line expressing FP receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Probenecid (to inhibit dye leakage).

  • FP receptor agonist.

  • AL-8810 free acid.

  • Fluorescence plate reader with automated injection capabilities.

Protocol:

  • Cell Plating: Seed cells in black-walled, clear-bottom microplates and allow them to attach overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid. Remove the culture medium from the cells and add the loading buffer. Incubate for 1-2 hours at 37°C.

  • Compound Preparation: Prepare serial dilutions of the agonist and antagonist in the assay buffer.

  • Assay Execution: Place the cell plate in the fluorescence plate reader. For antagonist mode, inject the desired concentration of AL-8810 free acid and incubate for a short period. Then, inject the agonist and immediately measure the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak response and plot concentration-response curves.

Schild Analysis for Competitive Antagonism

Schild analysis is used to quantify the affinity of a competitive antagonist.

Protocol:

  • Generate Agonist Concentration-Response Curves: Obtain a full concentration-response curve for the agonist alone.

  • Generate Antagonist-shifted Curves: Repeat the agonist concentration-response curve in the presence of several fixed concentrations of the antagonist (AL-8810 free acid).

  • Calculate Dose Ratios: For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

  • Construct the Schild Plot: Plot log(DR-1) on the y-axis versus the logarithm of the molar concentration of the antagonist on the x-axis.

  • Determine pA2: The x-intercept of the linear regression of the Schild plot is the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1. The Ki can be calculated from the pA2 value.

Conclusion

AL-8810 free acid is a well-characterized, selective, and competitive antagonist of the FP receptor, making it an essential pharmacological tool. Its isopropyl ester prodrug, AL-8810 isopropyl ester, represents a strategic formulation to enhance its delivery to intraocular tissues. While direct comparative in vivo and pharmacokinetic data for the two forms are limited in publicly available literature, the principles of prostaglandin prodrugs strongly support the use of the isopropyl ester for achieving higher intraocular concentrations of the active free acid. The experimental protocols detailed herein provide a framework for the continued investigation and application of these compounds in ocular research and drug development. Researchers utilizing AL-8810 isopropyl ester in vivo should consider that its efficacy is dependent on its efficient hydrolysis to the active AL-8810 free acid by ocular esterases.

References

The Pharmacological Profile of AL-8810 Isopropyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2][3] As a prostaglandin F2α analog, AL-8810 has been instrumental as a pharmacological tool for elucidating the physiological and pathological roles of the FP receptor.[2] This technical guide provides a comprehensive overview of the pharmacological properties of AL-8810 isopropyl ester, its mechanism of action, and detailed methodologies for its characterization. The isopropyl ester form enhances its lipophilicity, facilitating cell membrane permeability, after which it is hydrolyzed to its active acid form, AL-8810.

Mechanism of Action

AL-8810 acts as a competitive antagonist at the FP receptor.[2][4] This means that it binds to the same site as the endogenous ligand, PGF2α, and other FP receptor agonists, but it does not activate the receptor. Instead, it blocks the receptor from being activated by agonists.[1][2] While primarily an antagonist, AL-8810 has been observed to exhibit very weak partial agonist activity at high concentrations in some experimental systems.[1][2]

The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, primarily couples to the Gq/11 class of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[4] This increase in intracellular calcium concentration ([Ca2+]i) triggers various cellular responses. AL-8810 exerts its antagonist effects by preventing this signaling cascade.[1]

Interestingly, some studies suggest that AL-8810 can induce biased signaling. While it blocks the canonical Gq/11-PLC pathway, it has been shown to activate the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK1/2) pathways through a mechanism involving epidermal growth factor receptor (EGFR) transactivation.[5][6][7][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological profile of AL-8810.

Table 1: Receptor Binding Affinity of AL-8810

RadioligandTissue/Cell LinePreparationKi (nM)Reference
[3H]-PGF2α / [3H]-AL-5848Bovine corpus luteumHomogenatesNot explicitly stated for AL-8810, but shown to compete for binding[1]

Table 2: Functional Antagonist Potency of AL-8810

AgonistAssayCell LineParameterValue (nM)Reference
FluprostenolPhosphoinositide TurnoverSwiss mouse 3T3 fibroblastsKi200 ± 60[6]
FluprostenolPhosphoinositide TurnoverRat aortic smooth muscle A7r5 cellsKi400 ± 100[6]
FluprostenolPhosphoinositide TurnoverRat aortic smooth muscle A7r5 cellsKi426 ± 63[2]
FluprostenolPhosphoinositide TurnoverHuman cloned ciliary body-derived FP receptorKi1900 ± 300[1]
Various FP AgonistsCalcium MobilizationHuman trabecular meshwork (h-TM) cellsKi2600 ± 500[1]
Various FP AgonistsNot SpecifiedHuman ciliary muscle (h-CM) cellsKi5700[1]
FluprostenolPhosphoinositide TurnoverA7r5 cellspA26.68 ± 0.23[2]
FluprostenolPhosphoinositide Turnover3T3 cellspA26.34 ± 0.09[2]

Table 3: Partial Agonist Activity of AL-8810

AssayCell LineParameterValue (nM)Emax (relative to cloprostenol)Reference
Phospholipase C ActivityA7r5 cellsEC50261 ± 4419%[2][3]
Phospholipase C Activity3T3 fibroblastsEC50186 ± 6323%[2][3]

Table 4: Selectivity of AL-8810 for Prostanoid Receptors

Receptor SubtypeFunctional Inhibition (at 10 µM)Reference
TP (Thromboxane)No significant inhibition[2]
DP (Prostaglandin D2)No significant inhibition[2]
EP2 (Prostaglandin E2)No significant inhibition[2]
EP4 (Prostaglandin E2)No significant inhibition[2]
IP (Prostacyclin)No significant inhibition[4]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the pharmacological profile of AL-8810 are provided below.

Cell Culture

A7r5 Rat Aortic Smooth Muscle Cells

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and standard antibiotics (penicillin/streptomycin).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cultures reach 70-80% confluency, they are passaged. The medium is removed, and the cells are rinsed with phosphate-buffered saline (PBS). Cells are detached using a 0.05% trypsin-EDTA solution. The trypsin is neutralized with growth medium, and the cells are re-seeded at a ratio of 1:2 to 1:3.[3]

Swiss Mouse 3T3 Fibroblasts

  • Growth Medium: DMEM supplemented with 10% bovine calf serum and antibiotics.

  • Culture Conditions: Maintained at 37°C in a 5% CO2 humidified atmosphere.

  • Subculturing: Cells are passaged when they reach 80-90% confluency. They are detached using trypsin-EDTA and re-seeded at a density of approximately 4 x 10^5 cells per 75 cm² flask.[5]

HEK-293 (Human Embryonic Kidney 293) Cells

  • Growth Medium: Minimum Essential Medium (MEM) or DMEM supplemented with 10% FBS or horse serum, 1 mM sodium pyruvate, and non-essential amino acids.

  • Culture Conditions: Grown in a monolayer at 37°C with 5% CO2.

  • Subculturing: Split every 2-4 days when they reach 80-90% confluency using trypsin-EDTA.[2]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of AL-8810 for the FP receptor.

  • Membrane Preparation: Tissues (e.g., bovine corpus luteum) or cells expressing the FP receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Binding Reaction: A fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled AL-8810.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled FP agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of AL-8810 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6][9]

Phospholipase C (Phosphoinositide Turnover) Assay

This functional assay measures the ability of AL-8810 to antagonize agonist-stimulated PLC activity.

  • Cell Labeling: Cells (e.g., A7r5 or 3T3) are incubated overnight with [3H]-myo-inositol in an inositol-free medium to label the cellular phosphoinositide pools.

  • Pre-incubation: The labeled cells are washed and pre-incubated with varying concentrations of AL-8810 or vehicle for a defined period.

  • Stimulation: A fixed concentration of an FP receptor agonist (e.g., fluprostenol) is added to the cells to stimulate PLC activity.

  • Termination and Extraction: The reaction is stopped by the addition of an acid (e.g., perchloric acid). The inositol phosphates are then extracted from the cells.

  • Separation and Quantification: The different inositol phosphate (B84403) species are separated using anion-exchange chromatography. The amount of radioactivity in the inositol phosphate fractions is quantified by liquid scintillation counting.

  • Data Analysis: The ability of AL-8810 to inhibit the agonist-induced accumulation of inositol phosphates is determined. The IC50 or Ki value for AL-8810 is calculated from the concentration-response curves. For determining the pA2 value, Schild analysis is performed by measuring the rightward shift of the agonist concentration-response curve in the presence of different concentrations of AL-8810.[8][10][11]

Intracellular Calcium Mobilization Assay

This assay directly measures the functional consequence of FP receptor activation and its inhibition by AL-8810.

  • Cell Seeding: Cells are seeded into black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. Probenecid may be included to prevent dye extrusion.

  • Incubation: The cells are incubated in the dark at 37°C for a period to allow for dye loading and de-esterification.

  • Compound Addition: The plate is placed in a fluorescence plate reader with integrated liquid handling. Varying concentrations of AL-8810 are added to the wells, followed by the addition of a fixed concentration of an FP receptor agonist.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically before and after the addition of the agonist. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The antagonist effect of AL-8810 is quantified by the reduction in the agonist-induced fluorescence signal. IC50 values are determined from the concentration-response curves.[12][13][14]

Visualizations

Signaling Pathways and Experimental Workflows

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular PGF2a PGF2α (Agonist) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds & Activates AL8810 AL-8810 (Antagonist) AL8810->FP_Receptor Binds & Blocks Gq Gαq/11 FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response Initiates Calcium_Mobilization_Workflow start Start seed_cells Seed cells in microplate start->seed_cells load_dye Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) seed_cells->load_dye incubate Incubate for dye loading load_dye->incubate add_antagonist Add AL-8810 (various concentrations) incubate->add_antagonist add_agonist Add FP receptor agonist add_antagonist->add_agonist measure_fluorescence Measure fluorescence kinetically add_agonist->measure_fluorescence analyze Analyze data (IC50 determination) measure_fluorescence->analyze end End analyze->end PI_Turnover_Workflow start Start label_cells Label cells with [³H]-myo-inositol start->label_cells preincubate Pre-incubate with AL-8810 label_cells->preincubate stimulate Stimulate with FP receptor agonist preincubate->stimulate terminate Terminate reaction & extract inositol phosphates stimulate->terminate separate Separate inositol phosphates (Anion-exchange) terminate->separate quantify Quantify radioactivity separate->quantify analyze Analyze data (IC50/pA2 determination) quantify->analyze end End analyze->end

References

The Prodrug Characteristics of AL-8810 Isopropyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the prodrug characteristics of AL-8810 isopropyl ester, focusing on its conversion to the pharmacologically active compound, AL-8810, a selective and potent antagonist of the prostaglandin (B15479496) F2α (FP) receptor. This document consolidates available data on the mechanism of action, potency, and experimental protocols related to AL-8810, and extrapolates the expected prodrug behavior of its isopropyl ester form based on analogous, well-characterized prostaglandin prodrugs used in ocular therapeutics.

Introduction to AL-8810 and the Prodrug Concept

AL-8810, with the chemical name (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid, is a novel analog of prostaglandin F2α (PGF2α).[1] It functions as a selective antagonist at the FP receptor, making it a valuable pharmacological tool for studying FP receptor-mediated physiological and pathological processes.[1][2] FP receptors are implicated in various biological functions, including the regulation of intraocular pressure (IOP), making their modulation a key strategy in the treatment of glaucoma.[3][4]

The clinical utility of prostaglandin analogs is often enhanced by their formulation as prodrugs. Esterification of the carboxylic acid moiety, for instance to an isopropyl ester, increases the lipophilicity of the molecule. This modification facilitates penetration through biological membranes, such as the cornea. Following administration, endogenous esterases hydrolyze the ester bond, releasing the active carboxylic acid form of the drug at the target site. This prodrug strategy is well-established for several commercially successful glaucoma medications, including latanoprost (B1674536) and travoprost.[5][6][7] While the specific pharmacology of AL-8810 isopropyl ester has not been extensively published, its characteristics can be inferred from its active form, AL-8810, and the known behavior of other prostaglandin ester prodrugs.[5]

Mechanism of Action and Pharmacology of AL-8810

AL-8810 exerts its pharmacological effects by competitively blocking the FP receptor, a G-protein coupled receptor.[1][2][3] Activation of the FP receptor by agonists typically stimulates the phospholipase C (PLC) signaling pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3, in turn, mobilizes intracellular calcium.[3] AL-8810 antagonizes this cascade by preventing the binding of natural and synthetic FP receptor agonists.

Signaling Pathway

The signaling pathway initiated by FP receptor activation and its antagonism by AL-8810 is depicted below.

FP_receptor_signaling cluster_membrane Cell Membrane cluster_agonists Agonists cluster_antagonist Antagonist cluster_intracellular Intracellular Signaling FP_receptor FP Receptor Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PGF2a PGF2α PGF2a->FP_receptor Binds & Activates Fluprostenol Fluprostenol Fluprostenol->FP_receptor AL8810 AL-8810 (Active Acid) AL8810->FP_receptor Competitively Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Caption: FP receptor signaling pathway and antagonism by AL-8810.

Quantitative Pharmacological Data

AL-8810 has been characterized as a competitive antagonist with weak partial agonist activity in some systems.[1] Its potency has been determined in various cell-based assays.

ParameterCell LineAgonistValueReference
EC50 (agonist activity)A7r5 rat smooth muscle-261 ± 44 nM[1]
Swiss mouse 3T3 fibroblasts-186 ± 63 nM[1]
Emax (relative to cloprostenol)A7r5 rat smooth muscle-19%[1]
Swiss mouse 3T3 fibroblasts-23%[1]
Ki (antagonist activity)A7r5 rat smooth muscleFluprostenol426 ± 63 nM[1]
Mouse 3T3 fibroblasts-0.2 ± 0.06 µM[4][8]
Human cloned ciliary body FP receptor-1.9 ± 0.3 µM[4]
Human trabecular meshwork (h-TM) cells-2.6 ± 0.5 µM[4]
Human ciliary muscle (h-CM) cells-5.7 µM[4]
pA2 A7r5 rat smooth muscleFluprostenol6.68 ± 0.23[1]
Swiss mouse 3T3 fibroblastsFluprostenol6.34 ± 0.09[1]

Prodrug Characteristics of AL-8810 Isopropyl Ester

Rationale for Esterification

The primary purpose of converting AL-8810 into its isopropyl ester prodrug is to enhance its ocular bioavailability. The cornea is a lipid-rich tissue, and the increased lipophilicity of the esterified form facilitates its passive diffusion across this barrier into the anterior chamber of the eye.

Hydrolysis to the Active Form

Once within the eye, particularly in the cornea, ubiquitous esterase enzymes rapidly hydrolyze the isopropyl ester to the active carboxylic acid, AL-8810.[6] This bioactivation is a critical step for the drug to exert its antagonist effect on FP receptors located in target tissues such as the ciliary muscle and trabecular meshwork.[4]

Prodrug_Activation AL8810_ester AL-8810 Isopropyl Ester (Lipophilic Prodrug) Cornea Corneal Penetration AL8810_ester->Cornea AL8810_ester_aq AL-8810 Isopropyl Ester (in Aqueous Humor) Cornea->AL8810_ester_aq Hydrolysis Esterase-mediated Hydrolysis AL8810_ester_aq->Hydrolysis AL8810_acid AL-8810 (Active Drug) Hydrolysis->AL8810_acid FP_receptor FP Receptor (in Target Tissue) AL8810_acid->FP_receptor Antagonizes Pharmacological_Effect Pharmacological Effect FP_receptor->Pharmacological_Effect

Caption: Bioactivation workflow of AL-8810 isopropyl ester.

Experimental Protocols

The pharmacological characterization of AL-8810 involved several key in vitro experiments. The methodologies described here are based on published studies of AL-8810 and are standard in the field of prostanoid receptor research.

Phosphatidylinositol (PI) Turnover Assay

This assay is used to quantify the functional activity of agonists and antagonists at Gq-coupled receptors like the FP receptor.

Objective: To measure the accumulation of inositol phosphates (IPs), downstream products of PLC activation, in response to receptor stimulation.

Methodology:

  • Cell Culture: Swiss mouse 3T3 fibroblasts or A7r5 rat vascular smooth muscle cells are cultured to near confluence in appropriate media.[3]

  • Radiolabeling: Cells are incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.

  • Drug Treatment: Cells are pre-incubated with either vehicle or varying concentrations of AL-8810 for a defined period. Subsequently, an FP receptor agonist (e.g., fluprostenol) is added to stimulate the cells.[3]

  • Extraction of IPs: The reaction is terminated, and the aqueous-soluble inositol phosphates are extracted.

  • Quantification: The total [³H]-IPs are separated by ion-exchange chromatography and quantified using liquid scintillation counting.

  • Data Analysis: The antagonist effect of AL-8810 is determined by its ability to inhibit the agonist-stimulated production of [³H]-IPs.[4]

PI_Turnover_Workflow Start Start: Culture Cells (e.g., 3T3, A7r5) Radiolabel Radiolabel with myo-[³H]inositol Start->Radiolabel Preincubation Pre-incubate with AL-8810 or Vehicle Radiolabel->Preincubation Stimulation Stimulate with FP Agonist (e.g., Fluprostenol) Preincubation->Stimulation Termination Terminate Reaction & Extract IPs Stimulation->Termination Separation Separate [³H]-IPs by Ion-Exchange Chromatography Termination->Separation Quantification Quantify with Scintillation Counting Separation->Quantification Analysis Data Analysis: Determine Antagonist Potency Quantification->Analysis

Caption: Experimental workflow for the PI turnover assay.

Conclusion

AL-8810 isopropyl ester represents a prodrug formulation designed to enhance the ocular delivery of the active antagonist, AL-8810. By leveraging the well-established principles of prostaglandin ester prodrugs, it is anticipated to exhibit favorable corneal penetration followed by efficient enzymatic hydrolysis to the active acid. The detailed pharmacological profile of AL-8810 as a selective and competitive FP receptor antagonist underscores the potential of its isopropyl ester prodrug as a valuable tool for investigating FP receptor pharmacology in ocular and other biological systems. Further studies are warranted to formally characterize the specific pharmacokinetic and pharmacodynamic properties of AL-8810 isopropyl ester.

References

Unveiling the Antagonistic Profile of AL-8810 Isopropyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1] As a fluorinated PGF2α analogue, it has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of the FP receptor.[1] This technical guide provides an in-depth overview of the antagonist properties of AL-8810 isopropyl ester, its mechanism of action, and detailed experimental protocols for its characterization. The isopropyl ester form of AL-8810 functions as a prodrug, which, particularly in ophthalmic applications, is hydrolyzed by endogenous esterases in tissues like the cornea to its active free acid form, AL-8810.[2]

Mechanism of Action: Competitive Antagonism

AL-8810 acts as a competitive antagonist at the FP receptor.[3] This is characterized by its ability to produce parallel rightward shifts in the concentration-response curves of FP receptor agonists, such as fluprostenol (B1673476), without significantly suppressing the maximum response.[3] This competitive interaction is quantifiable through Schild plot analysis, which for AL-8810 yields slope values not significantly different from unity, further confirming its competitive nature at the receptor's orthosteric binding site.

While primarily an antagonist, AL-8810 also exhibits weak partial agonist activity at the FP receptor, with a maximal efficacy significantly lower than that of full agonists like cloprostenol.[3]

Quantitative Data Summary

The antagonist and partial agonist properties of AL-8810 have been quantified in various in vitro systems. The following tables summarize the key potency and efficacy values reported in the literature.

ParameterCell LineAgonistValueReference
pA2 A7r5 (rat aortic smooth muscle)Fluprostenol6.68 ± 0.23[Griffin BW, et al. 1999]
3T3 (mouse fibroblasts)Fluprostenol6.34 ± 0.09[Griffin BW, et al. 1999]
Ki (nM) A7r5Fluprostenol426 ± 63[Griffin BW, et al. 1999]
h-TM (human trabecular meshwork)(±)-fluprostenol2560 ± 620[Sharif NA, et al. 2003]

Table 1: Antagonist Potency of AL-8810

ParameterCell LineValueRelative Efficacy (vs. Cloprostenol)Reference
EC50 (nM) A7r5261 ± 4419%[Griffin BW, et al. 1999]
3T3186 ± 6323%[Griffin BW, et al. 1999]

Table 2: Partial Agonist Activity of AL-8810

Signaling Pathways

Activation of the FP receptor by an agonist typically initiates a canonical signaling cascade via the Gq/11 G-protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates Protein Kinase C (PKC). This pathway can subsequently lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Interestingly, AL-8810, despite being an antagonist of the canonical Gq/11 pathway, has been shown to induce ERK1/2 activation through a biased signaling mechanism. This alternative pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), which is dependent on Src kinase activity.

FP_Receptor_Signaling cluster_agonist Canonical Agonist Pathway cluster_antagonist Biased Antagonist Pathway Agonist PGF2α Agonist FP_Receptor_A FP Receptor Agonist->FP_Receptor_A Gq11 Gq/11 FP_Receptor_A->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC ERK_A ERK1/2 Activation PKC->ERK_A AL8810 AL-8810 AL8810->Gq11 Blocks FP_Receptor_B FP Receptor AL8810->FP_Receptor_B Src Src Kinase FP_Receptor_B->Src Activation EGFR EGFR (transactivation) Src->EGFR ERK_B ERK1/2 Activation EGFR->ERK_B

Caption: FP Receptor Signaling Pathways.

Experimental Protocols

The characterization of AL-8810's antagonist properties relies on a set of key in vitro functional assays. Detailed methodologies for these experiments are provided below.

Phosphatidylinositol (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates ([3H]-IPs), a downstream product of PLC activation, to quantify FP receptor activity.

Methodology:

  • Cell Culture: A7r5 or Swiss 3T3 cells are cultured to near confluency in 24-well plates.

  • Labeling: Cells are incubated overnight in inositol-free medium containing myo-[3H]inositol (e.g., 0.5 µCi/well) to label the cellular phosphoinositide pools.

  • Pre-incubation with Antagonist: Cells are washed and pre-incubated with various concentrations of AL-8810 or vehicle in a buffer containing LiCl (e.g., 10 mM) for a specified time (e.g., 30 minutes). LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.

  • Agonist Stimulation: An FP receptor agonist (e.g., fluprostenol at a concentration of 100 nM) is added, and the incubation continues for a set period (e.g., 60 minutes).

  • Extraction of Inositol Phosphates: The incubation is terminated by aspirating the medium and adding a cold quenching solution (e.g., 0.5 M HCl). The cell lysates are collected.

  • Purification and Quantification: The [3H]-IPs are separated from free [3H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns). The columns are washed, and the [3H]-IPs are eluted. The radioactivity of the eluate is measured by liquid scintillation counting.

  • Data Analysis: The antagonist's inhibitory potency (Ki) is calculated from the concentration-response curves of agonist-stimulated [3H]-IPs accumulation in the presence and absence of the antagonist.

PI_Turnover_Workflow A Culture A7r5 or 3T3 cells in 24-well plates B Label cells overnight with myo-[3H]inositol A->B C Pre-incubate with AL-8810 and LiCl B->C D Stimulate with FP agonist (e.g., fluprostenol) C->D E Terminate reaction and lyse cells D->E F Separate [3H]-IPs using anion-exchange chromatography E->F G Quantify radioactivity by scintillation counting F->G H Calculate Ki from concentration-response curves G->H

Caption: PI Turnover Assay Workflow.

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay directly measures the transient increase in cytosolic calcium concentration following FP receptor activation.

Methodology:

  • Cell Culture and Dye Loading: Human ciliary muscle (HCM) cells or other suitable cell types are grown on coverslips or in 96-well plates. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Antagonist Incubation: The dye-loaded cells are washed and incubated with various concentrations of AL-8810 or vehicle for a short period (e.g., 10-20 minutes).

  • Fluorescence Measurement: The cells are placed in a fluorometer or a fluorescence plate reader. A baseline fluorescence reading is established.

  • Agonist Addition and Kinetic Reading: An FP agonist is added, and the change in fluorescence intensity is recorded over time. For Fura-2, the ratio of fluorescence at 340 nm and 380 nm excitation is used to determine the intracellular calcium concentration. For Fluo-4, the change in fluorescence intensity at a single wavelength is measured.

  • Data Analysis: The peak fluorescence response following agonist addition is measured. The antagonist effect of AL-8810 is determined by its ability to reduce the agonist-induced calcium signal in a concentration-dependent manner.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Methodology:

  • Cell Culture and Serum Starvation: Cells (e.g., HCM or HEK293 cells expressing the FP receptor) are grown to a high confluency and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

  • Antagonist/Agonist Treatment: Cells are treated with AL-8810, an FP agonist, or vehicle for a specified time course (e.g., 5, 15, 30 minutes).

  • Cell Lysis: The treatment is stopped by washing the cells with ice-cold PBS and then lysing them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2. The density of the p-ERK bands is normalized to the total ERK bands.

Matrix Metalloproteinase (MMP) Secretion Assay

This assay is used to investigate the role of FP receptor signaling in the regulation of extracellular matrix remodeling, a key process in ocular physiology.

Methodology:

  • Cell Culture and Treatment: Human ciliary muscle (HCM) cells are cultured to near confluency and then switched to a serum-free medium. The cells are then treated with an FP agonist (e.g., PGF2α) in the presence or absence of AL-8810 for an extended period (e.g., 24-48 hours).

  • Conditioned Medium Collection: The conditioned medium from each treatment group is collected.

  • Gelatin Zymography: The activity of secreted MMPs, particularly MMP-2 (gelatinase A), is assessed by gelatin zymography. Samples of the conditioned medium are run on a non-reducing SDS-PAGE gel that has been co-polymerized with gelatin.

  • Enzyme Renaturation and Development: After electrophoresis, the gel is washed in a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing calcium and zinc at 37°C, allowing the MMPs to digest the gelatin substrate.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

  • Quantification: The intensity of the lytic bands can be quantified using densitometry.

Conclusion

AL-8810 isopropyl ester is a well-characterized, selective, and competitive antagonist of the FP receptor. Its utility as a research tool is underscored by its consistent performance in a variety of in vitro assays that probe the intricacies of prostanoid signaling. The detailed protocols and quantitative data presented in this guide are intended to support researchers in the fields of pharmacology and drug development in their efforts to further understand the roles of the FP receptor and to identify novel therapeutic agents that target this important signaling pathway.

References

Methodological & Application

Application Notes and Protocols for AL 8810 Isopropyl Ester in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 isopropyl ester is a cell-permeable prodrug of AL 8810, a potent and selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. As a lipid-soluble ester, it readily crosses the cell membrane, where it is hydrolyzed by intracellular esterases to its active form, AL 8810. This compound is an invaluable tool for investigating the physiological and pathological roles of the PGF2α signaling pathway in various cellular processes. These application notes provide detailed protocols for the use of this compound in cell culture to antagonize the PGF2α receptor and study its downstream effects.

Mechanism of Action

AL 8810 is a competitive antagonist of the FP receptor, a G-protein coupled receptor (GPCR) that primarily couples to Gq.[1] Activation of the FP receptor by its endogenous ligand, PGF2α, stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn can trigger a variety of cellular responses, including cell proliferation, differentiation, and inflammation.[2][3] AL 8810 effectively blocks these downstream signaling events by preventing PGF2α from binding to the FP receptor.[1]

Quantitative Data Summary

The following tables summarize the reported potency of the active form, AL 8810, in various in vitro systems.

Parameter Cell Line/System Value Reference
EC50 (Agonist activity) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[1]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[1]
Ki (Antagonist activity) A7r5 rat thoracic aorta smooth muscle cells (vs. 100 nM fluprostenol)426 ± 63 nM[1]
Cloned human ciliary body FP receptor1-2 µM
pA2 A7r5 rat thoracic aorta smooth muscle cells6.68 ± 0.23[1]
Swiss mouse 3T3 fibroblasts6.34 ± 0.09[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Protocol:

  • Bring the vial of this compound powder to room temperature before opening.

  • Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 444.58 g/mol , dissolve 0.445 mg of the powder in 100 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.

General Cell Culture Treatment Protocol

Protocol:

  • Culture cells to the desired confluency in appropriate cell culture plates or flasks.

  • The day before the experiment, replace the growth medium with a serum-free or low-serum medium to minimize basal signaling.

  • On the day of the experiment, prepare the desired working concentrations of this compound by diluting the stock solution in a serum-free medium. A common working concentration to effectively block the FP receptor is 10 µM.[4]

  • Pre-incubate the cells with the this compound-containing medium for a sufficient time to allow for cellular uptake and conversion to the active form. A pre-incubation time of 30-60 minutes is generally recommended.

  • Following pre-incubation, stimulate the cells with PGF2α or another FP receptor agonist at the desired concentration and for the appropriate duration, depending on the downstream signaling event being investigated.

  • Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound), a PGF2α-only control, and an this compound-only control.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • PGF2α

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.

  • Allow cells to adhere overnight.

  • Treat the cells with various concentrations of this compound with or without PGF2α for the desired duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Calcium Mobilization Assay

This protocol provides a general framework for measuring changes in intracellular calcium levels.

Materials:

  • Cells cultured on black-walled, clear-bottom 96-well plates

  • This compound

  • PGF2α

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Protocol:

  • Seed cells onto black-walled, clear-bottom 96-well plates and grow to confluency.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with this compound or vehicle for 30-60 minutes.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Inject PGF2α into the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

ERK Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the effect of this compound on PGF2α-induced ERK phosphorylation.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • PGF2α

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for at least 4 hours or overnight.

  • Pre-treat the cells with 10 µM this compound for 30-60 minutes.[4]

  • Stimulate the cells with PGF2α (e.g., 100 nM) for a short period (e.g., 5-15 minutes), as ERK phosphorylation is often transient.[4]

  • Immediately wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-ERK1/2.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

Visualizations

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Binds & Activates Gq Gq FP_Receptor->Gq Activates AL8810 AL 8810 AL8810->FP_Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol ERK ERK Ca_Cytosol->ERK Activates PKC->ERK Activates pERK p-ERK ERK->pERK Phosphorylation Cellular_Response Cellular Response pERK->Cellular_Response Leads to

Caption: PGF2α Signaling Pathway and the inhibitory action of AL 8810.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture Serum_Starvation 2. Serum Starvation Cell_Culture->Serum_Starvation Prepare_Reagents 3. Prepare AL 8810 & PGF2α Serum_Starvation->Prepare_Reagents Pre_incubation 4. Pre-incubate with AL 8810 Prepare_Reagents->Pre_incubation Stimulation 5. Stimulate with PGF2α Pre_incubation->Stimulation Cell_Lysis 6a. Cell Lysis (for Western Blot) Stimulation->Cell_Lysis Assay 6b. Perform Assay (e.g., Ca²⁺, Viability) Stimulation->Assay Data_Analysis 7. Data Analysis Cell_Lysis->Data_Analysis Assay->Data_Analysis

Caption: General experimental workflow for using this compound.

References

Application Notes and Protocols for AL-8810 Isopropyl Ester in Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AL-8810 isopropyl ester, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist, in experimental glaucoma models. This document outlines its mechanism of action, experimental protocols for both in vivo and in vitro studies, and quantitative data to facilitate research into the role of the FP receptor in intraocular pressure (IOP) regulation.

Introduction

AL-8810 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1] It is a valuable pharmacological tool for investigating the mechanisms of action of PGF2α analogs, such as latanoprost (B1674536), travoprost, and bimatoprost, which are first-line treatments for glaucoma.[2] These drugs lower intraocular pressure (IOP) primarily by increasing the uveoscleral outflow of aqueous humor. AL-8810 works by competitively blocking the FP receptor, thereby inhibiting the effects of FP receptor agonists and allowing researchers to confirm that their observed effects are mediated through this specific pathway.

Mechanism of Action

Prostaglandin F2α and its analogs bind to the FP receptor, a G-protein coupled receptor (GPCR). This binding activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade in the ciliary muscle and trabecular meshwork is believed to lead to alterations in the extracellular matrix and cellular relaxation, ultimately increasing the outflow of aqueous humor and reducing IOP. AL-8810, as a competitive antagonist, binds to the FP receptor but does not elicit this downstream signaling, thereby preventing the IOP-lowering effects of FP receptor agonists.

Quantitative Data

The antagonist potency of AL-8810 has been characterized in various in vitro systems. The following table summarizes key quantitative data for AL-8810.

ParameterCell TypeAgonist UsedValueReference
pA2 A7r5 rat thoracic aorta smooth muscle cellsFluprostenol6.68 ± 0.23[1]
Swiss mouse 3T3 fibroblastsFluprostenol6.34 ± 0.09[1]
Ki A7r5 rat thoracic aorta smooth muscle cellsFluprostenol426 ± 63 nM[1]
Human Trabecular Meshwork (h-TM) cells(±)-Fluprostenol~1.9 µM[2]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Ki is the inhibition constant.

Signaling Pathway Diagram

The following diagram illustrates the FP receptor signaling pathway and the point of inhibition by AL-8810.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α Analog (e.g., Latanoprost) FP_receptor FP Receptor PGF2a->FP_receptor Binds Gq Gq protein FP_receptor->Gq Activates AL8810 AL-8810 AL8810->FP_receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca2+ IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (↑ Aqueous Outflow, ↓ IOP) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: FP receptor signaling pathway and inhibition by AL-8810.

Experimental Protocols

In Vivo Protocol: Antagonism of Latanoprost-Induced IOP Reduction in a Mouse Model of Glaucoma

This protocol describes how to use AL-8810 to confirm that the IOP-lowering effect of latanoprost is mediated by the FP receptor in a microbead-induced mouse model of ocular hypertension.

1. Materials:

  • AL-8810 isopropyl ester

  • Latanoprost ophthalmic solution (0.005%)

  • Vehicle for AL-8810 (e.g., sterile saline with 0.02% benzalkonium chloride)

  • Microbeads (e.g., 15 µm polystyrene microbeads)

  • Hydroxypropyl methylcellulose (B11928114) (HPMC)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Rebound tonometer (e.g., TonoLab)

  • Microsyringe

2. Animal Model:

  • Use adult male C57BL/6J mice.

  • Induce ocular hypertension in one eye by injecting a mixture of microbeads and HPMC into the anterior chamber as previously described.[3] Briefly, anesthetize the mouse and, under a surgical microscope, inject 2 µL of a sterile suspension containing microbeads (1x10^6 beads/mL) and 1% HPMC into the anterior chamber using a 33-gauge needle. The contralateral eye can serve as a control.

  • Allow 2-4 weeks for IOP to elevate and stabilize.

3. Experimental Groups (n=8-10 mice per group):

  • Group 1: Vehicle + Vehicle

  • Group 2: Vehicle + Latanoprost

  • Group 3: AL-8810 + Latanoprost

  • Group 4: AL-8810 + Vehicle

4. Drug Administration:

  • Prepare a 10 mM solution of AL-8810 in the chosen vehicle.

  • Thirty minutes prior to latanoprost administration, topically apply 2 µL of the AL-8810 solution or vehicle to the glaucomatous eye of the appropriate groups.

  • Administer 2 µL of latanoprost (0.005%) or vehicle topically to the same eye.

5. IOP Measurement:

  • Measure baseline IOP in conscious, restrained mice using a rebound tonometer immediately before drug administration (T=0).

  • Measure IOP at subsequent time points (e.g., 1, 2, 4, 6, and 24 hours) after latanoprost/vehicle administration.

  • To perform measurements, gently restrain the mouse and position the tonometer probe perpendicular to the central cornea.[4][5][6][7] Obtain multiple readings and average them for each time point.

6. Data Analysis:

  • Calculate the change in IOP from baseline for each eye at each time point.

  • Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the IOP changes between the different treatment groups. A significant reduction in the IOP-lowering effect of latanoprost in the AL-8810 pre-treated group compared to the vehicle pre-treated group would indicate FP receptor-mediated activity.

In Vitro Protocol: Inhibition of Prostaglandin-Induced Calcium Mobilization in Human Trabecular Meshwork (hTM) Cells

This protocol details how to use AL-8810 to block the intracellular calcium increase induced by an FP agonist in cultured hTM cells.

1. Materials:

  • Primary human trabecular meshwork (hTM) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • AL-8810 isopropyl ester

  • FP receptor agonist (e.g., fluprostenol)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader or fluorescence microscope

2. Cell Culture:

  • Culture primary hTM cells in complete medium in a humidified incubator at 37°C and 5% CO2.[8][9][10][11][12]

  • Seed the hTM cells into a 96-well plate at a density of 40,000-80,000 cells/well and grow to 80-100% confluency.

3. Calcium Assay:

  • Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

  • Wash the cells once with HBSS.

  • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 60 minutes at 37°C.[13][14][15][16][17]

  • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Add 100 µL of HBSS to each well.

4. Treatment and Measurement:

  • Prepare solutions of AL-8810 (e.g., 0.1, 1, 10 µM) and the FP agonist (e.g., 100 nM fluprostenol) in HBSS.

  • Pre-incubate the cells with AL-8810 or vehicle for 15-20 minutes at 37°C.[2]

  • Place the 96-well plate in a fluorescence plate reader capable of kinetic reads (Excitation: ~490 nm, Emission: ~515 nm).

  • Establish a baseline fluorescence reading for approximately 1-2 minutes.

  • Add the FP agonist to the wells and immediately begin recording the fluorescence intensity for 5-10 minutes.

5. Data Analysis:

  • Calculate the change in fluorescence intensity from baseline for each well.

  • Compare the agonist-induced calcium response in the presence and absence of different concentrations of AL-8810. A dose-dependent inhibition of the calcium signal by AL-8810 confirms its antagonist activity at the FP receptor.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo experiment using AL-8810 in a glaucoma model.

Experimental_Workflow start Start animal_model Induce Ocular Hypertension (e.g., Microbead Injection) start->animal_model iop_stabilization Allow IOP to Stabilize (2-4 weeks) animal_model->iop_stabilization baseline_iop Measure Baseline IOP (T=0) iop_stabilization->baseline_iop pretreatment Topical Pretreatment: AL-8810 or Vehicle baseline_iop->pretreatment treatment Topical Treatment: FP Agonist or Vehicle pretreatment->treatment 30 min iop_measurement Measure IOP at Multiple Time Points (e.g., 1, 2, 4, 6, 24h) treatment->iop_measurement data_analysis Data Analysis: Calculate ΔIOP and Compare Groups iop_measurement->data_analysis conclusion Conclusion data_analysis->conclusion

References

Application Notes and Protocols for Studying Uveoscleral Outflow Using AL-8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1] Its isopropyl ester form allows for effective topical application and penetration into ocular tissues. In the field of ophthalmology, particularly in glaucoma research, AL-8810 is an invaluable pharmacological tool for investigating the mechanisms of uveoscleral outflow, the secondary pathway for aqueous humor drainage from the eye. Prostaglandin F2α analogs are a first-line treatment for glaucoma, and they primarily lower intraocular pressure (IOP) by increasing uveoscleral outflow.[2][3] AL-8810 allows researchers to probe the specific role of the FP receptor in this process by competitively blocking the effects of FP receptor agonists.

These application notes provide an overview of the use of AL-8810 in studying uveoscleral outflow, including its mechanism of action, and detailed protocols for relevant experiments.

Mechanism of Action

Prostaglandin F2α (PGF2α) and its analogs, such as latanoprost (B1674536) and travoprost, are potent ocular hypotensive agents.[2] They exert their effects by binding to the FP receptor on ciliary muscle cells.[3][4] This binding initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[2][4] These changes reduce the hydraulic resistance within the uveoscleral outflow pathway, thereby increasing the drainage of aqueous humor and lowering IOP.[2][5][6]

AL-8810, as an FP receptor antagonist, competitively inhibits the binding of PGF2α and its analogs to the FP receptor.[1] This blockade prevents the downstream signaling events, thus inhibiting the increase in uveoscleral outflow and the consequent reduction in IOP.[7] By using AL-8810, researchers can confirm that the observed effects of a prostaglandin analog are indeed mediated through the FP receptor.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of prostaglandin analogs and AL-8810 on aqueous humor dynamics.

Table 1: Effect of PGF2α-1-isopropylester on Aqueous Humor Dynamics in Cynomolgus Monkeys

ParameterControl Eye (mean ± SEM)PGF2α-treated Eye (mean ± SEM)
Intraocular Pressure (IOP) Reduction (mmHg)-2.9 ± 0.6
Aqueous Humor Flow (µL/min)1.16 ± 0.091.34 ± 0.11
Uveoscleral Outflow (µL/min)0.61 ± 0.100.98 ± 0.12

Data extracted from a study on the effects of a single topical application of 1 µg PGF2α-1-isopropylester.[5]

Table 2: Antagonistic Effect of AL-8810 on FP Receptor Agonist-Induced Contraction of Human Ciliary Muscle

AgonistConditionpEC50 (mean ± SEM)
PGF2α-7.06 ± 0.14
PGF2α+ AL-8810 (100 nM)5.42 ± 0.17
Latanoprost-7.08 ± 0.10
Latanoprost+ AL-8810 (100 nM)6.43 ± 0.04
Travoprost-7.15 ± 0.07
Travoprost+ AL-8810 (100 nM)5.71 ± 0.14

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A rightward shift in the concentration-response curve (lower pEC50) in the presence of AL-8810 indicates antagonism.[7]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of AL-8810 on uveoscleral outflow.

Protocol 1: In Vivo Measurement of Uveoscleral Outflow in a Non-human Primate Model (Cynomolgus Monkey)

Objective: To determine the effect of a test compound on uveoscleral outflow and to confirm its mechanism of action using AL-8810.

Materials:

  • Test compound (e.g., a PGF2α analog)

  • AL-8810 isopropyl ester solution

  • Vehicle control solution

  • Anesthetic (e.g., pentobarbital)

  • Radioactive tracer (e.g., [125I]-albumin)

  • Fluoresceinated dextran

  • Apparatus for two-level constant pressure perfusion of the anterior chamber

  • Gamma counter

  • Fluorophotometer

Procedure:

  • Animal Preparation: Anesthetize the cynomolgus monkeys according to approved animal care protocols.

  • Drug Administration: Topically administer the test compound to one eye and the vehicle to the contralateral eye. For antagonist studies, pre-treat the eye with AL-8810 solution before administering the test compound.

  • Intraocular Pressure Measurement: Measure IOP at baseline and at regular intervals after drug administration using a tonometer suitable for monkeys.

  • Uveoscleral Outflow Measurement:

    • Perform a two-level constant pressure perfusion of the anterior chamber to determine total outflow facility.

    • Immediately following, intracamerally infuse a solution containing [125I]-albumin and fluoresceinated dextran.

    • After a set period, enucleate the eyes and dissect the ocular and periocular tissues.

    • Measure the radioactivity in the tissues using a gamma counter to determine the amount of tracer that left the eye via the uveoscleral pathway.

    • Calculate the volume of anterior chamber fluid corresponding to the recovered tracer to determine the uveoscleral outflow rate.[8]

  • Data Analysis: Compare the uveoscleral outflow rates between the treated, control, and AL-8810 co-treated eyes. A significant increase in uveoscleral outflow with the test compound that is blocked by AL-8810 indicates an FP receptor-mediated mechanism.

Protocol 2: In Vitro Assessment of Ciliary Muscle Contraction

Objective: To evaluate the effect of a test compound on the contractility of isolated ciliary muscle strips and to determine the involvement of the FP receptor using AL-8810.

Materials:

  • Human or animal donor eyes

  • Dissecting microscope

  • Organ bath system with force transducers

  • Physiological salt solution (e.g., Krebs-Ringer buffer)

  • Test compound

  • AL-8810

  • Contractile agent (e.g., carbachol (B1668302) or PGF2α)

Procedure:

  • Tissue Preparation:

    • Obtain fresh donor eyes and dissect the ciliary muscle under a dissecting microscope.

    • Prepare thin strips of ciliary muscle.

  • Experimental Setup:

    • Mount the muscle strips in an organ bath filled with physiological salt solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

    • Connect the strips to force transducers to record isometric contractions.

  • Contraction Studies:

    • Allow the muscle strips to equilibrate.

    • To study antagonism, pre-incubate some muscle strips with AL-8810 for a defined period.

    • Construct cumulative concentration-response curves by adding increasing concentrations of the contractile agonist (e.g., PGF2α or the test compound) to the organ bath.

    • Record the contractile force generated at each concentration.

  • Data Analysis:

    • Express the contractions as a percentage of the maximal contraction induced by a standard agent like carbachol.

    • Compare the concentration-response curves in the presence and absence of AL-8810. A rightward shift of the curve in the presence of AL-8810 indicates competitive antagonism at the FP receptor.[7]

Protocol 3: Investigation of Matrix Metalloproteinase (MMP) Activity in Ciliary Muscle Cells

Objective: To determine if a test compound modulates the expression or activity of MMPs in ciliary muscle cells via the FP receptor.

Materials:

  • Primary human ciliary muscle cells or a suitable cell line

  • Cell culture reagents

  • Test compound

  • AL-8810

  • Reagents for zymography or ELISA to measure MMP activity/levels (e.g., MMP-1, MMP-2, MMP-3, MMP-9)

Procedure:

  • Cell Culture and Treatment:

    • Culture the ciliary muscle cells to a suitable confluency.

    • Treat the cells with the test compound, with or without pre-incubation with AL-8810. Include a vehicle control.

  • Sample Collection:

    • After the desired treatment period, collect the cell culture supernatant and/or cell lysates.

  • MMP Analysis:

    • Gelatin Zymography (for MMP-2 and MMP-9):

      • Separate proteins in the culture supernatant on a polyacrylamide gel containing gelatin.

      • After electrophoresis, incubate the gel in a developing buffer to allow for gelatin degradation by MMPs.

      • Stain the gel with Coomassie blue. Areas of MMP activity will appear as clear bands against a blue background.

    • ELISA: Use commercially available ELISA kits to quantify the levels of specific MMPs in the culture supernatant or cell lysates.

  • Data Analysis: Compare the MMP levels or activity in the different treatment groups. Inhibition of a test compound-induced increase in MMPs by AL-8810 would suggest that the effect is mediated through the FP receptor.

Visualizations

G cluster_0 Mechanism of Uveoscleral Outflow Enhancement PGF2a PGF2α Analog (e.g., Latanoprost) FP_Receptor FP Receptor (on Ciliary Muscle Cell) PGF2a->FP_Receptor AL8810 AL-8810 AL8810->FP_Receptor Blocks PLC Phospholipase C Activation FP_Receptor->PLC Relaxation Ciliary Muscle Relaxation FP_Receptor->Relaxation Other Pathways IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca²⁺ Increase IP3_DAG->Ca2 MMP ↑ MMP Expression (MMP-1, -2, -3, -9) Ca2->MMP ECM Extracellular Matrix Remodeling MMP->ECM Outflow ↑ Uveoscleral Outflow ECM->Outflow Relaxation->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

Caption: Signaling pathway of PGF2α analogs in increasing uveoscleral outflow and its inhibition by AL-8810.

G cluster_1 Experimental Workflow for In Vivo Uveoscleral Outflow Measurement Start Start: Anesthetized Primate Model Treatment Topical Treatment: 1. Vehicle (Control Eye) 2. Test Compound (Treated Eye) 3. AL-8810 + Test Compound Start->Treatment IOP_Measurement IOP Measurement (Tonometry) Treatment->IOP_Measurement Perfusion Anterior Chamber Perfusion & Tracer Infusion IOP_Measurement->Perfusion Dissection Eye Enucleation & Tissue Dissection Perfusion->Dissection Analysis Tracer Quantification (Gamma Counting) Dissection->Analysis Calculation Calculate Uveoscleral Outflow Rate Analysis->Calculation End End: Compare Treatment Groups Calculation->End

Caption: Workflow for in vivo determination of uveoscleral outflow using AL-8810.

G cluster_2 Logical Relationship of AL-8810 in Target Validation Hypothesis Hypothesis: Test compound lowers IOP via FP receptor agonism Experiment1 Experiment 1: Administer Test Compound Hypothesis->Experiment1 Experiment2 Experiment 2: Administer AL-8810 + Test Compound Hypothesis->Experiment2 Observation1 Observation: Uveoscleral outflow increases, IOP decreases Experiment1->Observation1 Conclusion Conclusion: Hypothesis is supported. Effect is FP receptor-mediated. Observation1->Conclusion Observation2 Observation: Effect on outflow and IOP is blocked Experiment2->Observation2 Observation2->Conclusion

Caption: Logical flow for using AL-8810 to validate the FP receptor as the target of a test compound.

References

Application of AL 8810 Isopropyl Ester in Prostaglandin Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AL 8810 isopropyl ester is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) that has become an indispensable pharmacological tool for researchers investigating the physiological and pathological roles of the PGF2α receptor, also known as the FP receptor.[1][2] Structurally, it is (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid.[1] This compound is highly valued for its potent and selective antagonist activity at the FP receptor, making it a crucial agent for elucidating the mechanisms of PGF2α signaling in a variety of biological systems.[1][3][4] While primarily known as a competitive antagonist, AL 8810 also exhibits weak partial agonist activity.[1][5] Its utility spans a wide range of research areas, including the treatment of ocular hypertension and glaucoma, neuroprotection following traumatic brain injury, and the modulation of inflammatory responses.[3][6][7]

Physicochemical Properties and Formulation

PropertyValueReference
Molecular Formula C24H31FO4
CAS Number 246246-19-5[8]
Solubility Soluble in DMSO (>10 mg/ml) and ethanol.
Storage Store under nitrogen at 2-8 °C. Stock solutions can be stored at -20°C for several months.[8]

Mechanism of Action and Receptor Selectivity

AL 8810 functions as a selective competitive antagonist at the FP receptor.[1][5] This means it binds to the same site as the endogenous ligand, PGF2α, and other FP receptor agonists, thereby preventing their action. This antagonistic activity has been demonstrated through its ability to produce parallel rightward shifts in the concentration-response curves of FP receptor agonists without significantly suppressing the maximal response.[1][5]

While it is a potent antagonist, AL 8810 also displays low intrinsic activity as a partial agonist.[1][3][5] This means it can weakly activate the FP receptor on its own, though to a much lesser extent than full agonists like fluprostenol.

A key feature of AL 8810 is its high selectivity for the FP receptor. Even at high concentrations (e.g., 10 µM), it does not significantly inhibit the functional responses of other prostanoid receptors such as TP, DP, EP2, and EP4, nor does it affect the V1-vasopressin receptor.[1] This selectivity is crucial for accurately attributing observed effects to the blockade of the FP receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that characterize the interaction of AL 8810 with the FP receptor in various in vitro systems.

Table 1: Partial Agonist Activity of AL 8810

Cell LineAssayEC50 (nM)Emax (% of full agonist)Full Agonist UsedReference
A7r5 rat thoracic aorta smooth muscle cellsPhospholipase C activity261 ± 4419Cloprostenol[1]
Swiss mouse 3T3 fibroblastsPhospholipase C activity186 ± 6323Cloprostenol[1]

Table 2: Antagonist Potency of AL 8810

Cell LineAssaypA2Schild SlopeKi (nM)Agonist UsedReference
A7r5 cellsPhospholipase C activity6.68 ± 0.230.80 - 0.92426 ± 63Fluprostenol[1]
3T3 cellsPhospholipase C activity6.34 ± 0.090.80 - 0.92~200 ± 60Fluprostenol[1][4]
A7r5 cellsPhosphatidylinositol turnover--400 - 500Fluprostenol
3T3 fibroblastsPhosphatidylinositol turnover--400 - 500Fluprostenol
Human FP receptor (HEK-293 cells)Phospholipase C activation---Fluprostenol

Signaling Pathways Modulated by AL 8810

The FP receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This canonical pathway is effectively blocked by AL 8810.

Interestingly, research has revealed that AL 8810, despite being an antagonist of the canonical Gq/11 pathway, can activate the mitogen-activated protein kinase (MAPK/ERK) pathway through a distinct, non-canonical mechanism.[9][10] This alternative signaling involves the transactivation of the epidermal growth factor receptor (EGFR).

FP_Receptor_Signaling cluster_agonist PGF2α (Agonist) Pathway cluster_antagonist AL 8810 (Antagonist) Effect cluster_alt_pathway AL 8810 Alternative Pathway PGF2a PGF2α FP_Receptor_A FP Receptor PGF2a->FP_Receptor_A Gq11 Gq/11 FP_Receptor_A->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 PKC PKC PLC->PKC Ca_Mobilization [Ca2+]i Mobilization IP3->Ca_Mobilization ERK_Agonist ERK1/2 Activation (Cytosolic) PKC->ERK_Agonist AL8810_block AL 8810 (Antagonist) AL8810_block->FP_Receptor_A AL8810_agonist AL 8810 (Partial Agonist) FP_Receptor_B FP Receptor AL8810_agonist->FP_Receptor_B Src Src Kinase FP_Receptor_B->Src MMPs MMPs Src->MMPs EGF_Shedding EGF Shedding MMPs->EGF_Shedding EGFR EGFR EGF_Shedding->EGFR transactivation ERK_Antagonist ERK1/2 Activation (Nuclear) EGFR->ERK_Antagonist

Caption: Signaling pathways of the FP receptor modulated by PGF2α and AL 8810.

Experimental Protocols

Detailed methodologies for key experiments involving AL 8810 are provided below. These protocols are synthesized from published research and should be adapted as necessary for specific experimental conditions.

In Vitro Functional Assay: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

This assay is used to determine the antagonist effect of AL 8810 on FP receptor agonist-induced calcium release.

Workflow:

Calcium_Assay_Workflow A 1. Cell Culture (e.g., A7r5 cells) B 2. Cell Loading (Calcium-sensitive dye, e.g., Fura-2 AM) A->B C 3. Pre-incubation (with AL 8810 or vehicle) B->C D 4. Stimulation (with FP receptor agonist, e.g., Fluprostenol) C->D E 5. Measurement (Fluorescence changes using a fluorometer) D->E F 6. Data Analysis (Calculate IC50 or pA2 values) E->F

Caption: Workflow for the intracellular calcium mobilization assay.

Protocol:

  • Cell Culture: Plate cells (e.g., A7r5 rat aortic smooth muscle cells or HEK-293 cells expressing the human FP receptor) in appropriate culture vessels and grow to confluence.

  • Dye Loading: Wash the cells with a buffered salt solution. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Pre-incubation with Antagonist: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of AL 8810 or vehicle control for a defined period (e.g., 15 minutes) at 37°C.

  • Agonist Stimulation: Place the culture plate in a fluorometer. Add a fixed concentration of an FP receptor agonist (e.g., fluprostenol, PGF2α) to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the inhibitory effect of AL 8810 by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 or pA2 values to quantify the antagonist potency.

In Vitro Functional Assay: Measurement of Inositol Phosphate (IP) Production

This assay quantifies the activity of phospholipase C, a key downstream effector of the Gq/11 pathway.

Protocol:

  • Cell Labeling: Plate cells (e.g., Swiss 3T3 fibroblasts or A7r5 cells) and label them by incubating with [3H]-myo-inositol in inositol-free medium overnight.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate with varying concentrations of AL 8810 or vehicle in a buffer containing LiCl (to inhibit inositol monophosphatase) for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add the FP receptor agonist (e.g., fluprostenol) and incubate for an appropriate duration (e.g., 30-60 minutes) at 37°C.

  • Extraction of IPs: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).

  • Purification and Quantification: Separate the [3H]-inositol phosphates from free [3H]-inositol using anion-exchange chromatography. Quantify the amount of [3H]-IPs produced using a scintillation counter.

  • Data Analysis: Determine the antagonist effect of AL 8810 by measuring the reduction in agonist-stimulated IP production.

In Vivo Model: Ocular Hypertension in Animals

AL 8810 is frequently used to study the role of the FP receptor in regulating intraocular pressure (IOP).

Protocol:

  • Animal Model: Use an appropriate animal model for glaucoma research, such as rabbits, monkeys, or specific mouse strains (e.g., DBA/2J).[11]

  • Baseline IOP Measurement: Acclimatize the animals and measure their baseline IOP using a tonometer.

  • Drug Administration: Administer FP receptor agonists (e.g., latanoprost (B1674536), travoprost) topically to the eye to induce ocular hypotension.[3][12] In antagonist studies, pre-treat the eyes with topical AL 8810 before administering the agonist.

  • IOP Monitoring: Measure IOP at various time points after drug administration to determine the effect of the agonist and the blocking effect of AL 8810.

  • Data Analysis: Compare the IOP changes in eyes treated with the agonist alone versus those pre-treated with AL 8810 to demonstrate the role of the FP receptor in mediating the IOP-lowering effect.

In Vivo Model: Traumatic Brain Injury (TBI)

AL 8810 has been used to investigate the neuroprotective effects of blocking the FP receptor after TBI.

Protocol:

  • TBI Induction: Induce TBI in an animal model (e.g., mice) using a controlled cortical impact (CCI) device.[6]

  • Drug Administration: Administer AL 8810 (e.g., 1 to 10 mg/kg) via intraperitoneal injection at a specific time point post-injury.[3][6]

  • Neurological Assessment: Evaluate neurological deficits at various time points (e.g., 24 and 48 hours) using a neurological deficit score (NDS) and motor function tests (e.g., grip strength test).[6]

  • Histological Analysis: At the end of the experiment, perfuse the animals and collect brain tissue. Perform immunohistochemistry to assess neuronal damage, gliosis, and microglial activation.[6]

  • Data Analysis: Compare the neurological outcomes and histological markers of injury between vehicle-treated and AL 8810-treated animals to determine the neuroprotective efficacy of FP receptor antagonism.

Applications in Prostaglandin Research

  • Glaucoma and Ocular Hypertension: AL 8810 has been instrumental in confirming that the IOP-lowering effects of widely used glaucoma drugs like latanoprost and travoprost (B1681362) are mediated through the FP receptor.[3] It is used to study the mechanisms of aqueous humor outflow.[3][13]

  • Neurobiology: Studies using AL 8810 have shown that blocking the FP receptor can reduce hippocampal swelling and improve neurological outcomes after traumatic brain injury, suggesting a role for PGF2α in exacerbating neuronal damage.[3][6]

  • Reproductive Biology: The FP receptor is crucial for reproductive processes such as luteolysis and parturition.[14][15] AL 8810 can be used to investigate the specific roles of PGF2α in these events. For instance, it has been shown to inhibit the detrimental effects of PGF2α on bovine embryo development in vitro.[16]

  • Inflammation and Immunology: PGF2α is a pro-inflammatory mediator. AL 8810 has been used to demonstrate that inhibiting the FP receptor can attenuate systemic inflammation in response to lipopolysaccharides (LPS), partly by enhancing the production of the anti-inflammatory cytokine IL-10.[7]

  • Cardiovascular Research: AL 8810 is used to delineate the role of FP receptors in modulating the contractility of vascular smooth muscle and in the secretion of cardiac peptides.[3]

This compound is a potent, selective, and widely used pharmacological tool that has significantly advanced our understanding of the PGF2α/FP receptor system. Its utility as a competitive antagonist allows for the precise dissection of FP receptor-mediated signaling pathways and physiological functions. The detailed protocols and data presented here provide a comprehensive resource for researchers employing AL 8810 in their investigations across various fields of biomedical science.

References

AL 8810 Isopropyl Ester: A Potent and Selective Tool for Prostaglandin FP Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 isopropyl ester is a high-affinity, selective, and competitive antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1][2][3] As a lipid-soluble prodrug, it readily crosses cell membranes where it is hydrolyzed to its active form, AL 8810. This compound has become an indispensable pharmacological tool for elucidating the physiological and pathological roles of the FP receptor in a variety of biological systems.[4][5] Its utility extends from basic research in cell signaling to preclinical studies in animal models of various diseases, including ocular hypertension, neuroinflammation, and pain.[4][6][7]

The FP receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the Gq/11 protein.[8] Canonical signaling upon agonist binding, such as by prostaglandin F2α (PGF2α), involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium ([Ca2+]i), a key second messenger mediating numerous cellular responses.[9] AL 8810 effectively blocks this pathway by competing with agonists for the binding site on the FP receptor.[2][4] Interestingly, studies have also revealed that AL 8810 can act as a weak partial agonist and can bias the FP receptor's signaling towards alternative pathways, such as the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the MAPK/ERK cascade.[8][10][11]

These application notes provide a comprehensive overview of AL 8810's pharmacological properties, detailed protocols for its use in key in vitro assays, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation

Pharmacological Profile of AL 8810

The following table summarizes the quantitative data for AL 8810, providing a clear comparison of its potency and efficacy across different experimental systems.

ParameterSpecies/Cell LineAssay TypeValueReference
Antagonist Potency (Ki) Mouse 3T3 fibroblastsPhosphoinositide Turnover0.2 ± 0.06 µM[4][11]
Rat A7r5 vascular smooth muscle cellsPhosphoinositide Turnover0.4 ± 0.1 µM[4][11]
Rat A7r5 vascular smooth muscle cellsAntagonism of fluprostenol426 ± 63 nM[2]
Human cloned ciliary body FP receptor[Ca2+]i Mobilization1.9 ± 0.3 µM[4]
Human trabecular meshwork cells[Ca2+]i Mobilization2.6 ± 0.5 µM[4]
Human ciliary muscle cells[Ca2+]i Mobilization5.7 µM[4]
HEK-293 cells (cloned human ocular FP receptor)Antagonism of bimatoprost-induced [Ca2+]i mobilization0.7 - 2.1 µM[12]
3T3 mouse fibroblastsAntagonism of bimatoprost-induced [Ca2+]i mobilizationNot specified[13]
Partial Agonist Potency (EC50) Rat A7r5 cellsPhosphoinositide Turnover261 ± 44 nM[2]
Swiss mouse 3T3 fibroblastsPhosphoinositide Turnover186 ± 63 nM[2]
Partial Agonist Efficacy (Emax) Rat A7r5 cellsPhosphoinositide Turnover19% (relative to cloprostenol)[2]
Swiss mouse 3T3 fibroblastsPhosphoinositide Turnover23% (relative to cloprostenol)[2]
Schild Analysis (pA2) Rat A7r5 cellsAntagonism of fluprostenol6.68 ± 0.23[2]
3T3 cellsAntagonism of fluprostenol6.34 ± 0.09[2]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to FP receptor activation and its inhibition by AL 8810.[14][15] This assay is a direct functional readout of Gq/11-coupled receptor activation.[16]

Materials:

  • Cells expressing the FP receptor (e.g., A7r5, HEK293 cells stably expressing the FP receptor)

  • This compound

  • FP receptor agonist (e.g., fluprostenol, PGF2α)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[17]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescent microplate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the cells in the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the FP receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Protocol (Antagonist Mode):

    • Add the different concentrations of AL 8810 to the respective wells and incubate for 15-30 minutes at 37°C.

    • Place the plate in the fluorescent microplate reader and establish a stable baseline fluorescence reading.

    • Add the FP receptor agonist to all wells (except for negative controls) and immediately begin kinetic fluorescence measurement for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the agonist response against the concentration of AL 8810 to determine the IC50 value.

Phosphoinositide (IP) Turnover Assay

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, providing a robust measure of Gq/11-coupled receptor activity.[4]

Materials:

  • Cells expressing the FP receptor

  • This compound

  • FP receptor agonist (e.g., fluprostenol)

  • [³H]-myo-inositol

  • LiCl solution

  • Perchloric acid

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling: Plate cells and incubate with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with assay buffer containing LiCl (e.g., 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Compound Treatment (Antagonist Mode): Add various concentrations of AL 8810 and incubate for 15-30 minutes.

  • Agonist Stimulation: Add the FP receptor agonist and incubate for 30-60 minutes.

  • Extraction of IPs: Terminate the reaction by adding ice-cold perchloric acid.

  • Purification of IPs:

    • Neutralize the samples and apply them to Dowex AG1-X8 columns.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with ammonium (B1175870) formate/formic acid.

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [³H]-IPs produced in each sample. Plot the agonist-stimulated IP accumulation against the concentration of AL 8810 to calculate the IC50.

GTPγS Binding Assay

This functional assay measures the initial step of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[18][19] It can differentiate between agonists, antagonists, and inverse agonists.[18]

Materials:

  • Cell membranes prepared from cells expressing the FP receptor

  • This compound

  • FP receptor agonist

  • [³⁵S]GTPγS

  • GDP

  • Assay buffer (containing MgCl₂, NaCl, and HEPES)

  • Scintillation proximity assay (SPA) beads or filter plates

  • Scintillation counter or microplate reader

Procedure:

  • Membrane Preparation: Prepare crude cell membranes from FP receptor-expressing cells.

  • Assay Setup: In a microplate, combine the cell membranes, GDP, and various concentrations of AL 8810.

  • Agonist/Antagonist Incubation: Add the FP receptor agonist to stimulate the receptor. For antagonist determination, pre-incubate with AL 8810 before adding the agonist.

  • Initiation of Reaction: Add [³⁵S]GTPγS to start the binding reaction. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Termination and Detection:

    • Filtration Method: Stop the reaction by rapid filtration through filter plates, followed by washing to remove unbound [³⁵S]GTPγS.

    • SPA Method: Add SPA beads that bind the membranes. The proximity of the bound [³⁵S]GTPγS to the beads will generate a detectable signal.

  • Quantification: Measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation. Determine the potency of AL 8810 by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Visualizations

Signaling Pathways

FP_Receptor_Signaling cluster_0 Canonical Pathway cluster_1 Alternative Pathway PGF2a PGF2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor Activates Gq11 Gq/11 FP_Receptor->Gq11 Activates AL8810 AL 8810 (Antagonist) AL8810->FP_Receptor Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response AL8810_agonist AL 8810 (Partial Agonist) FP_Receptor_alt FP Receptor AL8810_agonist->FP_Receptor_alt Activates Src Src Kinase FP_Receptor_alt->Src Activates MMP MMP Src->MMP Activates proEGF pro-EGF MMP->proEGF Cleaves EGF EGF proEGF->EGF EGFR EGFR EGF->EGFR Activates ERK ERK1/2 Activation EGFR->ERK

Caption: FP Receptor Signaling Pathways.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start plate_cells 1. Plate FP Receptor- Expressing Cells start->plate_cells dye_loading 2. Load Cells with Calcium-Sensitive Dye plate_cells->dye_loading wash_cells 3. Wash to Remove Excess Dye dye_loading->wash_cells add_antagonist 4. Add AL 8810 (Antagonist) wash_cells->add_antagonist incubate 5. Incubate add_antagonist->incubate read_baseline 6. Measure Baseline Fluorescence incubate->read_baseline add_agonist 7. Add FP Receptor Agonist read_baseline->add_agonist read_kinetic 8. Kinetic Fluorescence Measurement add_agonist->read_kinetic analyze 9. Data Analysis (IC50 Determination) read_kinetic->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow.

Logical Relationship of AL 8810 as an FP Receptor Antagonist

AL8810_Logic AL8810 This compound (Prodrug) Active_AL8810 AL 8810 (Active Antagonist) AL8810->Active_AL8810 Intracellular hydrolysis Binding Binding to FP Receptor Active_AL8810->Binding Competes with Inhibition Inhibition of Signaling Active_AL8810->Inhibition Results in FP_Receptor FP Receptor Agonist PGF2α / Fluprostenol (Agonist) Agonist->Binding Signaling Downstream Signaling (e.g., Ca²⁺ Mobilization) Binding->Signaling Leads to

References

Application Notes and Protocols for AL-8810 Isopropyl Ester in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of AL-8810 isopropyl ester, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist, in preclinical animal studies. The information is compiled from published research to guide the design and execution of in vivo experiments.

Quantitative Data Summary

The following table summarizes the quantitative data on the administration of AL-8810 isopropyl ester in various animal models. This compound is a prodrug that is hydrolyzed in vivo to its active free acid form, AL-8810.

Animal ModelSpeciesCompoundDosageAdministration RouteKey FindingsReference
Traumatic Brain Injury (TBI)Mouse (Wildtype)AL-88101 - 10 mg/kgIntraperitoneal (IP)Reduced hippocampal swelling and improved neurological deficit scores.[1]
Systemic InflammationMouse (C57BL/6)AL-881010 mg/kgIntraperitoneal (IP)Attenuated lipopolysaccharide (LPS)-induced systemic inflammation.[2][3]

Signaling Pathway of the FP Receptor

AL-8810 acts as a competitive antagonist at the prostaglandin F2α (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates downstream target proteins, leading to various cellular responses.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binds & Activates AL8810 AL-8810 AL8810->FP_receptor Binds & Inhibits Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

FP Receptor Signaling Pathway

Experimental Protocols

Traumatic Brain Injury (TBI) Mouse Model

This protocol describes the use of AL-8810 in a controlled cortical impact (CCI) model of TBI in mice.[1]

a) AL-8810 Isopropyl Ester Preparation and Administration:

  • Formulation: While the specific vehicle is not detailed in the primary reference, a common practice for similar compounds is to dissolve them in a vehicle such as sterile saline containing a small amount of a solubilizing agent like DMSO or Tween 80. It is crucial to perform vehicle-only control experiments.

  • Dosage: 1 to 10 mg/kg body weight.

  • Administration Route: Intraperitoneal (IP) injection.

  • Timing: Administered as a post-treatment following the induction of TBI.

b) Controlled Cortical Impact (CCI) Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Place the anesthetized mouse in a stereotaxic frame. Make a midline scalp incision to expose the skull.

  • Craniotomy: Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill, ensuring the dura mater remains intact.

  • Impact: Position the impactor tip perpendicular to the exposed dura. Induce the cortical impact using a pneumatic or electromagnetic CCI device with controlled parameters (e.g., velocity, depth, and dwell time).

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

c) Neurological Deficit Scoring (NDS):

  • A composite score based on a series of behavioral tests to assess motor and neurological function.[4][5]

  • Tasks may include:

    • Body Symmetry: Observe for any postural asymmetry.

    • Gait: Assess walking pattern for any abnormalities.

    • Climbing: Evaluate the ability to climb on a wire grid.

    • Circling Behavior: Observe for spontaneous circling.

    • Forelimb Symmetry: Test for equal use and strength of forelimbs.

  • Scoring: Each task is scored on a scale (e.g., 0-4), with a higher score indicating a more severe deficit. The total NDS is the sum of the scores from all tasks.

d) Grip Strength Test:

  • Measures forelimb muscle strength.

  • Procedure:

    • Allow the mouse to grasp a horizontal bar or grid connected to a force gauge with its forepaws.

    • Gently pull the mouse backward by the tail in a steady motion until its grip is broken.

    • The peak force exerted by the mouse is recorded by the gauge.

    • Perform multiple trials and average the results.

e) Immunohistochemistry for Gliosis and Microglial Activation:

  • Tissue Preparation: At the desired time point post-TBI, perfuse the mouse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). Harvest the brain and post-fix it.

  • Sectioning: Cryosection or vibratome-section the brain into thin slices.

  • Staining:

    • Block non-specific antibody binding using a blocking solution (e.g., normal serum in PBS with Triton X-100).

    • Incubate the sections with primary antibodies against markers for astrocytes (e.g., Glial Fibrillary Acidic Protein - GFAP) and microglia (e.g., Ionized calcium-binding adapter molecule 1 - Iba1).

    • Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

    • Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Analysis: Visualize and quantify the staining using fluorescence microscopy to assess the extent of reactive gliosis and microglial activation.[6][7]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Mouse Model

This protocol outlines the use of AL-8810 to attenuate systemic inflammation induced by LPS in mice.[2][3]

a) AL-8810 Isopropyl Ester Preparation and Administration:

  • Formulation: As with the TBI model, dissolve AL-8810 isopropyl ester in a suitable vehicle.

  • Dosage: 10 mg/kg body weight.

  • Administration Route: Intraperitoneal (IP) injection.

  • Timing: Administered 30 minutes prior to the LPS challenge.

b) LPS Administration:

  • Dosage: A typical dose of LPS to induce systemic inflammation in mice is 5 mg/kg body weight.

  • Administration Route: Intraperitoneal (IP) injection.

c) Assessment of Inflammation:

  • Cytokine Analysis: At a specified time after LPS administration (e.g., 24 hours), collect blood or peritoneal lavage fluid. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using methods like ELISA or multiplex bead array.

  • Histological Analysis: Harvest organs such as the lungs, liver, and kidneys. Process the tissues for histology and stain with Hematoxylin and Eosin (H&E) to assess for signs of inflammation and tissue damage, such as neutrophil infiltration.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of AL-8810 isopropyl ester in a mouse model of traumatic brain injury.

TBI_Workflow cluster_pre_injury Pre-Injury Phase cluster_injury Injury & Treatment Phase cluster_post_injury Post-Injury Assessment acclimatization Acclimatization of Mice baseline_testing Baseline Behavioral Testing (e.g., Grip Strength, NDS) acclimatization->baseline_testing tbi_induction TBI Induction (Controlled Cortical Impact) baseline_testing->tbi_induction drug_administration AL-8810 or Vehicle Administration (Intraperitoneal) tbi_induction->drug_administration post_tbi_testing Post-TBI Behavioral Testing (24h, 48h, etc.) drug_administration->post_tbi_testing tissue_harvesting Tissue Harvesting (Perfusion & Brain Extraction) post_tbi_testing->tissue_harvesting histology Immunohistochemistry (Gliosis, Microglial Activation) tissue_harvesting->histology

TBI Experimental Workflow

References

Application Notes and Protocols for AL 8810 Isopropyl Ester in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 isopropyl ester is a potent and selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1] As an essential pharmacological tool, AL 8810 is instrumental in elucidating the physiological and pathological roles of PGF2α in smooth muscle function. PGF2α is a prostanoid that elicits strong contractile responses in various smooth muscle tissues, including those in blood vessels, airways, and the uterus.[2][3][4] The contractile action of PGF2α is mediated through the FP receptor, a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to an increase in intracellular calcium and subsequent smooth muscle contraction.[3][5]

AL 8810 acts as a competitive antagonist at the FP receptor, thereby inhibiting the contractile effects of PGF2α and other FP receptor agonists.[1] Its selectivity for the FP receptor over other prostanoid receptors makes it a valuable tool for isolating and studying PGF2α-mediated pathways.[1] These application notes provide detailed protocols for utilizing AL 8810 in ex vivo smooth muscle contraction assays, along with relevant quantitative data and a visualization of the underlying signaling pathway and experimental workflow.

Data Presentation: Quantitative Analysis of AL 8810 Antagonism

The following table summarizes the quantitative data for AL 8810 as an FP receptor antagonist in various smooth muscle preparations. This data is crucial for designing experiments and interpreting results.

ParameterAgonistTissue/Cell TypeValueReference
pA2 FluprostenolA7r5 rat thoracic aorta smooth muscle cells6.68 ± 0.23[1]
pA2 FluprostenolSwiss mouse 3T3 fibroblasts6.34 ± 0.09[1]
Ki FluprostenolA7r5 rat thoracic aorta smooth muscle cells426 ± 63 nM[1]
Ki PGF2αRat Uterus2.9 ± 0.2 µM[4]
Ki Travoprost acidRat Uterus0.6 ± 0.1 µM[4]
Ki BimatoprostRat Uterus0.2 ± 0.02 µM[4]
Inhibition EGF-induced contractionGuinea pig tracheal smooth muscle46.7 ± 13.0 % (at 10 µM)[3]
Inhibition PDGF-induced contractionGuinea pig tracheal smooth muscle52.7 ± 13.2 % (at 10 µM)[3]

Signaling Pathway of PGF2α-Induced Smooth Muscle Contraction and Inhibition by AL 8810

The following diagram illustrates the signaling cascade initiated by PGF2α binding to its FP receptor, leading to smooth muscle contraction, and the mechanism of inhibition by AL 8810.

PGF2a_Pathway cluster_membrane Cell Membrane cluster_cell Smooth Muscle Cell PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binds & Activates AL8810 AL 8810 AL8810->FP_receptor Competitively Blocks Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R Ca Ca²⁺ SR->Ca Releases CaM Calmodulin (CaM) Ca->CaM Binds MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Myosin Myosin MLCK->Myosin Phosphorylates Actin Actin Myosin->Actin Cross-bridge cycling Contraction Contraction Actin->Contraction

Caption: PGF2α signaling pathway in smooth muscle contraction and AL 8810 inhibition.

Experimental Protocols

Protocol 1: Ex Vivo Smooth Muscle Contraction Assay Using Isolated Aortic Rings

This protocol details the methodology for assessing the antagonistic effect of AL 8810 on PGF2α-induced vasoconstriction in isolated rat aortic rings.

1. Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • PGF2α (or a selective FP agonist like Fluprostenol)

  • This compound

  • Phenylephrine (B352888) (for testing tissue viability)

  • Acetylcholine (B1216132) (for testing endothelial integrity)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Isolated organ bath system with isometric force transducers

2. Tissue Preparation:

  • Humanely euthanize the rat in accordance with institutional guidelines.

  • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

  • Clean the aorta of adherent connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in length. For some experiments, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire.

3. Experimental Setup:

  • Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Connect the rings to isometric force transducers and apply an optimal resting tension of 1.5-2.0 g.

  • Allow the tissues to equilibrate for at least 60-90 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.

4. Viability and Endothelial Integrity Check:

  • After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelial integrity. A relaxation of >70% indicates intact endothelium.

  • Wash the tissues thoroughly to return to baseline tension.

5. Antagonism Protocol:

  • Control Concentration-Response Curve: Generate a cumulative concentration-response curve for PGF2α by adding the agonist in a stepwise manner (e.g., 1 nM to 10 µM). Record the maximal contraction.

  • Wash the tissues extensively until the baseline tension is restored.

  • Incubation with AL 8810: Add AL 8810 to the organ baths at the desired concentration (e.g., 100 nM, 1 µM, 10 µM) and incubate for 30-60 minutes.

  • Concentration-Response Curve in the Presence of Antagonist: In the continued presence of AL 8810, repeat the cumulative concentration-response curve for PGF2α.

  • The antagonistic effect of AL 8810 will be observed as a rightward shift in the PGF2α concentration-response curve.

6. Data Analysis:

  • Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl or phenylephrine).

  • Plot the concentration-response curves and calculate the EC50 values for PGF2α in the absence and presence of different concentrations of AL 8810.

  • A Schild plot analysis can be performed to determine the pA2 value of AL 8810, which provides a measure of its antagonist potency.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the smooth muscle contraction assay.

Experimental_Workflow start Start tissue_prep Tissue Preparation (e.g., Aortic Rings) start->tissue_prep mounting Mounting in Organ Bath tissue_prep->mounting equilibration Equilibration (60-90 min) Optimal Resting Tension mounting->equilibration viability_check Viability & Endothelial Integrity Check equilibration->viability_check washout1 Washout viability_check->washout1 control_crc Control Cumulative Concentration-Response Curve (PGF2α) washout1->control_crc washout2 Washout control_crc->washout2 antagonist_incubation Incubation with AL 8810 (30-60 min) washout2->antagonist_incubation antagonist_crc Cumulative Concentration-Response Curve (PGF2α) in presence of AL 8810 antagonist_incubation->antagonist_crc data_analysis Data Analysis (EC50, pA2, Schild Plot) antagonist_crc->data_analysis end End data_analysis->end

Caption: Experimental workflow for smooth muscle contraction assay.

Conclusion

This compound is an indispensable tool for investigating the role of the PGF2α-FP receptor system in smooth muscle physiology and pathophysiology. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute experiments to characterize FP receptor-mediated smooth muscle contraction and its inhibition by AL 8810. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of smooth muscle function and the development of novel therapeutic agents.

References

Application Notes and Protocols for AL 8810 Isopropyl Ester in Blocking PGF2α Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) F2α (PGF2α) is a bioactive lipid mediator that plays a crucial role in a wide range of physiological and pathological processes, including inflammation, smooth muscle contraction, and reproductive functions. Its effects are primarily mediated through the G-protein coupled PGF2α receptor (FP receptor). Understanding and modulating the PGF2α signaling pathway is of significant interest in various research fields and for the development of novel therapeutics.

AL 8810 isopropyl ester is a potent and selective antagonist of the FP receptor.[1][2][3] It acts as a competitive antagonist, effectively blocking the binding of PGF2α to its receptor and thereby inhibiting its downstream signaling cascades.[1][4] This property makes AL 8810 an invaluable tool for investigating the biological functions of PGF2α and for exploring the therapeutic potential of FP receptor blockade.

These application notes provide a comprehensive overview of the use of this compound to block PGF2α effects, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.

Mechanism of Action

PGF2α binding to its FP receptor, a Gq-protein coupled receptor, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][6] Downstream of these initial events, PGF2α can activate several other important signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) pathways: including Extracellular signal-Regulated Kinase (ERK) 1/2 and p38 MAPK.[5][7]

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. [5][7]

  • Nuclear Factor-kappa B (NF-κB) signaling. [5][7]

This compound competitively binds to the FP receptor, preventing PGF2α from activating this signaling cascade.

PGF2α Signaling Pathway and Inhibition by AL 8810

PGF2a_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binds AL8810 AL 8810 AL8810->FP_receptor Blocks Gq Gq protein FP_receptor->Gq Activates PLC PLC Gq->PLC Activates PI3K PI3K Gq->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC PKC DAG->PKC Cellular_response Cellular Response (Inflammation, Proliferation, etc.) Ca2->Cellular_response MAPK_pathway MAPK Pathway (ERK1/2, p38) PKC->MAPK_pathway NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Akt Akt PI3K->Akt Akt->NFkB_pathway MAPK_pathway->Cellular_response NFkB_pathway->Cellular_response

Caption: PGF2α signaling and AL 8810 inhibition.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of AL 8810

ParameterCell LineValueReference
EC50 (agonist activity) A7r5 rat smooth muscle261 ± 44 nM[4]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[4]
Ki (antagonist activity vs. fluprostenol) A7r5 rat smooth muscle426 ± 63 nM[4]
pA2 (antagonist activity vs. fluprostenol) A7r5 rat smooth muscle6.68 ± 0.23[4]
Swiss mouse 3T3 fibroblasts6.34 ± 0.09[4]
Selectivity Various cell linesNo significant inhibition of TP, DP, EP2, EP4 receptors at 10 µM[4]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

ApplicationPGF2α ConcentrationAL 8810 ConcentrationCell TypeReference
Inhibition of PGF2α-induced signaling100 nM10 µMHuman Retinal Pericytes[8]
Inhibition of PGF2α-induced effects on embryo development10 ng/mL1000 nMBovine Embryos[9]
General in vitro antagonism10-8 – 10-6 M1 - 30 µMA7r5 cells[10]

Experimental Protocols

The following are generalized protocols for key experiments to study the effects of AL 8810 in blocking PGF2α-induced cellular responses. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Experimental Workflow for Studying AL 8810 Effects

Experimental_Workflow start Start: Seed cells pretreatment Pre-treat with AL 8810 (or vehicle control) start->pretreatment stimulation Stimulate with PGF2α (or vehicle control) pretreatment->stimulation incubation Incubate for desired time stimulation->incubation harvest Harvest cells or supernatant incubation->harvest analysis Perform downstream analysis harvest->analysis end End: Data analysis analysis->end

References

Application Notes and Protocols for Investigating Ocular Hypertension with AL-8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AL-8810 isopropyl ester, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist, in the investigation of ocular hypertension. The following protocols and data are intended to facilitate the study of FP receptor-mediated signaling pathways and the mechanism of action of prostaglandin analogs in regulating intraocular pressure (IOP).

Introduction

Ocular hypertension, a major risk factor for glaucoma, is often treated with prostaglandin F2α (PGF2α) analogs such as latanoprost, travoprost, and bimatoprost. These drugs lower IOP primarily by increasing the uveoscleral outflow of aqueous humor. The FP receptor is the primary target of these therapeutic agents. AL-8810 is a selective FP receptor antagonist that serves as an invaluable pharmacological tool to elucidate the role of the FP receptor in the IOP-lowering effects of PGF2α analogs.[1] Its isopropyl ester form enhances its lipophilicity and ocular penetration, making it suitable for topical administration in preclinical research.

Quantitative Data Summary

The following tables summarize the quantitative data for AL-8810 isopropyl ester and related compounds in in vitro and in vivo models of ocular hypertension.

Table 1: In Vitro Antagonist Activity of AL-8810

Cell LineAgonistAssayAL-8810 PotencyReference
A7r5 rat thoracic aorta smooth muscle cellsFluprostenolPhospholipase C activitypA2 = 6.68 ± 0.23[1]
Swiss mouse 3T3 fibroblastsFluprostenolPhospholipase C activitypA2 = 6.34 ± 0.09[1]
Human Trabecular Meshwork (h-TM) cells(±)-fluprostenolPhosphoinositide (PI) turnoverKi = 2.56 ± 0.62 µM[2]
Human Trabecular Meshwork (h-TM) cellsBimatoprostPhosphoinositide (PI) turnoverKi = 1.0 µM[2]
Human Trabecular Meshwork (h-TM) cellsTravoprost acidPhosphoinositide (PI) turnoverKi = 2.5 µM[2]
Human Trabecular Meshwork (h-TM) cellsLatanoprost acidPhosphoinositide (PI) turnoverKi = 4.3 µM[2]

Table 2: In Vivo Effects of Prostaglandin Analogs and AL-8810

Animal ModelProstaglandin Analog (Dose)Effect on IOPAL-8810 (Concentration)Effect of AL-8810Reference
MouseLatanoprost (0.0025% or 0.01%)Significant decreaseNot specified in this studyNot applicable[3]
MouseLatanoprost Free Acid (LFA) (10⁻⁴ M)Minimal effect in the presence of AL-881010 mMBlocked LFA-induced IOP reduction[4]

Experimental Protocols

In Vivo Protocol: Evaluation of AL-8810 Isopropyl Ester in a Mouse Model of Ocular Hypertension

This protocol describes the topical administration of AL-8810 isopropyl ester to investigate its ability to antagonize the IOP-lowering effects of a prostaglandin analog in mice.

Materials:

  • AL-8810 isopropyl ester

  • Prostaglandin F2α analog (e.g., Latanoprost)

  • Vehicle for ophthalmic solution (e.g., sterile PBS with a solubilizing agent like Polysorbate 80)

  • Ethanol (B145695) or DMSO for initial stock solution

  • Male C57BL/6 mice (or other appropriate strain)

  • Rebound tonometer (e.g., TonoLab)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Micropipette

Procedure:

  • Preparation of AL-8810 Isopropyl Ester Ophthalmic Solution:

    • AL-8810 isopropyl ester is sparingly soluble in aqueous solutions.[5]

    • Prepare a stock solution by dissolving AL-8810 isopropyl ester in a minimal amount of ethanol or DMSO.[5]

    • For a 10 mM topical solution, dilute the stock solution in a sterile vehicle (e.g., Phosphate-Buffered Saline, pH 7.2) containing a solubilizing agent (e.g., 0.02% Polysorbate 80) to the final concentration. Ensure the final concentration of the organic solvent is minimal to avoid ocular irritation.

    • Prepare the prostaglandin analog solution in a similar vehicle at the desired concentration (e.g., 0.005% Latanoprost).

  • Animal Handling and Anesthesia:

    • Handle mice gently to minimize stress.

    • Anesthetize the mice using an intraperitoneal injection of a ketamine/xylazine cocktail.[6]

    • Confirm the depth of anesthesia by the loss of the pedal withdrawal reflex.

  • Baseline Intraocular Pressure (IOP) Measurement:

    • Position the anesthetized mouse securely.

    • Measure the baseline IOP in both eyes using a rebound tonometer according to the manufacturer's instructions.[6][7] Briefly, the probe of the tonometer is brought close to the center of the cornea, and multiple readings are taken to obtain an averaged value.

  • Topical Administration:

    • Divide the mice into experimental groups (e.g., Vehicle, Prostaglandin analog alone, AL-8810 alone, Prostaglandin analog + AL-8810).

    • Instill a small volume (e.g., 2 µL) of the appropriate test solution onto the cornea of one eye using a micropipette. The contralateral eye can serve as a control.

    • For the combination group, AL-8810 is typically administered 30-60 minutes prior to the prostaglandin analog to ensure adequate receptor blockade.

  • Post-Treatment IOP Measurement:

    • Measure IOP at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the effect.

  • Data Analysis:

    • Calculate the change in IOP from baseline for each eye at each time point.

    • Compare the IOP changes between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Solutions Prepare Solutions Animal Anesthesia Animal Anesthesia Prepare Solutions->Animal Anesthesia Baseline IOP Baseline IOP Animal Anesthesia->Baseline IOP Topical Administration Topical Administration Baseline IOP->Topical Administration Post-Treatment IOP Post-Treatment IOP Topical Administration->Post-Treatment IOP Data Analysis Data Analysis Post-Treatment IOP->Data Analysis

In Vivo Experimental Workflow

In Vitro Protocol: Antagonism of Prostaglandin-Induced Calcium Mobilization in Human Trabecular Meshwork (h-TM) Cells

This protocol details the use of AL-8810 to block the increase in intracellular calcium concentration ([Ca2+]i) induced by a prostaglandin analog in cultured h-TM cells.

Materials:

  • Primary human trabecular meshwork (h-TM) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • AL-8810

  • Prostaglandin F2α analog (e.g., Latanoprost free acid)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture:

    • Culture h-TM cells in the appropriate medium until they reach 80-90% confluency.

    • Seed the cells into a 96-well black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 3 µM Fluo-4 AM with 0.1% Pluronic F-127 in HBSS).[8]

    • Wash the cells once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate in the dark at 37°C for 60 minutes.

    • Wash the cells twice with HBSS to remove excess dye.

  • Antagonist and Agonist Treatment:

    • Prepare solutions of AL-8810 (e.g., 25 µM) and the prostaglandin analog (e.g., 100 nM Latanoprost free acid) in HBSS.

    • Add the AL-8810 solution or vehicle to the appropriate wells and incubate for 30 minutes at 37°C.

    • Place the microplate in the fluorescence plate reader.

  • Calcium Measurement:

    • Set the plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at regular intervals (e.g., every 2 seconds).

    • Establish a stable baseline fluorescence reading for each well.

    • Using the plate reader's injection system, add the prostaglandin analog solution to the wells.

    • Continue to record the fluorescence intensity for several minutes to capture the peak calcium response and its subsequent decline.

  • Data Analysis:

    • Normalize the fluorescence data by expressing it as a ratio of the baseline fluorescence (F/F0).

    • Determine the peak fluorescence response for each well.

    • Compare the peak responses between the control, prostaglandin analog-treated, and AL-8810 + prostaglandin analog-treated groups.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Dye Loading Dye Loading Cell Culture->Dye Loading Antagonist Incubation Antagonist Incubation Dye Loading->Antagonist Incubation Baseline Reading Baseline Reading Antagonist Incubation->Baseline Reading Agonist Injection Agonist Injection Baseline Reading->Agonist Injection Kinetic Measurement Kinetic Measurement Agonist Injection->Kinetic Measurement Data Normalization Data Normalization Kinetic Measurement->Data Normalization Peak Response Analysis Peak Response Analysis Data Normalization->Peak Response Analysis

In Vitro Calcium Imaging Workflow

Signaling Pathway

The IOP-lowering effect of PGF2α analogs is mediated through the activation of the FP receptor in the ciliary muscle and trabecular meshwork. This initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM) and changes in the actin cytoskeleton, ultimately increasing the uveoscleral and trabecular outflow of aqueous humor.

G PGA PGF2α Analog (e.g., Latanoprost) FP_receptor FP Receptor PGA->FP_receptor activates AL8810 AL-8810 AL8810->FP_receptor blocks Gq Gq Protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA/ROCK Pathway Gq->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates MAPK MAP Kinase Pathway PKC->MAPK Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton ECM ECM Remodeling (MMP/TIMP Regulation) MAPK->ECM Outflow Increased Aqueous Humor Outflow Cytoskeleton->Outflow ECM->Outflow IOP Decreased Intraocular Pressure Outflow->IOP

References

AL 8810 Isopropyl Ester: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 isopropyl ester (CAS 208114-93-6) is a lipid-soluble prodrug of AL 8810, a potent and selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1] As a prodrug, the isopropyl ester moiety enhances its cellular permeability, allowing for more effective delivery of the active compound, AL 8810, to its site of action. AL 8810 has been instrumental in elucidating the physiological and pathological roles of the FP receptor in various biological systems. This document provides comprehensive application notes, purchasing information, and detailed experimental protocols for the use of this compound in research settings.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of research biochemicals. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to ensure the purity and identity of the compound.

SupplierCatalog NumberPurityStorage
Cayman Chemical 10113≥98%-20°C
Santa Cruz Biotechnology sc-205513≥98%-20°C
MedChemExpress HY-100449A>98%-20°C
APExBIO A3846>98%-20°C

Note: This is not an exhaustive list. Researchers should verify the availability and specifications with their preferred suppliers.

Physicochemical and Safety Information

PropertyValueReference
CAS Number 208114-93-6N/A
Molecular Formula C₂₇H₃₇FO₄N/A
Molecular Weight 444.6 g/mol N/A
Appearance A crystalline solid[2]
Solubility Soluble in DMSO, DMF, and Ethanol[2]
Safety Not classified as hazardous. Standard laboratory safety precautions should be followed.

Mechanism of Action

This compound readily crosses the cell membrane due to its lipophilic nature. Intracellularly, it is hydrolyzed by endogenous esterases to its active form, AL 8810. AL 8810 is a selective antagonist of the FP receptor, a G-protein coupled receptor (GPCR). The FP receptor primarily couples to Gq proteins, which upon activation, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

AL 8810 acts as a competitive antagonist at the FP receptor, blocking the binding of PGF2α and other FP receptor agonists, thereby inhibiting the downstream signaling cascade.[1] It is characterized as a partial agonist with very low intrinsic activity.[1][3]

Signaling Pathway Diagram

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_R FP Receptor PGF2a->FP_R AL8810 AL 8810 (Antagonist) AL8810->FP_R Blocks Gq Gq FP_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC PKC Activation DAG->PKC Activates

FP Receptor Signaling Pathway and the inhibitory action of AL 8810.

Pharmacological Data

The following table summarizes the key pharmacological parameters of AL 8810, the active form of this compound.

ParameterCell LineValueReference
Ki (Antagonist) A7r5 (rat aortic smooth muscle)426 ± 63 nM[1]
pA₂ A7r5 cells6.68 ± 0.23[1]
pA₂ Swiss 3T3 fibroblasts6.34 ± 0.09[1]
EC₅₀ (Partial Agonist) A7r5 cells261 ± 44 nM[1]
EC₅₀ (Partial Agonist) Swiss 3T3 fibroblasts186 ± 63 nM[1]

Experimental Protocols

In Vitro Application: Calcium Mobilization Assay

This protocol describes how to use this compound to antagonize PGF2α-induced calcium mobilization in a cell-based assay.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor, or A7r5 cells)

  • This compound

  • PGF2α or a selective FP receptor agonist (e.g., fluprostenol)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate at 37°C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a stock solution of the FP receptor agonist (e.g., PGF2α) in DMSO and dilute to the desired concentration in assay buffer.

  • Antagonist Treatment:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).

    • After establishing a stable baseline, add the FP receptor agonist to all wells (except for negative controls) and continue recording.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the response for each well (peak fluorescence - baseline fluorescence).

    • Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound to determine the antagonist's potency (e.g., by Schild analysis).

In Vivo Application: Murine Model of Endometriosis

This protocol is adapted from a study by Ahmad et al. (2015) and describes the use of AL 8810 in a xenograft mouse model of endometriosis.

Materials:

  • Immunocompromised female mice (e.g., nude mice)

  • Human endometrial tissue

  • AL 8810

  • Vehicle (e.g., saline or a suitable solvent)

  • Surgical instruments

  • Anesthesia

Protocol:

  • Xenograft Implantation:

    • Human endometrial tissue is obtained from biopsies.

    • Under anesthesia, small fragments of endometrial tissue are sutured to the peritoneal wall of the mice.

  • Treatment:

    • Allow the endometriotic lesions to establish for a defined period (e.g., 7 days).

    • Prepare a solution of AL 8810 in a suitable vehicle.

    • Administer AL 8810 or vehicle to the mice via a chosen route (e.g., intraperitoneal injection) at a specific dose and frequency (e.g., daily for a set number of weeks).

  • Lesion Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the endometriotic lesions and measure their size and weight.

    • Process the lesions for further analysis, such as histology, immunohistochemistry, or gene expression studies.

  • Data Analysis:

    • Compare the size and weight of the lesions between the AL 8810-treated group and the vehicle-treated control group.

    • Analyze the histological and molecular markers to assess the effect of AL 8810 on the progression of endometriosis.

Experimental Workflow Diagram

in_vivo_workflow start Start: Endometriosis Model implant Endometrial Tissue Xenotransplantation start->implant establish Lesion Establishment (e.g., 7 days) implant->establish treatment Treatment Phase (AL 8810 or Vehicle) establish->treatment euthanasia Euthanasia and Lesion Excision treatment->euthanasia analysis Lesion Analysis (Size, Weight, Histology) euthanasia->analysis end End: Data Comparison analysis->end

Workflow for an in vivo study of AL 8810 in a mouse model of endometriosis.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the FP receptor in health and disease. Its properties as a selective antagonist make it suitable for a wide range of in vitro and in vivo applications. The protocols provided here offer a starting point for researchers to design and execute experiments to further understand the significance of PGF2α signaling. As with any experimental work, it is essential to optimize conditions for specific cell lines or animal models and to include appropriate controls.

References

Troubleshooting & Optimization

AL 8810 isopropyl ester solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AL 8810 isopropyl ester, this technical support center provides essential information on solubility, stability, and handling to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Q1: My this compound won't dissolve in my aqueous buffer. What should I do?

A1: this compound is a lipophilic compound and has very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation or an inhomogeneous mixture.

Troubleshooting Steps:

  • Prepare a concentrated stock solution in an organic solvent. this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][2]

  • Use a co-solvent approach for aqueous dilutions. First, dissolve the compound in a water-miscible organic solvent like ethanol or DMSO. Then, slowly add this stock solution to your aqueous buffer with gentle mixing.

  • Mind the final organic solvent concentration. For cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Consider using a surfactant. In some cases, for dissolution media, a surfactant may be used to increase the solubility of poorly soluble compounds. However, the compatibility of the surfactant with your experimental system must be validated.

  • Gentle warming and sonication can be attempted. To aid dissolution of the initial stock solution, you can gently warm the vial to 37°C and briefly sonicate in a water bath.[2] However, for aqueous dilutions, this may lead to the formation of a supersaturated solution that can precipitate over time.[3]

Q2: I've prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?

A2: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] For stock solutions in anhydrous organic solvents like DMSO or ethanol, it is recommended to:

  • Store at -20°C or -80°C.

  • Protect from light.

  • Use tightly sealed vials to prevent moisture absorption and evaporation.

  • Purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. [1][4]

Q3: I am seeing inconsistent results in my cell-based assays using this compound. What could be the cause?

A3: Inconsistent results can stem from several factors related to the compound's solubility and stability:

  • Precipitation in culture media: The compound may be precipitating out of the cell culture medium, leading to a lower effective concentration. Visually inspect your plates or tubes for any signs of precipitation.

  • Degradation in aqueous media: As a prostaglandin (B15479496) analog with an isopropyl ester, AL 8810 is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures (e.g., 37°C in an incubator). This degradation would reduce the concentration of the active compound over the course of your experiment.

  • Adsorption to plastics: Lipophilic compounds can adsorb to the surface of plastic labware, reducing the actual concentration in your experimental solution. Using low-adhesion plastics or glass where feasible can help mitigate this.

  • Inaccurate initial concentration: Ensure your stock solution was prepared accurately and has been stored correctly.

Q4: What are the expected degradation pathways for this compound?

A4: The primary degradation pathway for this compound in aqueous environments is expected to be the hydrolysis of the isopropyl ester bond . This reaction is catalyzed by both acids and bases and will yield the corresponding carboxylic acid, AL 8810 (the free acid). Other potential degradation pathways for prostaglandin analogs include oxidation and photodecomposition.

Data on Solubility and Stability

The following tables summarize the available quantitative data for this compound and its closely related methyl ester analog.

Table 1: Solubility of this compound and Methyl Ester

CompoundSolventSolubilityReference
This compound Ethanol≤ 25 mg/mL, ~30 mg/mL[1][2]
DMSO25 mg/mL[1][2]
Dimethylformamide (DMF)25 mg/mL, ~30 mg/mL[1][2]
1:1 Ethanol:PBS (pH 7.2)~0.1 mg/mL[1]
AL 8810 Methyl Ester Ethanol~50 mg/mL[4]
DMSO~25 mg/mL[4]
Dimethylformamide (DMF)~30 mg/mL[4]
PBS (pH 7.2)~0.5 mg/mL[4]

Table 2: Stability of this compound and Analogs

CompoundFormStorage ConditionStabilityReference
This compound Crystalline Solid-20°C≥ 4 years[1]
Aqueous SolutionNot SpecifiedNot recommended for long-term storage; use as soon as possible.[2]
AL 8810 Methyl Ester Crystalline Solid-20°C≥ 4 years[4]
Aqueous SolutionNot SpecifiedNot recommended for storage for more than one day.[4]

Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving this compound.

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound (crystalline solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Accurately weigh the desired amount of this compound and transfer it to the amber glass vial.

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) and brief sonication may be used to aid dissolution.

  • (Optional but recommended for long-term storage) Gently flush the headspace of the vial with a stream of inert gas before tightly sealing the cap.

  • Label the vial with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Experiments

Objective: To prepare a working solution of this compound in an aqueous medium (e.g., cell culture medium or buffer) for in vitro assays.

Materials:

  • Concentrated stock solution of this compound (from Protocol 1)

  • Sterile aqueous medium (e.g., cell culture medium, PBS)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw the concentrated stock solution and bring it to room temperature. Vortex briefly to ensure homogeneity.

  • Perform serial dilutions of the stock solution in the aqueous medium to achieve the final desired concentration.

  • When diluting, add the stock solution to the aqueous medium and mix immediately by gentle vortexing or inversion to prevent precipitation.

  • Ensure the final concentration of the organic solvent in the working solution is below the tolerance level of your experimental system (typically <0.5%).

  • Prepare the working solutions fresh for each experiment and use them immediately. Do not store aqueous solutions of this compound.

Protocol 3: General Procedure for Assessing Chemical Stability (Forced Degradation Study)

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Organic solvent for stock solution (e.g., acetonitrile (B52724) or ethanol)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • pH meter

  • HPLC system with a UV or MS detector

  • C18 HPLC column

  • Incubator or water bath

  • Photostability chamber

Procedure:

  • Preparation of Test Solutions: Prepare solutions of this compound (e.g., 100 µg/mL) in the following media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Neutral: Water or buffer (e.g., PBS pH 7.4)

  • Thermal Degradation: Incubate aliquots of the test solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Also, keep a control sample at the recommended storage temperature.

  • Photodegradation: Expose aliquots of the test solutions to a light source in a photostability chamber for a defined duration. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze the samples by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.

Visualizations

FP Receptor Signaling Pathway

AL 8810 is an antagonist of the Prostaglandin F2α (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α (Agonist) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds and Activates AL8810 AL 8810 (Antagonist) AL8810->FP_Receptor Binds and Blocks Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: Canonical FP receptor signaling pathway and the antagonistic action of AL 8810.

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical sequence of steps to address problems with dissolving this compound.

Solubility_Troubleshooting Start Start: AL 8810 not dissolving CheckSolvent Is an organic solvent (DMSO, Ethanol) being used for the stock solution? Start->CheckSolvent UseOrganic Prepare a stock solution in anhydrous DMSO or Ethanol. CheckSolvent->UseOrganic No CheckDilution Is the issue occurring upon dilution into aqueous buffer? CheckSolvent->CheckDilution Yes UseOrganic->CheckDilution CoSolvent Use a co-solvent method: Slowly add stock to buffer with mixing. CheckDilution->CoSolvent Yes Success Success: Homogeneous Solution CheckDilution->Success No, stock won't dissolve CheckFinalConc Is the final organic solvent concentration <0.5%? CoSolvent->CheckFinalConc ReduceSolvent Optimize dilution to lower the final solvent concentration. CheckFinalConc->ReduceSolvent No Precipitation Precipitation still occurs? CheckFinalConc->Precipitation Yes ReduceSolvent->Precipitation LowerDrugConc Lower the final concentration of AL 8810. Precipitation->LowerDrugConc Yes Precipitation->Success No LowerDrugConc->Success ConsiderFormulation Consider formulation aids (e.g., surfactants), if compatible. LowerDrugConc->ConsiderFormulation

Caption: A step-by-step guide for troubleshooting solubility issues with this compound.

References

Optimizing AL 8810 isopropyl ester concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of AL 8810 isopropyl ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is AL 8810 and what is its primary mechanism of action?

A1: AL 8810 is a prostaglandin (B15479496) F2α (PGF2α) analog that functions as a selective and competitive antagonist of the PGF2α receptor, also known as the FP receptor.[1][2][3] The FP receptor is a G-protein coupled receptor (GPCR) that, upon binding by its natural ligand PGF2α, activates Phospholipase C (PLC).[1][4] This activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[1] AL 8810 competitively blocks the binding of PGF2α and other FP receptor agonists, thereby inhibiting this signaling cascade.[1][3]

Q2: What are the common research applications for AL 8810?

A2: AL 8810 is widely used as a pharmacological tool to investigate the roles of the PGF2α/FP receptor pathway in various physiological and pathological processes. Key research areas include:

  • Ocular Pharmacology: Investigating intraocular pressure regulation, glaucoma, and the effects of FP receptor agonists used in ophthalmic drugs.[5][6][7]

  • Neuroscience: Studying the involvement of the FP receptor in traumatic brain injury, stroke, multiple sclerosis, and neuropathic pain.[5][8]

  • Reproductive Biology: Examining uterine contractility, luteolysis, and other reproductive functions mediated by PGF2α.[9]

  • Cardiovascular Research: Exploring the role of the FP receptor in cardiovascular diseases, such as hypertension and atherosclerosis.[9]

  • Cancer Research: Investigating the involvement of the PGF2α signaling pathway in tumorigenesis and cell proliferation.[10]

Q3: What is a typical effective concentration range for AL 8810 in in vitro experiments?

A3: The optimal concentration of AL 8810 for in vitro experiments can vary depending on the cell type, the concentration of the FP receptor agonist being used, and the specific experimental endpoint. However, based on published studies, a common effective concentration range for observing competitive antagonism is between 1 µM and 30 µM.[5] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. It should be dissolved in an organic solvent such as DMSO, ethanol, or methyl acetate (B1210297) to create a stock solution. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C. Avoid repeated freeze-thaw cycles. For experimental use, the stock solution can be further diluted in the appropriate aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent in the experimental medium is low enough to not affect the cells or tissues being studied (typically <0.1-0.5%).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable antagonist effect of AL 8810. Inadequate Concentration: The concentration of AL 8810 may be too low to effectively compete with the agonist.Perform a concentration-response experiment with increasing concentrations of AL 8810 (e.g., 0.1 µM to 30 µM) to determine the optimal inhibitory concentration.[5]
Agonist Concentration Too High: The concentration of the FP receptor agonist may be too high, making it difficult for AL 8810 to compete for receptor binding.Reduce the concentration of the agonist to a level that elicits a submaximal response (e.g., EC80) to better observe the competitive antagonism of AL 8810.
Incorrect Preparation or Degradation: The AL 8810 stock solution may have been improperly prepared or degraded due to improper storage.Prepare a fresh stock solution of AL 8810 from the solid compound. Ensure proper storage at -20°C and minimize freeze-thaw cycles.
Low FP Receptor Expression: The cell line or tissue being used may have low or no expression of the FP receptor.Verify FP receptor expression in your experimental model using techniques such as RT-qPCR, Western blot, or immunohistochemistry.
AL 8810 shows partial agonist activity. Intrinsic Activity: AL 8810 is known to be a weak partial agonist at the FP receptor in some systems, meaning it can weakly activate the receptor in the absence of a full agonist.[3][5]This is an inherent property of the compound. Acknowledge this in your experimental design and interpretation of results. The partial agonism is typically very weak compared to full agonists like fluprostenol.[5]
Variability in experimental results. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect receptor expression and signaling.Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range.
Solvent Effects: The solvent used to dissolve AL 8810 (e.g., DMSO) may have off-target effects at higher concentrations.Perform a vehicle control experiment using the same final concentration of the solvent to ensure it does not affect your experimental readouts. Keep the final solvent concentration as low as possible.

Data Presentation

Table 1: In Vitro Potency of AL 8810 as an FP Receptor Antagonist

Cell LineAgonist UsedAssayAntagonist ParameterValueReference
A7r5 rat aortic smooth muscle cellsFluprostenolPhosphatidylinositol TurnoverpA26.68 ± 0.23[3]
Swiss mouse 3T3 fibroblastsFluprostenolPhosphatidylinositol TurnoverpA26.34 ± 0.09[3]
A7r5 cellsFluprostenolPhospholipase C ActivityKi426 ± 63 nM[3]
Mouse 3T3 cells--Ki0.2 ± 0.06 µM[6]
Rat A7r5 cells--Ki0.4 ± 0.1 µM[6]

Table 2: In Vivo Dosing of AL 8810 in Animal Models

Animal ModelDisease/ConditionRoute of AdministrationDoseOutcomeReference
MouseStrokeSystemic1 and 10 mg/kgReduced cortical infarct size[5]
MouseTraumatic Brain InjuryIntraperitoneal1 to 10 mg/kgReduced hippocampal swelling and improved neurological deficit scores[8]

Experimental Protocols

Protocol 1: In Vitro Determination of AL 8810 Antagonist Potency using a Calcium Mobilization Assay

Objective: To determine the inhibitory concentration (IC50) and antagonist dissociation constant (Kb) of AL 8810 against an FP receptor agonist-induced intracellular calcium increase.

Materials:

  • Cells expressing the FP receptor (e.g., A7r5 cells or HEK293 cells transfected with the human FP receptor).

  • Cell culture medium and supplements.

  • Fluo-4 AM or other suitable calcium indicator dye.

  • This compound.

  • FP receptor agonist (e.g., PGF2α or fluprostenol).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader or fluorescence microscope.

Methodology:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C, following the manufacturer's instructions.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Pre-incubation with AL 8810: Add varying concentrations of AL 8810 (e.g., 0.01 µM to 30 µM) or vehicle control to the wells and incubate for 15-30 minutes at room temperature or 37°C.

  • Agonist Stimulation: Place the plate in the fluorometric reader and establish a stable baseline fluorescence reading. Then, add a fixed concentration of the FP receptor agonist (typically the EC80 concentration) to all wells simultaneously using an automated injection system.

  • Data Acquisition: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the agonist response as a function of the AL 8810 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value of AL 8810. The Schild regression analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.

Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds & Activates AL8810 AL 8810 AL8810->FP_Receptor Binds & Inhibits Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Responses Ca2_release->Downstream PKC_activation->Downstream Experimental_Workflow start Start cell_culture 1. Culture FP Receptor- Expressing Cells start->cell_culture dye_loading 2. Load Cells with Calcium Indicator Dye cell_culture->dye_loading pre_incubation 3. Pre-incubate with Varying [AL 8810] dye_loading->pre_incubation agonist_addition 4. Add FP Receptor Agonist pre_incubation->agonist_addition measurement 5. Measure Fluorescence Change (Ca²⁺ Mobilization) agonist_addition->measurement data_analysis 6. Data Analysis (IC50, pA2) measurement->data_analysis end End data_analysis->end Troubleshooting_Logic start No Antagonist Effect Observed check_concentration Is AL 8810 concentration in the optimal range (e.g., 1-30 µM)? start->check_concentration increase_concentration Action: Perform a concentration-response curve. check_concentration->increase_concentration No check_agonist Is the agonist concentration at EC80 or lower? check_concentration->check_agonist Yes increase_concentration->check_agonist reduce_agonist Action: Reduce agonist concentration. check_agonist->reduce_agonist No check_reagent Is the AL 8810 stock fresh and properly stored? check_agonist->check_reagent Yes reduce_agonist->check_reagent prepare_fresh Action: Prepare a fresh stock solution. check_reagent->prepare_fresh No check_expression Is FP receptor expression confirmed in the model? check_reagent->check_expression Yes prepare_fresh->check_expression validate_model Action: Validate receptor expression (e.g., qPCR, WB). check_expression->validate_model No success Problem Resolved check_expression->success Yes validate_model->success

References

Troubleshooting unexpected results with AL 8810 isopropyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using AL 8810 isopropyl ester in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing a weak agonist effect after applying this compound, when I expect it to be an antagonist?

A1: This is an expected property of the active compound, AL-8810. AL-8810 is a selective prostaglandin (B15479496) F2α (FP) receptor antagonist, but it also exhibits weak partial agonist activity.[1][2] In experimental systems with a high receptor reserve, this partial agonism may be more apparent. The maximum efficacy (Emax) of AL-8810 is significantly lower than that of full FP receptor agonists like fluprostenol.[1]

  • Solution: To minimize the observable agonist effect and focus on its antagonist properties, use this compound in the presence of a full agonist. This will allow for the characterization of its antagonist potency (e.g., through a Schild analysis) by observing the rightward shift in the concentration-response curve of the full agonist.[1][3]

Q2: My experimental results are inconsistent, or the antagonist effect of this compound is weaker than expected. What could be the cause?

A2: There are several potential reasons for inconsistent or weaker-than-expected results:

  • Incomplete Hydrolysis: this compound is a prodrug and must be hydrolyzed by cellular esterases to its active form, AL-8810. The level of esterase activity can vary between cell types and experimental conditions, leading to incomplete conversion and thus reduced antagonist effect.

  • Solubility Issues: Poor solubility can lead to a lower effective concentration of the compound in your assay. Ensure that the compound is fully dissolved in the appropriate solvent before diluting it in your experimental medium. Forcing dissolution by heating to 37°C and using an ultrasonic bath may help.

  • Compound Degradation: Improper storage or handling can lead to the degradation of the compound. This compound should be stored at -20°C. Solutions should be prepared fresh for each experiment and not stored for long periods.

Q3: The compound precipitated out of solution when I added it to my aqueous experimental buffer. How can I prevent this?

A3: this compound is a lipophilic compound with limited solubility in aqueous solutions.

  • Solution: Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO, ethanol, or dimethylformamide (DMF). Then, dilute the stock solution into your aqueous experimental buffer, ensuring vigorous mixing. The final concentration of the organic solvent in your assay should be kept low (typically <0.1%) to avoid solvent effects on your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is hydrolyzed by cellular esterases to its active form, AL-8810. AL-8810 is a selective antagonist of the prostaglandin F2α (FP) receptor.[1] It acts as a competitive antagonist, meaning it binds to the same site as the endogenous ligand, PGF2α, and other FP receptor agonists, thereby blocking their effects.[1] It also possesses weak partial agonist activity.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored as a crystalline solid at -20°C.

Q3: What is the selectivity profile of AL-8810?

A3: AL-8810 is highly selective for the FP receptor. At concentrations up to 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptors such as TP, DP, EP2, and EP4.[1]

Data Presentation

Table 1: Pharmacological Properties of AL-8810 (Active Form)

ParameterCell LineValueReference
EC50 A7r5 rat aorta smooth muscle cells261 ± 44 nM[1]
Swiss 3T3 fibroblasts186 ± 63 nM[1]
Emax (relative to cloprostenol)A7r5 rat aorta smooth muscle cells19%[1]
Swiss 3T3 fibroblasts23%[1]
pA2 (vs. fluprostenol)A7r5 rat aorta smooth muscle cells6.68 ± 0.23[1]
Swiss 3T3 fibroblasts6.34 ± 0.09[1]
Ki (vs. fluprostenol)A7r5 rat aorta smooth muscle cells426 ± 63 nM[1]
Mouse 3T3 cells0.2 ± 0.06 µM[4]
Human cloned ciliary body-derived FP receptor1.9 ± 0.3 µM[4]
Human trabecular meshwork cells2.6 ± 0.5 µM[4]
Human ciliary muscle cells5.7 µM[4]

Table 2: Solubility of this compound

SolventSolubility
Ethanol≥ 25 mg/mL
Dimethylformamide (DMF)≥ 25 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)≥ 25 mg/mL

Experimental Protocols

Protocol: Schild Analysis for Determining the Antagonist Potency of AL-8810

This protocol describes a typical experiment to determine the pA2 value of AL-8810, a measure of its antagonist potency.

  • Cell Culture: Culture cells expressing the FP receptor (e.g., A7r5 or Swiss 3T3 cells) to an appropriate confluency in multi-well plates.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of a full FP receptor agonist (e.g., fluprostenol) in DMSO.

    • Prepare serial dilutions of the full agonist.

    • Prepare several fixed concentrations of this compound.

  • Experimental Procedure:

    • Pre-incubate the cells with different fixed concentrations of this compound (or vehicle control) for a sufficient time to allow for hydrolysis to AL-8810 and binding to the receptor.

    • Add the serial dilutions of the full agonist to the wells.

    • Incubate for a time appropriate for the assay readout (e.g., measurement of intracellular calcium or inositol (B14025) phosphate (B84403) production).

  • Data Acquisition: Measure the cellular response at each concentration of the agonist in the presence and absence of the antagonist.

  • Data Analysis:

    • Plot the concentration-response curves for the full agonist in the presence of each concentration of AL-8810.

    • Determine the EC50 value for each curve.

    • Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Create a Schild plot by plotting log(DR-1) versus the log of the molar concentration of the antagonist.

    • The x-intercept of the linear regression of the Schild plot is the pA2 value. A slope of approximately 1 indicates competitive antagonism.

Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FP_receptor FP Receptor Gq Gq protein FP_receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes PGF2a PGF2α (Agonist) PGF2a->FP_receptor AL8810 AL-8810 (Antagonist) AL8810->FP_receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: FP Receptor Signaling Pathway and Point of AL-8810 Antagonism.

Schild_Analysis_Workflow A Prepare Cells Expressing FP Receptor B Prepare Agonist (Fluprostenol) and Antagonist (AL 8810) Solutions A->B C Pre-incubate Cells with Fixed Concentrations of AL 8810 B->C D Add Serial Dilutions of Fluprostenol C->D E Incubate and Measure Cellular Response D->E F Plot Concentration-Response Curves E->F G Calculate Dose Ratios (DR) F->G H Construct Schild Plot (log(DR-1) vs log[Antagonist]) G->H I Determine pA₂ Value from X-intercept H->I

Caption: Experimental Workflow for Schild Analysis.

Troubleshooting_Logic Start Unexpected Results with This compound Q1 Observing Agonist Effect? Start->Q1 A1 This is due to the inherent partial agonist activity of AL-8810. Perform experiments in the presence of a full agonist. Q1->A1 Yes Q2 Inconsistent or Weak Antagonist Effect? Q1->Q2 No End Consult Further Technical Support if Issues Persist A1->End A2_1 Check for complete hydrolysis of the prodrug. Esterase activity can be variable. Q2->A2_1 Yes Q3 Precipitation in Aqueous Buffer? Q2->Q3 No A2_2 Ensure complete solubilization of the compound. Prepare fresh stock solutions. A2_1->A2_2 A2_3 Verify proper storage and handling to prevent degradation. A2_2->A2_3 A2_3->End A3 Prepare a concentrated stock in an organic solvent (e.g., DMSO) and dilute into buffer with vigorous mixing. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting Flowchart for this compound.

References

AL 8810 isopropyl ester off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of AL 8810 isopropyl ester in experimental settings. Our goal is to help you identify and control for potential off-target effects, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). In its hydrolyzed form, AL 8810, it acts as a selective and competitive antagonist at the prostaglandin F2α receptor (FP receptor).[1][2][3] This means it binds to the FP receptor and blocks the action of endogenous agonists like PGF2α. AL 8810 is a valuable pharmacological tool for studying FP receptor-mediated physiological and pathological processes.[1]

Q2: What are the potential "off-target" effects of AL 8810?

A2: The primary consideration that could be classified as an "off-target" effect is its weak partial agonist activity at the FP receptor.[1][4] This means that in the absence of a full agonist, AL 8810 itself can weakly activate the FP receptor, leading to a minimal downstream signal. Additionally, while highly selective for the FP receptor, cross-reactivity with other prostanoid receptors (TP, DP, EP₂, EP₄) is minimal but should be considered at high concentrations.[1]

Q3: How can I control for the partial agonist activity of AL 8810 in my experiments?

A3: To control for the partial agonist effects of AL 8810, you should always include a control group where cells or tissues are treated with AL 8810 alone. This will allow you to measure any baseline activation of the FP receptor caused by AL 8810's intrinsic activity. Comparing this to the effect of a full agonist and the co-treatment of the agonist with AL 8810 will help you dissect the true antagonistic effect.

Q4: At what concentrations are off-target effects of AL 8810 more likely to be observed?

A4: While AL 8810 is highly selective, off-target effects on other prostanoid receptors are more likely to occur at concentrations significantly higher than its reported Ki or pA2 values for the FP receptor. It is recommended to use the lowest effective concentration of AL 8810 to achieve antagonism of the FP receptor and to perform a dose-response curve to identify the optimal concentration for your specific experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected agonist-like effects observed with AL 8810 treatment alone. AL 8810 is exhibiting its inherent partial agonist activity at the FP receptor.1. Run a control with AL 8810 alone to quantify the level of receptor activation. 2. Lower the concentration of AL 8810 to a range where its antagonistic effects are maximized and partial agonist effects are minimized. 3. If possible, use a cell line with lower FP receptor expression to reduce the signal amplification from partial agonism.
Incomplete antagonism of the full agonist effect. 1. The concentration of AL 8810 is too low to effectively compete with the full agonist. 2. The concentration of the full agonist is too high.1. Perform a dose-response experiment with increasing concentrations of AL 8810 against a fixed concentration of the full agonist to determine the optimal inhibitory concentration. 2. Reduce the concentration of the full agonist to a level that is still within the dynamic range of the assay but allows for more effective competition by AL 8810.
Variability in results between experiments. 1. Inconsistent hydrolysis of the this compound to its active acid form. 2. Degradation of AL 8810 stock solution.1. Ensure consistent pre-incubation times and conditions if hydrolysis is required for your system. 2. Prepare fresh dilutions of AL 8810 from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Observed effects do not seem to be mediated by the FP receptor. At high concentrations, AL 8810 might be interacting with other receptors or signaling pathways.1. Validate your findings using a structurally different FP receptor antagonist. 2. Use a cell line that does not express the FP receptor (FP knockout) as a negative control to see if the effect persists. 3. Perform a counterscreen against a panel of other relevant receptors (e.g., other prostanoid receptors) to check for cross-reactivity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of AL 8810 activity.

Table 1: Agonist and Antagonist Potency of AL 8810

Parameter Cell Line Value Reference
EC₅₀ (Agonist) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[1]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[1]
Eₘₐₓ (relative to cloprostenol) A7r5 cells19%[1]
3T3 fibroblasts23%[1]
pA₂ (Antagonist vs. fluprostenol) A7r5 cells6.68 ± 0.23[1]
3T3 cells6.34 ± 0.09[1]
Ki (Antagonist vs. fluprostenol) A7r5 cells426 ± 63 nM[1]

Table 2: Selectivity Profile of AL 8810

Receptor Concentration Tested Effect Reference
TP, DP, EP₂, EP₄up to 10 µMNo significant inhibition[1]
V₁-vasopressinNot specifiedNo antagonism[1]

Key Experimental Protocols

Protocol 1: Assessing Partial Agonist Activity of AL 8810

Objective: To quantify the degree of FP receptor activation by AL 8810 alone.

Methodology:

  • Cell Culture: Culture cells endogenously expressing the FP receptor (e.g., A7r5 cells) in appropriate media.

  • Assay Preparation: Seed cells in a multi-well plate and grow to the desired confluency. Serum-starve the cells for 16-24 hours prior to the assay to reduce basal signaling.

  • Compound Preparation: Prepare a dose-response curve of AL 8810 and a full FP receptor agonist (e.g., fluprostenol) in a suitable assay buffer.

  • Treatment: Treat the cells with increasing concentrations of AL 8810 or the full agonist. Include a vehicle-only control.

  • Signal Detection: Measure the downstream signaling readout of FP receptor activation. Since the FP receptor primarily couples to Gq, a calcium mobilization assay or an inositol (B14025) phosphate (B84403) (IP) accumulation assay is appropriate.

  • Data Analysis: Plot the response against the log of the agonist concentration to generate dose-response curves. Calculate the Emax of AL 8810 relative to the full agonist.

Protocol 2: Determining the Antagonistic Potency of AL 8810 (Schild Analysis)

Objective: To confirm the competitive antagonism of AL 8810 and determine its potency (pA₂ value).

Methodology:

  • Cell Culture and Assay Preparation: Follow steps 1 and 2 from Protocol 1.

  • Compound Preparation: Prepare a dose-response curve of a full FP receptor agonist (e.g., fluprostenol). Prepare several fixed concentrations of AL 8810.

  • Treatment:

    • Generate a dose-response curve for the full agonist alone.

    • In parallel, generate dose-response curves for the full agonist in the presence of each fixed concentration of AL 8810. Pre-incubate the cells with AL 8810 for a sufficient time (e.g., 15-30 minutes) before adding the agonist.

  • Signal Detection: Measure the downstream signaling readout as in Protocol 1.

  • Data Analysis:

    • Plot the dose-response curves for the agonist in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve without a change in the maximal response.

    • Perform a Schild regression analysis to calculate the pA₂ value, which is a measure of the antagonist's potency.

Visualizations

Signaling Pathway of the FP Receptor

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α (Agonist) FP_receptor FP Receptor PGF2a->FP_receptor AL8810_ant AL 8810 (Antagonist) AL8810_ant->FP_receptor AL8810_pa AL 8810 (Partial Agonist) AL8810_pa->FP_receptor Gq Gq FP_receptor->Gq PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC PKC DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: Signaling pathway of the Prostaglandin F2α (FP) receptor.

Experimental Workflow for Assessing AL 8810 Activity

AL8810_Workflow cluster_prep Preparation cluster_exp Experiment cluster_agonist Partial Agonist Test cluster_antagonist Antagonist Test cluster_analysis Data Analysis Cell_Culture Culture FP Receptor- Expressing Cells Assay_Setup Seed Cells and Serum Starve Cell_Culture->Assay_Setup Treat_AL8810 Treat with AL 8810 Dose-Response Assay_Setup->Treat_AL8810 Treat_Agonist_AL8810 Treat with Full Agonist +/- Fixed [AL 8810] Assay_Setup->Treat_Agonist_AL8810 Measure_Signal Measure Downstream Signal (e.g., Ca²⁺, IP) Treat_AL8810->Measure_Signal Treat_Agonist_AL8810->Measure_Signal Analyze_Agonist Calculate Emax (relative to full agonist) Measure_Signal->Analyze_Agonist Analyze_Antagonist Schild Analysis (calculate pA₂) Measure_Signal->Analyze_Antagonist

Caption: Experimental workflow for characterizing AL 8810 activity.

Troubleshooting Logic for Unexpected Agonist Effects

Troubleshooting_Agonism Start Unexpected agonist-like effect with AL 8810? Check_Partial_Agonism Is it due to partial agonism? Start->Check_Partial_Agonism Run_Control Run 'AL 8810 alone' control to quantify baseline activation Check_Partial_Agonism->Run_Control Yes Check_Off_Target Could it be an off-target effect? Check_Partial_Agonism->Check_Off_Target No / Unsure Lower_Conc Lower [AL 8810] Run_Control->Lower_Conc Use_FP_Knockout Use FP receptor knockout cells Check_Off_Target->Use_FP_Knockout Different_Antagonist Use a structurally different FP antagonist Check_Off_Target->Different_Antagonist Effect_Persists_KO Effect persists? Use_FP_Knockout->Effect_Persists_KO Effect_Abolished_Ant Effect abolished? Different_Antagonist->Effect_Abolished_Ant Conclusion_Off_Target Likely an off-target effect Effect_Persists_KO->Conclusion_Off_Target Yes Conclusion_On_Target Likely on-target partial agonism Effect_Persists_KO->Conclusion_On_Target No Effect_Abolished_Ant->Conclusion_Off_Target No Effect_Abolished_Ant->Conclusion_On_Target Yes

Caption: Troubleshooting logic for unexpected agonist effects of AL 8810.

References

Preventing degradation of AL 8810 isopropyl ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of AL 8810 isopropyl ester in solution. The following information is structured to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound, a prostaglandin (B15479496) F2α analogue, is the hydrolysis of its isopropyl ester bond. This reaction is catalyzed by both acidic and basic conditions and results in the formation of the biologically active free acid (AL 8810) and isopropyl alcohol.[1][2][3][4] Prostaglandin analogues with ester functionalities are well-known to be susceptible to hydrolysis in aqueous solutions.[1]

Q2: What are the optimal storage conditions for this compound solutions?

A2: For maximal stability, stock solutions of this compound prepared in an organic solvent such as ethanol (B145695), DMSO, or dimethyl formamide (B127407) should be stored at -20°C.[3] Aqueous solutions of similar prostaglandin analogues are not recommended for storage for more than one day due to rapid degradation. If aqueous solutions must be prepared in advance, they should be kept at 2-8°C and used as quickly as possible.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of isopropyl ester prostaglandin analogues is highly pH-dependent. Generally, amides are more chemically stable than esters. For instance, tafluprost, another isopropyl ester prostaglandin analogue, exhibits maximum stability in a pH range of 5.5 to 6.7.[1] It is crucial to maintain a slightly acidic pH to minimize the rate of hydrolysis. Alkaline conditions, in particular, can significantly accelerate the degradation of the ester bond.[5]

Q4: Can I use buffers to stabilize my this compound solution?

A4: Yes, using a buffer system to maintain a slightly acidic pH is a key strategy to prevent hydrolysis. A boric acid buffer with a pH of around 5.0 has been shown to be effective for stabilizing ester-containing ophthalmic solutions.[5] It is important to select a buffer with a low buffer capacity, especially for in-vivo applications, to allow for a gradual pH shift towards the physiological pH of the target environment.[5]

Q5: Are there any formulation strategies to enhance the stability of this compound?

A5: Yes, several formulation strategies can improve stability. One effective method is the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with the drug.[6][7] This complexation can protect the ester bond from hydrolysis, thereby enhancing the stability of the solution.[7] Additionally, minimizing exposure to moisture is critical.[8]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems associated with the degradation of this compound in solution.

Problem 1: Loss of Biological Activity in an In-Vitro Assay
Possible Cause Troubleshooting Step Recommended Action
Degradation of this compound to its less active free acid form.Verify the integrity of your stock and working solutions.Prepare fresh working solutions from a new aliquot of your stock solution immediately before each experiment.
Incorrect pH of the assay buffer.Measure the pH of your final assay solution.Adjust the pH of your assay buffer to a slightly acidic range (e.g., pH 6.0-6.5) if compatible with your experimental system.
Prolonged incubation at elevated temperatures.Review your experimental protocol.Minimize incubation times at 37°C. If long incubation is necessary, consider running a parallel stability study under the same conditions to quantify degradation.
Presence of esterases in the cell culture medium.Analyze the components of your cell culture medium.If serum is a component, be aware that it contains esterases that can hydrolyze the isopropyl ester. Consider using a serum-free medium or a shorter incubation time.
Problem 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
Possible Cause Troubleshooting Step Recommended Action
Hydrolysis of the isopropyl ester.Compare the retention time of the unknown peak with a standard of the AL 8810 free acid.If the peak corresponds to the free acid, this confirms hydrolysis. Implement the preventative measures outlined in the FAQs.
Oxidative degradation.Purge your solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions.Store solutions in amber vials to protect from light, which can catalyze oxidation.
Interaction with container materials.Test different types of storage vials (e.g., glass vs. polypropylene).Use high-quality, inert containers for storing your solutions.

Data Presentation

Table 1: Solubility of Prostaglandin F2α Isopropyl Ester in Various Solvents
SolventSolubility
DMF30 mg/mL
DMSO50 mg/mL
Ethanol50 mg/mL
PBS (pH 7.2)50 µg/mL

Data is for Prostaglandin F2α isopropyl ester, a closely related compound, and is intended to provide a general guideline for this compound.[3]

Table 2: pH-Dependent Stability of a Prostaglandin Isopropyl Ester Analogue (Tafluprost)
pHStability
< 5.5Increased rate of acid-catalyzed hydrolysis
5.5 - 6.7Maximum Stability
> 6.7Increased rate of base-catalyzed hydrolysis

This data for Tafluprost highlights the critical importance of pH control for stabilizing isopropyl ester prostaglandin analogues.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
  • Materials:

    • This compound

    • Ethanol (anhydrous)

    • Sterile, deionized water

    • Citrate-phosphate buffer (pH 6.0)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Procedure:

    • Prepare a stock solution of this compound in anhydrous ethanol at a concentration of 10 mg/mL.

    • In a separate sterile container, dissolve HP-β-CD in the citrate-phosphate buffer (pH 6.0) to a final concentration of 2% (w/v).

    • Slowly add the required volume of the this compound stock solution to the HP-β-CD buffer while vortexing to ensure rapid and complete dissolution.

    • The final concentration of ethanol in the aqueous solution should be kept to a minimum (ideally <1%) to avoid potential effects in biological assays.

    • Use the freshly prepared aqueous solution immediately. If short-term storage is unavoidable, store at 2-8°C for no longer than 24 hours.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Stability
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard curve of this compound and its free acid metabolite in the mobile phase.

    • Incubate the this compound solution under the desired test conditions (e.g., different pH, temperature).

    • At specified time points, withdraw an aliquot of the solution and inject it into the HPLC system.

    • Quantify the peak areas corresponding to the intact this compound and the free acid degradation product.

    • Calculate the percentage of degradation over time.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis start Start: this compound (Solid) stock Prepare Stock Solution (e.g., Ethanol) start->stock working Prepare Working Solution (Dilute stock into buffer) stock->working buffer_prep Prepare Aqueous Buffer (pH 6.0, with HP-β-CD) buffer_prep->working assay Perform In-Vitro Assay working->assay hplc HPLC/LC-MS Analysis assay->hplc data Data Interpretation hplc->data end End: Results data->end

Caption: Experimental workflow for preparing and analyzing this compound solutions.

troubleshooting_degradation cluster_yes cluster_no_prep cluster_no_ph cluster_no_temp cluster_yes_temp cluster_no_moisture start Problem: Loss of Activity or Unexpected HPLC Peaks check_prep Was the solution freshly prepared? start->check_prep check_ph Is the pH of the aqueous solution between 5.5 and 6.7? check_prep->check_ph Yes action_prep Action: Prepare fresh solution immediately before use. check_prep->action_prep No action_ph Action: Adjust pH with a suitable buffer system. check_ph->action_ph No check_temp Was the solution exposed to elevated temperatures (>25°C)? check_ph->check_temp Yes check_moisture Was exposure to moisture minimized? check_temp->check_moisture No action_temp Action: Store solutions at recommended temperatures (2-8°C for aqueous, -20°C for organic stock). check_temp->action_temp Yes action_moisture Action: Use anhydrous solvents for stock solutions and minimize exposure of aqueous solutions to air. check_moisture->action_moisture No success Solution Stabilized check_moisture->success Yes

References

Technical Support Center: AL 8810 Isopropyl Ester In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of AL 8810 isopropyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo delivery challenging?

A1: this compound is a lipid-soluble, esterified prodrug of AL 8810, a selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor). Its lipophilic nature, which enhances membrane penetration, also makes it poorly soluble in aqueous solutions, posing a significant challenge for in vivo administration, as it can lead to precipitation in physiological fluids.

Q2: What are the common signs of poor in vivo delivery of this compound?

A2: Signs of poor delivery can include a lack of expected biological effect, high variability in experimental results, and observation of precipitate at the injection site or in the formulation vial. Upon dilution with aqueous buffers, the compound may come out of solution, appearing cloudy or with visible particles.

Q3: What are the key considerations for selecting a vehicle for this compound?

A3: The ideal vehicle should solubilize the compound at the desired concentration, be biocompatible and non-toxic at the administered volume, and maintain the stability of the ester prodrug. The choice of vehicle will depend on the route of administration and the experimental model.

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation in Aqueous Solutions

Symptoms:

  • The compound does not fully dissolve in the initial solvent.

  • Precipitation occurs when the stock solution is diluted with aqueous buffers (e.g., PBS, saline).

  • The final formulation appears cloudy or contains visible particles.

Possible Causes:

  • This compound is a hydrophobic molecule with low aqueous solubility.

  • The concentration of the compound exceeds its solubility limit in the chosen vehicle system.

  • The organic co-solvent concentration is too low in the final formulation.

Solutions:

  • Co-solvent Systems: Utilize a water-miscible organic co-solvent to first dissolve the this compound before diluting with an aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. For instance, various prostaglandin analogs have been successfully solubilized in a vehicle of 10% DMSO in normal saline for in vivo studies in mice.[1][2]

  • Solubilizing Excipients: Consider the use of solubilizing agents such as cyclodextrins. For example, a formulation of latanoprost, another prostaglandin F2α analog isopropyl ester, utilized propylamino-β-cyclodextrin to improve its solubility and stability.[3]

  • pH Adjustment: While this compound is a neutral compound, the pH of the aqueous phase can influence the stability of the ester linkage. It is crucial to maintain a pH that ensures the stability of the prodrug until it reaches its target tissue.

Quantitative Data on Solubility of Prostaglandin Analogs

CompoundSolventSolubility
Prostaglandin F2α isopropyl esterDMF30 mg/mL
DMSO50 mg/mL
Ethanol50 mg/mL
PBS (pH 7.2)50 µg/mL
15(R)-17-phenyl trinor Prostaglandin F2α isopropyl esterDMF30 mg/mL
DMSO25 mg/mL
Ethanol30 mg/mL
PBS (pH 7.2)1 mg/mL

Data sourced from manufacturer datasheets.[4][5]

Issue 2: Lack of Efficacy or High Variability in In Vivo Experiments

Symptoms:

  • Inconsistent or no observable biological response after administration.

  • Wide range of data points between individual animals in the same treatment group.

Possible Causes:

  • Poor bioavailability due to precipitation of the drug at the administration site or in the bloodstream.

  • Degradation of the isopropyl ester prodrug before reaching the target tissue.

  • Inefficient absorption from the administration site.

Solutions:

  • Formulation Optimization:

    • Nanoformulations: For systemic administration, consider formulating this compound into nanoemulsions, liposomes, or polymeric nanoparticles. These formulations can encapsulate the hydrophobic drug, improve its stability, and enhance its circulation time and bioavailability.

    • Vehicle Selection for Local Administration: For topical or localized delivery (e.g., ocular), the formulation should be optimized for penetration through the target tissue. The use of penetration enhancers can be explored.

  • Route of Administration: The choice of administration route is critical. For systemic effects, intravenous (IV) injection is often preferred to bypass absorption barriers, but the formulation must be carefully prepared to avoid precipitation. For localized effects, direct injection or topical application may be more appropriate.

  • Assessment of Bioavailability: To confirm successful delivery, measure the concentration of the active compound (AL 8810) in the target tissue or plasma at various time points after administration. Analytical methods like UHPLC-ESI-MS/MS can be used for sensitive and specific quantification of prostaglandins (B1171923) in biological matrices.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation using a Co-solvent System

Objective: To prepare a clear, injectable solution of this compound for in vivo administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile normal saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution. For example, if the final desired concentration is 1 mg/mL in a 10% DMSO solution, you can prepare a 10 mg/mL stock in 100% DMSO.

    • Gently vortex or sonicate if necessary to ensure complete dissolution. Visually inspect the solution to confirm there are no particulates.

  • Final Formulation Preparation:

    • Slowly add the DMSO stock solution to the sterile saline or PBS with continuous gentle mixing. The final concentration of DMSO should be kept to a minimum, typically not exceeding 10%, to avoid toxicity.

    • For example, to prepare 1 mL of a 1 mg/mL final solution with 10% DMSO, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of sterile saline.

    • Visually inspect the final formulation for any signs of precipitation or cloudiness.

  • Administration:

    • Administer the solution to the animals immediately after preparation to minimize the risk of precipitation over time.

    • Always include a vehicle control group (e.g., 10% DMSO in saline) in your experiment.

Protocol 2: Assessment of In Vivo Delivery using UHPLC-ESI-MS/MS

Objective: To quantify the concentration of the active form, AL 8810, in a target tissue following administration of the isopropyl ester prodrug.

Materials:

  • Tissue samples from experimental animals

  • Homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

  • UHPLC-ESI-MS/MS system

  • Analytical standards for AL 8810

Procedure:

  • Sample Preparation:

    • Harvest the target tissue at predetermined time points after administration.

    • Homogenize the tissue in an appropriate buffer.

    • Perform protein precipitation and lipid extraction using a suitable organic solvent.

    • Centrifuge to pellet the precipitate and collect the supernatant.

  • Purification:

    • Further purify the extract using solid-phase extraction (SPE) to remove interfering substances.

  • Analysis:

    • Analyze the purified sample using a validated UHPLC-ESI-MS/MS method to quantify the concentration of AL 8810.

    • Use a standard curve generated from known concentrations of the AL 8810 analytical standard to ensure accurate quantification.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_administration In Vivo Administration cluster_analysis Analysis A Weigh AL 8810 Isopropyl Ester B Dissolve in DMSO (Stock Solution) A->B C Dilute with Saline/PBS (Final Formulation) B->C D Administer to Animal Model C->D E Vehicle Control Group F Tissue/Plasma Collection D->F G Sample Preparation (Extraction & Purification) F->G H UHPLC-MS/MS Quantification G->H I Data Analysis H->I

Caption: Experimental workflow for in vivo delivery and analysis of this compound.

signaling_pathway cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects FP_receptor FP Receptor PLC Phospholipase C (PLC) FP_receptor->PLC Gq/11 activation (Inhibited) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response AL8810_ester AL 8810 Isopropyl Ester Esterases Esterases AL8810_ester->Esterases AL8810 AL 8810 (Active Antagonist) AL8810->FP_receptor Blocks PGF2α Binding Esterases->AL8810

Caption: Simplified signaling pathway of AL 8810 as an FP receptor antagonist.

References

Interpreting data from experiments using AL 8810 isopropyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for interpreting experimental data obtained using AL 8810 isopropyl ester. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, providing potential causes and solutions.

Problem Potential Cause Recommended Solution
Unexpected Agonist Effect Observed AL 8810 is a potent FP receptor antagonist but also exhibits weak partial agonist activity.[1][2][3] This intrinsic activity may be observable in highly sensitive assay systems or in the absence of a competing full agonist.- Confirm the expected antagonist effect by co-incubating with a known FP receptor agonist (e.g., PGF2α, fluprostenol). AL 8810 should competitively inhibit the agonist's effect. - Reduce the concentration of AL 8810 to a range where its antagonist effects are dominant and partial agonism is minimized. - Utilize a cell line with a lower receptor expression level to potentially reduce the observable partial agonist effect.
Inconsistent or No Antagonist Effect - Solubility Issues: this compound is lipid-soluble and may precipitate in aqueous solutions if not prepared correctly. - Incorrect Concentration: The working concentration may be too low to effectively antagonize the agonist. - Compound Degradation: Improper storage or handling can lead to degradation of the compound.- Solubility: Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol.[3] For aqueous working solutions, ensure the final solvent concentration is low and does not affect the cells. Sonication or gentle warming can aid dissolution. - Concentration: Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. The Ki for inhibition of potent agonists at the human ciliary body FP receptor is in the range of 1-2 µM.[3] - Storage: Store the compound at -20°C as a crystalline solid or in a suitable solvent. Avoid repeated freeze-thaw cycles.
High Background Signal in Assays - Constitutive Receptor Activity: Some cell lines may exhibit basal FP receptor activity. - Non-specific Binding: At high concentrations, AL 8810 may exhibit off-target effects or non-specific binding.- Receptor Activity: If constitutive activity is suspected, an inverse agonist could be used to reduce the basal signal, though this is not a described property of AL 8810. - Non-specific Binding: Lower the concentration of AL 8810. Include appropriate controls, such as a cell line not expressing the FP receptor, to assess non-specific effects.
Variability Between Experiments - Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can alter GPCR expression and signaling. - Ligand Preparation: Inconsistent preparation of agonist and antagonist solutions.- Cell Culture: Maintain consistent cell culture practices. Regularly check for mycoplasma contamination. - Ligand Preparation: Prepare fresh dilutions of AL 8810 and the agonist for each experiment from a validated stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is hydrolyzed in situ to its active form, AL 8810. AL 8810 is a selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1] It acts by competitively binding to the FP receptor, thereby blocking the actions of PGF2α and other FP receptor agonists.[1][2] It is important to note that AL 8810 also possesses weak partial agonist activity.[1][2][3]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is a lipid-soluble compound. It is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For example, a 10 mM stock solution can be prepared in DMSO. Store stock solutions at -20°C.

Q3: What is a typical working concentration for AL 8810 in cell-based assays?

A3: The effective concentration of AL 8810 can vary depending on the cell type, receptor expression level, and the concentration of the agonist being antagonized. A common starting point for in vitro experiments is in the range of 1 µM to 10 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: Can AL 8810 be used in in vivo experiments?

A4: Yes, AL 8810 has been used in various in vivo animal models, including studies on traumatic brain injury and ocular hypertension.[4][5] The appropriate dose and route of administration will depend on the specific animal model and research question.

Q5: What are the known off-target effects of AL 8810?

A5: AL 8810 is considered a selective FP receptor antagonist. Studies have shown that even at a concentration of 10 µM, it does not significantly inhibit the functional responses of other prostanoid receptor subtypes such as TP, DP, EP2, and EP4.[1][2] However, as with any pharmacological tool, it is crucial to include appropriate controls to rule out potential off-target effects in your specific experimental system.

Data Presentation

Table 1: In Vitro Pharmacological Profile of AL 8810

ParameterCell LineValueReference
EC50 (Agonist Potency) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[1][2]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[1][2]
Emax (Relative to Cloprostenol) A7r5 cells19%[1][2]
3T3 fibroblasts23%[1][2]
Ki (Antagonist Activity vs. Fluprostenol) A7r5 cells426 ± 63 nM[1][2]
pA2 A7r5 cells6.68 ± 0.23[1][2]
3T3 cells6.34 ± 0.09[1][2]

Experimental Protocols

Protocol: In Vitro Calcium Mobilization Assay to Determine the Antagonist Activity of AL 8810

This protocol describes a cell-based assay to measure the ability of AL 8810 to antagonize PGF2α-induced calcium mobilization in a cell line endogenously or recombinantly expressing the FP receptor.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom cell culture plates

  • This compound

  • PGF2α (or another suitable FP agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • DMSO

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding:

    • Seed the FP receptor-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of PGF2α in DMSO.

    • On the day of the experiment, prepare serial dilutions of AL 8810 and PGF2α in assay buffer to the desired final concentrations.

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves incubating the cells with the dye solution for 30-60 minutes at 37°C.

  • Antagonist Incubation:

    • After dye loading, wash the cells gently with assay buffer to remove excess dye.

    • Add the different concentrations of AL 8810 (prepared in assay buffer) to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).

    • Incubate the plate for 15-30 minutes at room temperature or 37°C.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the 96-well plate in a fluorescence plate reader.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Using the instrument's injector, add a fixed concentration of PGF2α (typically the EC80 concentration) to each well.

    • Immediately begin recording the fluorescence signal in real-time for a period of 1-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response of the agonist alone (vehicle-treated wells).

    • Plot the normalized response as a function of the AL 8810 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of AL 8810.

Mandatory Visualizations

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Activates AL8810 AL 8810 AL8810->FP_Receptor Blocks Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: FP Receptor Signaling Pathway and AL 8810 Inhibition.

Experimental_Workflow start Start seed_cells Seed FP Receptor- Expressing Cells start->seed_cells incubate1 Incubate 24-48h seed_cells->incubate1 load_dye Load with Calcium- Sensitive Dye incubate1->load_dye incubate2 Incubate 30-60 min load_dye->incubate2 wash_cells Wash Cells incubate2->wash_cells add_antagonist Add AL 8810 or Vehicle wash_cells->add_antagonist incubate3 Incubate 15-30 min add_antagonist->incubate3 measure_baseline Measure Baseline Fluorescence incubate3->measure_baseline add_agonist Inject FP Agonist (e.g., PGF2α) measure_baseline->add_agonist measure_response Measure Fluorescence Response add_agonist->measure_response analyze_data Analyze Data (Calculate IC50) measure_response->analyze_data end End analyze_data->end

Caption: Calcium Mobilization Assay Workflow.

Troubleshooting_Logic start Unexpected Result is_agonist_effect Is an unexpected agonist effect observed? start->is_agonist_effect is_no_effect Is there no or inconsistent antagonist effect? start->is_no_effect partial_agonism Potential Cause: Partial Agonism of AL 8810 is_agonist_effect->partial_agonism Yes solubility_issue Potential Cause: Solubility or Degradation is_no_effect->solubility_issue Yes concentration_issue Potential Cause: Incorrect Concentration is_no_effect->concentration_issue No solution_agonist Solution: - Co-incubate with full agonist - Lower AL 8810 concentration partial_agonism->solution_agonist solution_no_effect1 Solution: - Check stock solution prep - Prepare fresh dilutions solubility_issue->solution_no_effect1 solution_no_effect2 Solution: - Perform dose-response curve - Verify agonist concentration concentration_issue->solution_no_effect2

Caption: Troubleshooting Logic for AL 8810 Experiments.

References

AL 8810 isopropyl ester quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AL 8810 Isopropyl Ester

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a lipid-soluble, esterified prodrug form of AL 8810.[1][2] AL 8810 is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[3][4] As a prodrug, the isopropyl ester modification enhances its lipophilicity, potentially aiding in its cellular uptake, after which it is likely hydrolyzed by intracellular esterases to release the active antagonist, AL 8810.

Q2: What is the primary mechanism of action of AL 8810?

A2: AL 8810 acts as a selective antagonist at the prostaglandin F2α (FP) receptor.[3] This means it blocks the receptor and prevents its activation by the natural ligand, prostaglandin F2α (PGF2α), thereby inhibiting downstream signaling pathways.[3]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at -20°C for long-term stability.[1] For shipping, it may be stable at room temperature for short periods in the continental US, but this can vary elsewhere.[1] Always refer to the supplier's specific recommendations.

Q4: In which solvents is this compound soluble?

Troubleshooting Guide

This guide addresses common issues encountered during the quality control and experimental use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity Detected by HPLC 1. Degradation: The compound may have degraded due to improper storage (e.g., exposure to high temperatures, light, or moisture). 2. Hydrolysis: The isopropyl ester may have hydrolyzed back to the active acid form (AL 8810). 3. Contamination: The sample may be contaminated with residual starting materials, byproducts from synthesis, or other impurities.1. Verify Storage Conditions: Ensure the compound has been stored at -20°C in a tightly sealed container. Protect from light. 2. Check for Hydrolysis Peak: In your HPLC chromatogram, look for an earlier eluting peak that might correspond to the more polar AL 8810 acid. 3. Re-purification: If purity is critical, consider re-purifying the compound using flash chromatography or preparative HPLC.
Inconsistent Experimental Results 1. Incomplete Solubilization: The compound may not be fully dissolved in the experimental buffer, leading to an inaccurate concentration. 2. Precipitation: The compound may precipitate out of aqueous solutions over time. 3. Prodrug Activation Variability: The rate of conversion from the isopropyl ester to the active AL 8810 may vary between experiments or cell types.1. Ensure Complete Dissolution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) before diluting into aqueous media. Vortex thoroughly. 2. Prepare Fresh Dilutions: Make final dilutions in aqueous buffers immediately before use. 3. Pre-incubation: Consider a pre-incubation step to allow for the hydrolysis of the ester to the active form if the experimental system lacks sufficient esterase activity.
Unexpected Peaks in GC-MS Analysis 1. Thermal Degradation: The high temperatures of the GC inlet may cause the molecule to degrade. 2. Derivatization Issues: If derivatization is used, byproducts may be generated. 3. Column Bleed or System Contamination: Extraneous peaks can originate from the GC column or the system itself.1. Optimize GC Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization. 2. Use Alternative Ionization: If available, consider a softer ionization technique. 3. Run Blanks: Analyze a solvent blank and a derivatizing agent blank (if applicable) to identify system-related peaks.
Poor NMR Signal 1. Low Concentration: The sample concentration may be too low for a clear signal. 2. Paramagnetic Impurities: The presence of paramagnetic metals can broaden NMR signals. 3. Poor Sample Shimming: An improperly shimmed magnet will result in poor peak shape and resolution.1. Increase Concentration: Use a more concentrated sample if possible. 2. Use Chelating Agents: If metal contamination is suspected, wash glassware with a chelating agent solution. 3. Re-shim the Magnet: Carefully re-shim the NMR spectrometer before acquiring the spectrum.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. It is adapted from a method for other isopropyl esters and may require optimization.[5]

Methodology:

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

    • Prepare a series of dilutions from this stock to create a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 1 mg of the this compound sample to be tested.

    • Dissolve in the same solvent as the standard to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). This may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm). Determine the optimal wavelength by running a UV scan.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing its peak area to the calibration curve. Purity (%) = (Area_sample / Sum of all peak areas) x 100.

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to confirm the identity of this compound by determining its mass-to-charge ratio (m/z).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approx. 100 µg/mL) in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C (may require optimization to prevent degradation).

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 10°C/min to 300°C.

      • Hold at 300°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: 50 - 550 m/z.

  • Analysis:

    • Analyze the resulting mass spectrum. The molecular ion peak [M]+ should correspond to the molecular weight of this compound (444.58 g/mol ).[2]

    • Compare the fragmentation pattern to known spectra or predict fragmentation patterns to confirm the structure.

Signaling Pathways and Workflows

Prostaglandin F2α (FP) Receptor Signaling Pathway

AL 8810 acts as an antagonist at the FP receptor, blocking the signaling cascade initiated by PGF2α. The binding of PGF2α to its Gq-coupled receptor typically activates Phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium and activate Protein Kinase C (PKC), respectively, leading to various cellular responses.[6][7]

FP_Receptor_Signaling PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor AL8810 AL 8810 (Antagonist) AL8810->FP_receptor Inhibits Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., hypertrophy, proliferation) Ca2_release->Response PKC->Response

Caption: Simplified signaling pathway of the PGF2α FP receptor and inhibition by AL 8810.

Quality Control Workflow for this compound

This diagram illustrates a logical workflow for the quality control assessment of an incoming batch of this compound.

QC_Workflow start Receive AL 8810 Isopropyl Ester Sample solubility_test Solubility Test (e.g., in DMSO, Ethanol) start->solubility_test hplc Purity Analysis by HPLC solubility_test->hplc purity_check Purity ≥ 98%? hplc->purity_check gcms Identity Confirmation by GC-MS purity_check->gcms Yes fail Fail QC Contact Supplier / Re-purify purity_check->fail No mw_check Correct MW? gcms->mw_check nmr Structural Confirmation by NMR (Optional) mw_check->nmr Yes mw_check->fail No pass Pass QC Release for Experiments nmr->pass

Caption: A typical workflow for the quality control of this compound.

References

Technical Support Center: AL 8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AL 8810 isopropyl ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a lipid-soluble prodrug of AL 8810.[1][2] It is designed to readily penetrate cell membranes due to its ester group. Once inside the cell, endogenous esterases are expected to hydrolyze the isopropyl ester, releasing the active form, AL 8810, which is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[3][4]

Q2: What is the primary mechanism of action of AL 8810?

A2: The active form, AL 8810, is a selective antagonist at the FP receptor.[5][6] It competitively blocks the receptor, preventing the binding of its natural ligand, Prostaglandin F2α (PGF2α), and other FP receptor agonists.[5][7] This inhibition blocks downstream signaling pathways typically initiated by FP receptor activation, such as the stimulation of phospholipase C activity.[5]

Q3: Does AL 8810 have any agonist activity?

A3: Yes, AL 8810 has been observed to have weak partial agonist activity at the FP receptor in some cell systems, such as A7r5 rat thoracic aorta smooth muscle cells and Swiss mouse 3T3 fibroblasts.[5][7]

Troubleshooting Guide

Solubility Issues

Q: My this compound is precipitating in my aqueous experimental buffer/media. How can I resolve this?

A: This is a common issue due to the lipid-soluble nature of the isopropyl ester.

  • Recommended Solvents: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[8]

  • Stock Solutions: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO or ethanol).

  • Working Dilutions: For your experiment, dilute the stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.

  • Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use a sonicator bath for a short period.[8]

Stability and Storage

Q: I am concerned about the stability of this compound in my stock solution and experimental setup. What are the best practices for storage and handling?

A: As an ester, this compound can be susceptible to hydrolysis, which would convert it to its active acid form, AL 8810.

  • Storage: Store the solid compound at -20°C.[8] Stock solutions in anhydrous organic solvents should also be stored at -20°C. For long-term storage, consider aliquoting your stock solution to minimize freeze-thaw cycles.

  • Hydrolysis: Be aware that in aqueous solutions, especially at non-neutral pH, the isopropyl ester can hydrolyze to the carboxylic acid (the active antagonist, AL 8810). Prepare fresh dilutions in aqueous buffers for each experiment.

  • Prodrug Consideration: Remember that the isopropyl ester form is a prodrug. The conversion to the active AL 8810 is necessary for its antagonist activity and relies on cellular esterases. The rate of this conversion can vary between different cell types.

Inconsistent Experimental Results

Q: I am observing unexpected agonist-like effects in my experiment. Why is this happening?

A: AL 8810 is known to exhibit weak partial agonist activity in certain cell lines, including A7r5 and 3T3 cells.[5][7] This intrinsic activity might be more pronounced in the absence of a full agonist or in highly sensitive assay systems. Consider using a lower concentration of this compound or characterizing this partial agonism in your specific experimental model.

Q: this compound is not producing the expected antagonistic effect. What could be the reason?

A: Several factors could contribute to a lack of efficacy:

  • Insufficient Hydrolysis: The conversion from the isopropyl ester prodrug to the active AL 8810 by cellular esterases is crucial. The level of esterase activity can vary significantly between cell types. You may need to allow for a longer pre-incubation time for the conversion to occur.

  • Concentration: Ensure you are using a sufficient concentration to competitively antagonize the FP receptor. The Ki values are in the sub-micromolar range.[6]

  • Experimental Design: When studying competitive antagonism, the concentration of the agonist being used will influence the required concentration of the antagonist. Consider generating a dose-response curve for the agonist in the presence of different fixed concentrations of AL 8810.

Quantitative Data Summary

Table 1: In Vitro Potency and Affinity of AL 8810

ParameterCell LineValueReference
EC50 (Agonist Activity) A7r5 cells261 +/- 44 nM[5]
3T3 fibroblasts186 +/- 63 nM[5]
Ki (Antagonist Activity) A7r5 cells426 +/- 63 nM[5]
Mouse 3T3 cells0.2 +/- 0.06 µM[6]
Rat A7r5 cells0.4 +/- 0.1 µM[6]
pA2 A7r5 cells6.68 +/- 0.23[5]
3T3 cells6.34 +/- 0.09[5]

Table 2: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compound Ethanol≤25 mg/mL[8]
DMSO25 mg/mL[8]
Dimethyl formamide25 mg/mL[8]
AL 8810 methyl ester DMF30 mg/mL[1]
DMSO25 mg/mL[1]
Ethanol50 mg/mL[1]
PBS (pH 7.2)0.5 mg/mL[1]

Experimental Protocols & Visualizations

Protocol: In Vitro FP Receptor Antagonism Assay

This protocol outlines a general procedure for assessing the antagonist effect of this compound on PGF2α-induced signaling in a cell-based assay.

  • Cell Culture: Plate cells expressing the FP receptor (e.g., A7r5 or 3T3 cells) in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

  • Preparation of Compounds:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a stock solution of a PGF2α analog (e.g., fluprostenol) in DMSO.

    • Create serial dilutions of both compounds in your assay buffer or serum-free media.

  • Pre-incubation with Antagonist:

    • Wash the cells with assay buffer.

    • Add the desired concentrations of this compound to the cells.

    • Incubate for a predetermined time (e.g., 30-60 minutes) to allow for cell penetration and hydrolysis to the active form.

  • Agonist Stimulation:

    • Add the PGF2α analog to the wells at various concentrations, creating a dose-response curve.

  • Assay Readout:

    • After an appropriate incubation period, measure the downstream signaling event. This could be intracellular calcium mobilization, inositol (B14025) phosphate (B84403) (IP) accumulation, or ERK phosphorylation.

  • Data Analysis:

    • Plot the agonist dose-response curves in the presence and absence of the antagonist. A competitive antagonist like AL 8810 should cause a rightward shift in the agonist's dose-response curve.[5]

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Plate and Culture Cells prep_stock Prepare Stock Solutions (this compound & Agonist in DMSO) prep_working Prepare Working Dilutions (in Assay Buffer) pre_incubate Pre-incubate Cells with This compound prep_working->pre_incubate stimulate Stimulate with FP Agonist pre_incubate->stimulate measure Measure Downstream Signal (e.g., Calcium, IP, pERK) stimulate->measure analyze Plot Dose-Response Curves & Analyze Antagonism measure->analyze

Experimental workflow for an in vitro antagonism assay.
Signaling Pathway of FP Receptor and AL 8810 Action

The Prostaglandin F2α (FP) receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, PGF2α, it activates the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mediate intracellular calcium release and Protein Kinase C (PKC) activation, respectively. AL 8810 competitively binds to the FP receptor, preventing this cascade from occurring.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq Activates PGF2a PGF2α (Agonist) PGF2a->FP_receptor Binds & Activates AL8810 AL 8810 (Antagonist) AL8810->FP_receptor Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC downstream Downstream Effects Ca_release->downstream PKC->downstream

FP receptor signaling and the antagonistic action of AL 8810.

References

Enhancing the antagonist effect of AL 8810 isopropyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AL-8810 isopropyl ester in their experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is AL-8810 isopropyl ester and how does it work?

AL-8810 isopropyl ester is a prodrug form of AL-8810, which is a selective and potent antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1] As an isopropyl ester, it is more lipid-soluble, facilitating its passage across cell membranes. Once inside the cell, it is hydrolyzed by endogenous esterases to its active form, AL-8810. AL-8810 acts as a competitive antagonist at the FP receptor, meaning it binds to the same site as the endogenous ligand PGF2α and other FP receptor agonists, thereby blocking their effects.[2][3] It is important to note that AL-8810 also exhibits weak partial agonist activity, meaning it can weakly activate the FP receptor on its own.[2][3]

Q2: How can I enhance the antagonist effect of AL-8810 isopropyl ester?

Currently, there is limited direct evidence for compounds that synergistically enhance the antagonist effect of AL-8810. However, one study has suggested that phloretin, a natural flavonoid, can potentiate the binding of radiolabeled ligands to the FP receptor. While this doesn't directly confirm an enhancement of the antagonist effect, it suggests a potential area for investigation.

Another theoretical approach to enhancing antagonist effect is through the use of allosteric modulators. Allosteric modulators bind to a different site on the receptor than the primary ligand and can alter the receptor's affinity or efficacy for the primary ligand.[4][5] While specific allosteric modulators that enhance AL-8810's antagonism at the FP receptor have not been formally identified, this remains a potential avenue for future research.

Q3: What are the best practices for handling and storing AL-8810 isopropyl ester?

  • Storage: For long-term storage, AL-8810 isopropyl ester should be stored at -20°C.[6] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

  • Solubility: AL-8810 isopropyl ester is soluble in organic solvents such as DMSO and ethanol. AL-8810 methyl ester, a similar compound, has a solubility of approximately 50 mg/mL in ethanol, 25 mg/mL in DMSO, and 30 mg/mL in dimethyl formamide.[7] For AL-8810 (the active acid form), solubility is also high in these organic solvents, but it is poorly soluble in aqueous buffers like PBS (approximately 0.05 mg/mL at pH 7.2).[4]

  • Preparation of Stock Solutions: It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. This stock can then be diluted into your aqueous assay buffer for your experiments. Ensure the final concentration of the organic solvent in your assay is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected Agonist Activity AL-8810 is a partial agonist and may elicit a response, especially at higher concentrations or in systems with high receptor expression.1. Perform a dose-response curve of AL-8810 alone to characterize its partial agonist activity in your specific assay. 2. Use the lowest effective antagonist concentration of AL-8810 in your experiments. 3. Compare results in cell lines with varying levels of FP receptor expression.
High Background Signal in Functional Assays The agonist used to stimulate the FP receptor may be cross-reacting with other prostanoid receptors present in the cell system.1. Confirm the selectivity of your agonist for the FP receptor. 2. Use a highly selective FP receptor agonist, such as fluprostenol. 3. Characterize the prostanoid receptor expression profile of your cell line.
Variability in Antagonist Potency (Ki or pA2 values) Experimental conditions such as the agonist used, cell type, and assay format can influence the apparent potency of AL-8810.1. Maintain consistent experimental parameters, including cell passage number, serum concentration, and incubation times. 2. Determine the pA2 value using a Schild analysis to obtain a more accurate measure of antagonist potency. 3. Be aware that Ki values can vary between different cell lines and against different agonists (see Data Presentation section).
Poor Solubility in Aqueous Buffers AL-8810 and its isopropyl ester are lipophilic compounds with low aqueous solubility.1. Prepare a high-concentration stock solution in 100% DMSO or ethanol. 2. Serially dilute the stock solution in your aqueous assay buffer immediately before use. 3. Vortex thoroughly after each dilution step. 4. If precipitation is still an issue, consider using a small amount of a non-ionic surfactant like Pluronic F-127 in your assay buffer.
Inconsistent Results Between Experiments Potential degradation of AL-8810 isopropyl ester in solution.1. Prepare fresh dilutions of AL-8810 isopropyl ester from a frozen stock for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution is recommended.

Data Presentation

The antagonist potency of AL-8810 is typically reported as a Ki (inhibitor constant) or pA2 value. These values can vary depending on the experimental system and the agonist being antagonized.

Parameter Cell Line Agonist Value Reference
pA2 A7r5 cellsFluprostenol6.68 ± 0.23[2][8]
pA2 3T3 cellsFluprostenol6.34 ± 0.09[2][8]
Ki A7r5 cellsFluprostenol426 ± 63 nM[2][8]
Ki Mouse 3T3 cellsVarious FP agonists0.2 ± 0.06 µM[2][9]
Ki Rat A7r5 cellsVarious FP agonists0.4 ± 0.1 µM[2][9]
Ki Human cloned ciliary body-derived FP receptorVarious FP agonists1.9 ± 0.3 µM[2]
Ki Human trabecular meshwork (h-TM) cellsVarious FP agonists2.6 ± 0.5 µM[2]
Ki Human ciliary muscle (h-CM) cellsVarious FP agonists5.7 µM[2]

Experimental Protocols

Calcium Mobilization Assay

This protocol describes how to measure the inhibition of agonist-induced intracellular calcium mobilization by AL-8810 isopropyl ester.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293, CHO, or a relevant primary cell line)

  • Black-walled, clear-bottom 96- or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127 (for aiding dye loading)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • FP receptor agonist (e.g., PGF2α, fluprostenol)

  • AL-8810 isopropyl ester

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS with HEPES.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a 2X concentrated solution of AL-8810 isopropyl ester in HBSS with HEPES. Also, prepare a vehicle control.

    • Prepare a 5X or 10X concentrated solution of the FP receptor agonist in HBSS with HEPES.

  • Antagonist Incubation:

    • After the dye loading incubation, gently wash the cells with HBSS with HEPES.

    • Add the 2X AL-8810 isopropyl ester solution or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds).

    • Establish a stable baseline reading for 15-30 seconds.

    • Inject the concentrated agonist solution into the wells and continue recording the fluorescence for 1-2 minutes.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

    • Calculate the peak fluorescence response for each well.

    • Determine the inhibitory effect of AL-8810 isopropyl ester by comparing the agonist response in the presence and absence of the antagonist.

    • Generate a dose-response curve for AL-8810 to calculate its IC50.

Inositol (B14025) Phosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of FP receptor activation, and its inhibition by AL-8810 isopropyl ester.

Materials:

  • Cells expressing the FP receptor

  • White, solid-bottom 96- or 384-well plates

  • IP-One HTRF Assay Kit (or similar)

  • Stimulation buffer (provided in the kit or a similar buffer containing LiCl)

  • FP receptor agonist

  • AL-8810 isopropyl ester

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed cells into the microplates and grow to confluency.

  • Compound Preparation:

    • Prepare serial dilutions of AL-8810 isopropyl ester in the stimulation buffer.

    • Prepare the FP receptor agonist at a concentration that gives a submaximal response (e.g., EC80).

  • Assay:

    • Remove the cell culture medium.

    • Add the AL-8810 isopropyl ester dilutions or vehicle control to the wells.

    • Immediately add the FP receptor agonist to the wells.

    • Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 30-60 minutes).

  • Lysis and Detection:

    • Add the IP1-d2 and anti-IP1-cryptate reagents (from the kit) to the wells.

    • Incubate at room temperature for 1 hour in the dark.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • The amount of IP1 is inversely proportional to the HTRF ratio.

    • Generate a dose-response curve for AL-8810 to determine its IC50 for the inhibition of agonist-induced IP1 accumulation.

Visualizations

Signaling Pathway of the FP Receptor

FP_Receptor_Signaling PGF2a PGF2α / Agonist FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds & Activates AL8810 AL-8810 AL8810->FP_Receptor Binds & Blocks Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream experimental_workflow start Start: Prepare FP Receptor- Expressing Cells prepare_compounds Prepare AL-8810 Isopropyl Ester and Agonist Solutions start->prepare_compounds pre_incubate Pre-incubate Cells with AL-8810 or Vehicle prepare_compounds->pre_incubate stimulate Stimulate Cells with FP Receptor Agonist pre_incubate->stimulate assay_choice Select Assay stimulate->assay_choice ca_assay Calcium Mobilization Assay assay_choice->ca_assay Calcium Flux ip1_assay Inositol Phosphate (IP1) Assay assay_choice->ip1_assay Second Messenger measure Measure Signal ca_assay->measure ip1_assay->measure analyze Data Analysis: Calculate IC50 / pA2 measure->analyze end End analyze->end troubleshooting_agonist_activity start Observation: Unexpected Agonist Activity of AL-8810 check_concentration Is the AL-8810 concentration high? start->check_concentration partial_agonism Potential Cause: Partial Agonism check_concentration->partial_agonism Yes check_receptor_expression Is receptor expression level high? check_concentration->check_receptor_expression No solution1 Solution: Lower AL-8810 concentration partial_agonism->solution1 solution2 Solution: Use cell line with lower receptor expression partial_agonism->solution2 end Problem Resolved solution1->end check_receptor_expression->partial_agonism Yes check_purity Is the compound pure? check_receptor_expression->check_purity No solution2->end impurity Potential Cause: Agonist Impurity check_purity->impurity No check_purity->end Yes solution3 Solution: Verify compound purity (e.g., via HPLC/MS) impurity->solution3 solution3->end

References

Validation & Comparative

A Comparative Guide for Researchers: AL-8810 Isopropyl Ester and Latanoprost in Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct roles of prostaglandin (B15479496) analogues is crucial in the advancement of glaucoma therapies. This guide provides a detailed comparison of AL-8810 isopropyl ester and latanoprost (B1674536), focusing on their opposing mechanisms of action and their applications in glaucoma research.

Latanoprost, a prostaglandin F2α analogue, is a well-established first-line treatment for open-angle glaucoma, renowned for its efficacy in lowering intraocular pressure (IOP).[1] In contrast, AL-8810 isopropyl ester is a selective antagonist of the prostaglandin F (FP) receptor, primarily utilized as a pharmacological tool to investigate the mechanisms of FP receptor agonists like latanoprost.[2] This guide will delve into their pharmacodynamics, present comparative data, detail relevant experimental protocols, and visualize their interaction within the signaling pathway.

Pharmacodynamics and Mechanism of Action

Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[3] Latanoprost acid is a selective agonist of the FP receptor.[3] Activation of FP receptors in the ciliary muscle and trabecular meshwork leads to an increase in the uveoscleral outflow of aqueous humor, and to a lesser extent, trabecular outflow, thereby reducing IOP.[4][5][6] This increase in outflow is mediated by the remodeling of the extracellular matrix, a process involving the upregulation of matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-9.[4][5][7]

AL-8810, on the other hand, is a potent and selective competitive antagonist of the FP receptor.[2] It binds to the FP receptor without activating it, thereby blocking the binding and subsequent action of FP receptor agonists like latanoprost.[2] In research settings, AL-8810 is instrumental in demonstrating that the IOP-lowering effect of latanoprost is indeed mediated through the FP receptor.[6][8] Studies have shown that in the presence of AL-8810, the IOP-lowering effect of latanoprost is significantly attenuated.[8][9]

Comparative Data

The following tables summarize the key quantitative data for AL-8810 isopropyl ester and latanoprost, highlighting their contrasting pharmacological profiles.

Table 1: Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki)Species/Cell LineReference
Latanoprost AcidFP Receptor~3.1 - 16 nMVariousNot directly available in search results
AL-8810FP Receptor426 ± 63 nMRat A7r5 cells[2]

Table 2: Efficacy in Intraocular Pressure (IOP) Reduction

CompoundAnimal Model/Patient PopulationDosageIOP ReductionReference
LatanoprostPrimary Open-Angle Glaucoma/Ocular Hypertension Patients0.005% once daily3.8 mmHg (vs. 0.9 mmHg for placebo) at 24 months[10]
LatanoprostGlaucomatous Monkeys0.005% once daily5.4 ± 1.0 mmHg on day 3; 6.6 ± 1.3 mmHg on day 5[11][12]
AL-8810 (alone)Wild-type Mice10 mMMinimal effect[9]
Latanoprost + AL-8810Wild-type Mice10-4 M Latanoprost + 10 mM AL-8810Abrogated IOP-lowering effect of latanoprost[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the study of AL-8810 and latanoprost.

Measurement of Intraocular Pressure (IOP) in Animal Models

1. Tonometer-Based Measurement in Rabbits:

  • Animal Model: New Zealand White rabbits are commonly used.

  • Anesthesia: Topical anesthesia (e.g., 0.5% proparacaine (B1679620) hydrochloride) is applied to the cornea.

  • Instrumentation: A calibrated tonometer, such as a Tono-Pen or a non-contact tonometer, is used.[13][14]

  • Procedure: The tonometer probe is gently brought into contact with the central cornea to obtain a reading. Multiple readings are taken and averaged to ensure accuracy. For calibration, the tonometer readings can be compared against direct manometry by cannulating the anterior chamber.[13]

2. IOP Measurement in Cynomolgus Monkeys:

  • Animal Model: Cynomolgus monkeys with laser-induced glaucoma are often utilized.[11][12]

  • Anesthesia: Monkeys are typically anesthetized for the procedure.

  • Instrumentation: A calibrated pneumatonometer is a common instrument for this purpose.[11]

  • Procedure: Baseline IOP is established by taking multiple measurements over several days. Following drug administration (e.g., topical latanoprost), IOP is measured at various time points to assess the drug's effect.[11][12]

FP Receptor Binding Assay

Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of a compound for the FP receptor.

  • Materials: Cell membranes expressing the FP receptor, a radiolabeled ligand (e.g., 3H-PGF2α), the unlabeled test compound (e.g., AL-8810 or latanoprost acid), and a filtration apparatus.

  • Procedure:

    • A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The mixture is then rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • The radioactivity retained on the filter is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[15][16][17]

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the signaling pathways of latanoprost and the inhibitory action of AL-8810.

latanoprost_pathway Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Binds and Activates Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase MMP_Upregulation MMP Upregulation (MMP-1, -3, -9) Ca_Increase->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction

Caption: Latanoprost Signaling Pathway for IOP Reduction.

al8810_inhibition Latanoprost_Acid Latanoprost Acid FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Binding Blocked AL8810 AL-8810 AL8810->FP_Receptor Binds and Blocks No_Activation No Receptor Activation FP_Receptor->No_Activation Blocked_Pathway Downstream Pathway Blocked No_Activation->Blocked_Pathway

Caption: AL-8810 Inhibition of the Latanoprost Pathway.

References

A Comparative Analysis of AL-8810 Isopropyl Ester and Other FP Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of AL-8810 isopropyl ester with other prominent FP (prostaglandin F) receptor antagonists. It is intended for researchers, scientists, and professionals in drug development seeking an objective analysis supported by experimental data. This document summarizes quantitative data in structured tables, outlines detailed experimental protocols for key assays, and visualizes critical pathways and workflows.

Introduction to FP Receptor Antagonists

Prostaglandin F2α (PGF2α) exerts its physiological effects through the FP receptor, a G-protein coupled receptor (GPCR). Antagonists of this receptor are valuable tools for studying its role in various physiological and pathological processes and hold therapeutic potential for conditions such as glaucoma, preterm labor, and endometriosis.[1][2] AL-8810 is a well-characterized competitive antagonist at the FP receptor.[1][3] This guide compares AL-8810 with other notable FP receptor antagonists, including AL-3138, AS604872, PDC31, and BAY-6672, focusing on their performance in various experimental settings.

Comparative Performance of FP Receptor Antagonists

The following tables summarize the available quantitative data for AL-8810 and its counterparts. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, experimental conditions may vary between data points.

AntagonistTypeTarget SpeciesCell Line/TissueAssay TypeKi (nM)IC50 (nM)pA2Reference
AL-8810 CompetitiveMouse3T3 cellsFunctional200 ± 606.34 ± 0.09[1][3]
RatA7r5 cellsFunctional400 ± 1006.68 ± 0.23[1][3]
HumanCiliary bodyFunctional1900 ± 300[1]
HumanTrabecular MeshworkFunctional2600 ± 500[1]
AL-3138 Non-competitiveNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
AS604872 Non-prostanoidHumanNot SpecifiedBinding35[4]
RatNot SpecifiedBinding158[4]
MouseNot SpecifiedBinding323[4]
PDC31 Allosteric InhibitorNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
BAY-6672 CompetitiveHumanNot SpecifiedBinding1.4 (µM)[5]

Table 1: Comparative in vitro potency of FP Receptor Antagonists. This table highlights the binding affinity (Ki), functional inhibitory concentration (IC50), and antagonist potency (pA2) of various FP receptor antagonists across different species and cell types.

Key Signaling Pathways

The activation of the FP receptor by its endogenous ligand, PGF2α, initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting the effects of FP receptor antagonists.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonists Points of Antagonist Action PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., muscle contraction, gene expression) PKC->Downstream AL8810 AL-8810 (Competitive) AL8810->FP_Receptor Blocks PGF2α binding AS604872 AS604872 (Non-prostanoid) AS604872->FP_Receptor Blocks PGF2α binding PDC31 PDC31 (Allosteric) PDC31->FP_Receptor Modulates binding/signaling

Figure 1: FP Receptor Signaling Pathway. This diagram illustrates the primary signaling cascade initiated by PGF2α binding to the FP receptor, leading to downstream cellular responses. The points of intervention for different types of antagonists are also indicated.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the FP receptor.

Radioligand_Binding_Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Membrane_Prep Prepare cell membranes expressing FP receptors Incubate Incubate membranes, radioligand, and test compound together Membrane_Prep->Incubate Radioligand Prepare radiolabeled ligand (e.g., [³H]-PGF2α) Radioligand->Incubate Test_Compound Prepare serial dilutions of test antagonist Test_Compound->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Scintillation Quantify radioactivity on filters using a scintillation counter Filter->Scintillation Analysis Analyze data to determine IC50 and Ki values Scintillation->Analysis

Figure 2: Radioligand Binding Assay Workflow. This flowchart outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of an antagonist for the FP receptor.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled PGF2α (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled antagonist.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of FP receptor activation.

Protocol:

  • Cell Culture: Culture cells endogenously or recombinantly expressing the FP receptor in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific time (e.g., 30-60 minutes) at 37°C.

  • Antagonist Incubation: Wash the cells and incubate with varying concentrations of the FP receptor antagonist for a defined period.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a fixed concentration of an FP receptor agonist (e.g., PGF2α) to all wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay

This assay provides a more proximal measure of Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates.

Protocol:

  • Cell Labeling: Culture cells expressing the FP receptor and label them with [³H]-myo-inositol overnight.

  • Assay Setup: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of the FP receptor antagonist.

  • Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., PGF2α) and incubate for a specific period (e.g., 30-60 minutes).

  • Extraction: Stop the reaction by adding a suitable acid (e.g., perchloric acid) and extract the inositol phosphates.

  • Separation: Separate the different inositol phosphate species using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the inositol phosphate fractions using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated IP accumulation against the logarithm of the antagonist concentration to determine the IC50 value.

Conclusion

AL-8810 remains a widely used and effective competitive antagonist for the FP receptor, particularly in in vitro studies. Its selectivity and well-documented potency make it a valuable research tool.[1][3] Other antagonists, such as the non-prostanoid AS604872, offer alternative chemical scaffolds and may exhibit different pharmacokinetic properties, making them suitable for different experimental contexts.[4] The choice of antagonist will ultimately depend on the specific research question, the experimental system being used, and the desired pharmacological profile. The data and protocols presented in this guide are intended to assist researchers in making informed decisions when selecting and utilizing FP receptor antagonists in their studies.

References

Validating AL-8810 Isopropyl Ester as a Premier Selective FP Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Fort Worth, TX - In the landscape of prostaglandin (B15479496) research, the quest for selective receptor antagonists is paramount for dissecting signaling pathways and developing targeted therapeutics. This guide provides a comprehensive validation of AL-8810 isopropyl ester as a highly selective and potent antagonist of the prostaglandin F2α receptor (FP receptor), comparing its performance with other known FP receptor modulators. Through a detailed examination of experimental data and methodologies, this document serves as a critical resource for researchers, scientists, and drug development professionals.

AL-8810, a fluorinated PGF2α analog, has emerged as a cornerstone tool in studying FP receptor-mediated processes.[1][2] Its utility is underscored by its sub-micromolar in vitro potency and significant selectivity over other prostanoid receptors.[1] This guide will delve into the quantitative data that substantiates these claims, offering a clear comparison with other compounds targeting the FP receptor.

Comparative Analysis of FP Receptor Antagonists

The efficacy and selectivity of AL-8810 isopropyl ester are best understood in the context of other available FP receptor antagonists. The following table summarizes key quantitative data from various in vitro studies, providing a direct comparison of their pharmacological profiles.

CompoundTypeCell LineAssay TypeKi (nM)IC50 (nM)Notes
AL-8810 Competitive AntagonistMouse 3T3 cellsPhospholipase C Activity200 ± 60
Rat A7r5 cellsPhospholipase C Activity400 ± 100426 ± 63Antagonized fluprostenol-induced response.
Human Ciliary BodyFunctional Assay1900 ± 300
AL-3138 Non-competitive Antagonist / Partial AgonistRat A7r5 cellsInositol (B14025) Phosphates Generation296 ± 17Also exhibits partial agonist activity.
AS604872 Competitive AntagonistHumanNot Specified35Orally active thiazolidinone derivative.
PDC31 Allosteric ModulatorNot SpecifiedNot SpecifiedNot ApplicableNot ApplicableD-amino acid-based oligopeptide.
PDC113.824 Allosteric ModulatorHuman Myometrial CellsFunctional AssaysNot ApplicableNot ApplicablePeptidomimetic that biases signaling.[3]

In-Depth Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays used to validate AL-8810's antagonist activity are provided below.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of AL-8810 for the FP receptor.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a binding buffer.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying concentrations of AL-8810.

  • Incubation: Allow the reaction to reach equilibrium, typically for 60-90 minutes at room temperature.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of AL-8810 that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Phospholipase C (PLC) Activity Assay

Activation of the FP receptor, a Gq-coupled receptor, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

Objective: To assess the ability of AL-8810 to inhibit agonist-induced PLC activation.

Protocol:

  • Cell Culture: Culture cells endogenously or recombinantly expressing the FP receptor in a suitable medium.

  • Labeling (Optional): For a more direct measurement, cells can be pre-incubated with [3H]-myo-inositol to radiolabel the phosphoinositide pool.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of AL-8810 for a defined period.

  • Agonist Stimulation: Add a known FP receptor agonist (e.g., fluprostenol) to stimulate PLC activity.

  • Termination and Extraction: Stop the reaction and extract the inositol phosphates.

  • Quantification: Separate and quantify the generated IP3 using chromatography or a commercially available assay kit.

  • Data Analysis: Plot the agonist-induced IP3 production as a function of AL-8810 concentration to determine the IC50 value.

Intracellular Calcium Mobilization Assay

The IP3 generated from PLC activation binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Objective: To measure the inhibitory effect of AL-8810 on agonist-induced intracellular calcium increase.

Protocol:

  • Cell Preparation: Seed cells expressing the FP receptor onto a black-walled, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which becomes fluorescent upon binding to calcium.

  • Antagonist Addition: Add varying concentrations of AL-8810 to the wells.

  • Agonist Stimulation: Inject a known FP receptor agonist into the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Quantify the peak fluorescence response and plot it against the concentration of AL-8810 to determine the IC50.

Visualizing the Molecular Mechanisms

To further elucidate the processes involved in FP receptor signaling and its antagonism by AL-8810, the following diagrams have been generated.

FP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGF2a PGF2α (Agonist) FP_receptor FP Receptor PGF2a->FP_receptor AL8810 AL-8810 (Antagonist) AL8810->FP_receptor [Blocks] Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: FP Receptor Signaling Pathway and Antagonism by AL-8810.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_plc PLC Activity Assay cluster_calcium Calcium Mobilization Assay r1 Prepare FP Receptor Membranes r2 Incubate Membranes with Radioligand & AL-8810 r1->r2 r3 Filter and Wash to Separate Bound/Free r2->r3 r4 Quantify Radioactivity r3->r4 p1 Culture FP-expressing Cells p2 Pre-incubate with AL-8810 p1->p2 p3 Stimulate with FP Agonist p2->p3 p4 Extract and Quantify IP3 p3->p4 c1 Seed FP-expressing Cells in 96-well Plate c2 Load Cells with Calcium-sensitive Dye c1->c2 c3 Add AL-8810, then Stimulate with Agonist c2->c3 c4 Measure Fluorescence Change c3->c4

References

A Comparative Guide to FP Receptor Modulation in Intraocular Pressure Reduction: Travoprost vs. AL-8810

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the prostaglandin (B15479496) F2α (PGF2α) analog, travoprost (B1681362), and the selective FP receptor antagonist, AL-8810, with a focus on their roles in modulating intraocular pressure (IOP). While travoprost is a widely-used therapeutic agent for lowering IOP in glaucoma, AL-8810 serves as a critical research tool for elucidating the mechanisms of FP receptor signaling. It is important to note that "AL-8810 isopropyl ester" is not described in the scientific literature as an IOP-lowering agent; rather, AL-8810 is a known FP receptor antagonist. This comparison will, therefore, focus on their opposing effects on the FP receptor and the resulting physiological responses.

Mechanism of Action and Signaling Pathways

Travoprost is a synthetic prostaglandin F2α analog and a selective FP prostanoid receptor agonist.[1] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active free acid form.[2] The travoprost free acid binds to the prostaglandin FP receptor, a G-protein coupled receptor, initiating a signaling cascade. This activation leads to an increase in the outflow of aqueous humor from the eye through both the uveoscleral and trabecular meshwork pathways, which in turn reduces intraocular pressure.[3][4] A key part of this process involves the remodeling of the extracellular matrix in the uveoscleral outflow pathway.[3][5]

In contrast, AL-8810 is a selective FP receptor antagonist.[6][7] It competitively binds to the FP receptor, thereby blocking the binding and subsequent action of FP receptor agonists like travoprost and endogenous prostaglandins.[3][6] This antagonistic action inhibits the signaling cascade that leads to increased aqueous humor outflow. Consequently, AL-8810 is not used to lower IOP but is an invaluable tool in research to confirm that the IOP-lowering effect of drugs like travoprost is indeed mediated by the FP receptor.[3][4]

Signaling Pathway Diagrams

FP_Agonist_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Travoprost Travoprost (Prodrug) Travoprost_Acid Travoprost Acid (Active) Travoprost->Travoprost_Acid Corneal Esterases FP_Receptor FP Receptor (GPCR) Travoprost_Acid->FP_Receptor Binds & Activates G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG MMPs ↑ Matrix Metalloproteinases (MMPs) IP3_DAG->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Outflow ↑ Aqueous Humor Outflow ECM_Remodeling->Outflow IOP_Reduction ↓ Intraocular Pressure (IOP) Outflow->IOP_Reduction

FP Receptor Agonist (Travoprost) Signaling Pathway

FP_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Travoprost_Acid Travoprost Acid FP_Receptor FP Receptor (GPCR) Travoprost_Acid->FP_Receptor Binding Attempted AL8810 AL-8810 AL8810->FP_Receptor Binds & Blocks No_Activation No Downstream Signaling FP_Receptor->No_Activation Blocked_Effect Blocked IOP Reduction No_Activation->Blocked_Effect

FP Receptor Antagonist (AL-8810) Action

Comparative Performance Data

Direct comparative studies of "AL-8810 isopropyl ester" for IOP reduction do not exist, as it is an antagonist. The following tables summarize the known properties of travoprost and AL-8810, and the IOP-lowering performance of travoprost from various studies.

Table 1: Comparison of Travoprost and AL-8810 Properties

FeatureTravoprostAL-8810
Drug Class Prostaglandin F2α AnalogProstaglandin F2α Analog
Mechanism of Action Selective FP Receptor AgonistSelective FP Receptor Antagonist
Primary Use IOP reduction in glaucoma and ocular hypertensionPharmacological tool for FP receptor research
Formulation Isopropyl ester prodrug (topical ophthalmic solution)Not commercially available as a therapeutic
Effect on IOP Decreases IOPBlocks the IOP-lowering effect of FP agonists

Table 2: Summary of Travoprost IOP Reduction Data

Study TypeSpeciesBaseline IOP (mmHg)IOP Reduction (mmHg)Percent IOP ReductionDuration of Action
Preclinical[8]Rabbit9.92 ± 5.642.3023.2%Not specified
Clinical Trial[2]HumanNot specified6.5 - 9.0Not specifiedUp to 84 hours post-dose
Clinical Trial[9]Human~216.6 - 8.5~31-40%3 months (implant)
Clinical Trial[10]Human17.04 (24h mean)2.86 (24h mean)16.8%30 days

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of study results. Below are representative methodologies for preclinical and clinical evaluations of IOP-lowering agents.

Preclinical IOP Measurement in Rabbits

A common preclinical model for assessing the IOP-lowering effects of topical ophthalmic drugs involves the use of rabbits.

  • Animal Model: New Zealand White rabbits are frequently used.[8]

  • Drug Administration: A single drop of the test compound (e.g., travoprost 0.004%) is applied topically to one eye, with the contralateral eye often serving as a control.[8]

  • IOP Measurement:

    • Anesthetics may be used, although they can influence IOP readings.[8]

    • IOP is measured at baseline and at various time points after drug administration using a tonometer, such as the Ocular Response Analyzer (ORA) or a rebound tonometer.[8]

    • Measurements are typically taken multiple times and averaged to ensure accuracy.[8]

  • Data Analysis: The change in IOP from baseline is calculated and compared between the treated and control eyes. Statistical analysis is performed to determine the significance of the IOP reduction.

Clinical Trial Protocol for IOP-Lowering Drugs

Clinical trials in humans are essential for establishing the safety and efficacy of new glaucoma treatments.

  • Study Design: Randomized, double-masked, active-controlled, parallel-group, multi-center trials are common.[9]

  • Patient Population: Patients with open-angle glaucoma or ocular hypertension with a baseline IOP above a certain threshold (e.g., ≥ 21 mmHg) after a washout period from any previous IOP-lowering medications.[9]

  • Treatment Groups:

    • Investigational drug group (e.g., travoprost intraocular implant).[9]

    • Active control group (e.g., timolol (B1209231) maleate (B1232345) ophthalmic solution, 0.5%).[9]

    • Placebo or sham procedure group.

  • IOP Measurement:

    • IOP is measured at multiple time points throughout the day (e.g., 8 AM, 10 AM, and 4 PM) to assess diurnal IOP control.[9]

    • Measurements are taken at baseline and at specified follow-up visits (e.g., day 10, week 6, month 3).[9]

    • Goldmann applanation tonometry is a standard method for IOP measurement in clinical trials.[10]

  • Efficacy Endpoints: The primary efficacy endpoint is often the mean change in IOP from baseline at specific time points. Non-inferiority to the active control is a common objective.[9]

  • Safety Assessments: Adverse events, visual acuity, and other ophthalmic examinations are monitored throughout the study.[9]

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Animal_Model Select Animal Model (e.g., Rabbit) Baseline_IOP Measure Baseline IOP Animal_Model->Baseline_IOP Drug_Admin Administer Test Compound (e.g., Travoprost) and Control Baseline_IOP->Drug_Admin Post_IOP Measure IOP at Multiple Time Points Drug_Admin->Post_IOP Analyze_Preclinical Analyze IOP Reduction and Safety Post_IOP->Analyze_Preclinical Patient_Recruitment Recruit Patients with Glaucoma/OHT Analyze_Preclinical->Patient_Recruitment Proceed if Promising Randomization Randomize to Treatment and Control Groups Patient_Recruitment->Randomization Clinical_Dosing Administer Investigational Drug and Control Randomization->Clinical_Dosing Clinical_IOP Measure Diurnal IOP at Follow-up Visits Clinical_Dosing->Clinical_IOP Analyze_Clinical Analyze Efficacy and Safety Data Clinical_IOP->Analyze_Clinical

Typical Drug Development Workflow for IOP-Lowering Agents

Conclusion

References

In Vivo Validation of AL-8810 Isopropyl Ester: A Comparative Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Fort Worth, TX - This guide provides a comprehensive comparison of the in vivo validated mechanism of action of AL-8810 isopropyl ester, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist, with other alternative FP receptor modulators. This document is intended for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and visual representations of signaling pathways and workflows.

AL-8810 isopropyl ester is a potent and selective competitive antagonist of the FP receptor.[1][2] Its mechanism of action involves blocking the binding of prostaglandin F2α (PGF2α) to the FP receptor, thereby inhibiting the downstream signaling cascade. This has been demonstrated to be therapeutically beneficial in various preclinical models of disease.

Comparative Analysis of In Vivo Efficacy

The in vivo efficacy of AL-8810 has been most notably demonstrated in a mouse model of traumatic brain injury (TBI). In this model, post-treatment with AL-8810 resulted in a significant reduction in hippocampal swelling and an improvement in neurological deficit scores.

CompoundAnimal ModelDosingKey FindingsReference
AL-8810 isopropyl ester Traumatic Brain Injury (Mouse)10 mg/kg, intraperitoneal- Significantly reduced hippocampal swelling.- Significantly improved neurological deficit scores.[Glushakov et al., 2013]
Prostaglandin F2α isopropyl ester Ocular Hypertension/Glaucoma (Human)0.25 µg or 0.5 µg, topical, twice daily- Significantly reduced intraocular pressure by 4 to 6 mmHg.[Camras et al., 1988][3]

Alternative FP Receptor Antagonists

Several other molecules have been identified as FP receptor antagonists, each with a distinct profile.

CompoundMechanism of ActionIn Vitro PotencyIn Vivo Data AvailabilityReference
AL-3138 Non-competitive antagonistKi = 296 nMLimited in vivo data published. Primarily characterized in vitro.[Sharif et al., 2001][4][5]
AS604872 Non-prostanoid antagonist-Data available in models of uterine contraction. Not directly comparable to AL-8810's primary indications.[Sharif et al., 2018][1][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of AL-8810 and a typical experimental workflow for its in vivo validation.

cluster_membrane Cell Membrane FP_receptor FP Receptor G_protein Gq/11 FP_receptor->G_protein Activates PGF2a Prostaglandin F2α (PGF2α) PGF2a->FP_receptor Binds to AL8810 AL-8810 AL8810->FP_receptor Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Inflammation, Neuronal Damage) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Mechanism of Action of AL-8810 as an FP Receptor Antagonist.

start Traumatic Brain Injury Induction in Mice treatment Administer AL-8810 (e.g., 10 mg/kg IP) or Vehicle start->treatment neuro_assessment Neurological Deficit Scoring (at various time points) treatment->neuro_assessment histology Histological Analysis of Brain Tissue treatment->histology data_analysis Data Analysis and Comparison (AL-8810 vs. Vehicle) neuro_assessment->data_analysis histology->data_analysis conclusion Conclusion on Neuroprotective Effects data_analysis->conclusion

Caption: Experimental Workflow for In Vivo Validation of AL-8810 in a TBI Model.

Experimental Protocols

In Vivo Traumatic Brain Injury (TBI) Model

A standardized controlled cortical impact (CCI) model in mice is utilized.

  • Animal Model: Adult male C57BL/6 mice.

  • Anesthesia: Mice are anesthetized with isoflurane.

  • Surgical Procedure: A craniotomy is performed over the right parietal cortex.

  • Induction of TBI: A pneumatic impactor is used to deliver a controlled cortical impact to the exposed brain tissue.

  • Treatment: AL-8810 isopropyl ester (e.g., 10 mg/kg) or vehicle is administered intraperitoneally at a specified time point post-injury.

  • Neurological Assessment: Neurological deficits are assessed at various time points (e.g., 24 and 48 hours) using a standardized neurological deficit score (NDS). The scoring system typically evaluates motor function, reflexes, and alertness.[7][8][9][10]

  • Histological Analysis: At the end of the experiment, animals are euthanized, and brain tissue is collected. Brain sections are stained (e.g., with H&E) to assess the extent of the cortical lesion and hippocampal swelling.

Measurement of Intraocular Pressure (IOP) in Glaucoma Models

While specific in vivo studies for AL-8810 in glaucoma are limited, the general methodology for assessing IOP in animal models is as follows:

  • Animal Model: Rabbits or non-human primates are commonly used. Ocular hypertension can be induced by various methods, such as laser photocoagulation of the trabecular meshwork.

  • Treatment: The test compound (e.g., AL-8810) is typically administered topically as eye drops.

  • IOP Measurement: Intraocular pressure is measured at multiple time points using a tonometer calibrated for the specific animal model.

  • Data Analysis: Changes in IOP from baseline and comparisons between the treated and control groups are statistically analyzed.

Conclusion

AL-8810 isopropyl ester has been validated in vivo as a selective FP receptor antagonist with therapeutic potential, particularly in neuroprotective applications. While direct in vivo comparisons with other FP receptor antagonists are not extensively documented, its distinct competitive antagonist profile differentiates it from non-competitive and non-prostanoid alternatives. Further research is warranted to explore its efficacy in other disease models and to conduct head-to-head comparative studies with other FP receptor modulators.

References

A Comparative Analysis of AL 8810 Isopropyl Ester and Unoprostone for Ocular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two compounds utilized in ocular research: AL 8810 isopropyl ester, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist, and unoprostone (B1682063), a compound primarily known for its activity as a large-conductance Ca2+-activated potassium (BK) channel and ClC-2 type chloride channel activator with weak affinity for the FP receptor. This publication aims to offer an objective comparison of their mechanisms of action, signaling pathways, and functional effects, supported by available experimental data to aid in experimental design and drug development.

At a Glance: Key Physicochemical and Pharmacological Properties

PropertyThis compoundUnoprostone Isopropyl Ester
Chemical Class Prostaglandin F2α analogDocosanoid
Primary Mechanism of Action Selective FP receptor antagonistBK and ClC-2 channel activator
Receptor Binding Affinity (Ki) ~0.2 ± 0.06 µM (mouse 3T3 cells, FP receptor)[1]; ~0.4 ± 0.1 µM (rat A7r5 cells, FP receptor)[1]; 1-2 µM (cloned human ciliary body FP receptor)[2]Weak affinity for FP receptor; Ki values are significantly higher than for potent FP agonists.
Functional Potency (EC50) Weak partial agonist activity at FP receptor (EC50 ≈ 430 nM)[2]~0.51 ± 0.03 nM (BK channel activation in HTMCs)[3]; ~0.6 ± 0.2 nM (BK channel activation in HCN-1A cells)[4]; 557.9 ± 55.2 nM (FP receptor activation)[5]

Mechanism of Action and Signaling Pathways

AL 8810: A Selective FP Receptor Antagonist

AL 8810 acts as a competitive antagonist at the prostaglandin F2α (FP) receptor.[2][6] Prostaglandin F2α and its analogs are potent ocular hypotensive agents that primarily increase the uveoscleral outflow of aqueous humor. By blocking the FP receptor, AL 8810 can inhibit the effects of FP receptor agonists. Interestingly, while being an antagonist, AL 8810 has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) through a distinct signaling pathway involving the transactivation of the epidermal growth factor receptor (EGFR).

AL8810_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AL8810 AL 8810 FP_Receptor FP Receptor AL8810->FP_Receptor Src Src FP_Receptor->Src Antagonism leads to alternate signaling EGFR EGFR MEK MEK EGFR->MEK MMPs MMPs Src->MMPs EGF_ligand EGF Ligand (shed) MMPs->EGF_ligand Shedding EGF_ligand->EGFR Transactivation ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 Gene_Expression Gene Expression pERK->Gene_Expression Translocation

AL 8810 Signaling Pathway

Unoprostone: A Multifaceted Mechanism of Action

Unoprostone's primary mechanism for lowering intraocular pressure is attributed to its activation of BK and ClC-2 channels in the trabecular meshwork, leading to increased aqueous humor outflow.[3][5] Activation of BK channels causes hyperpolarization of the cell membrane, which is thought to relax the trabecular meshwork cells. This action is independent of FP receptor activation.[4][5] While unoprostone does have a very weak affinity for the FP receptor, its primary therapeutic effects are considered to be mediated through these ion channels.

Unoprostone_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Unoprostone Unoprostone BK_Channel BK Channel Unoprostone->BK_Channel Activation ClC2_Channel ClC-2 Channel Unoprostone->ClC2_Channel Activation Ca_increase [Ca2+]i Increase Unoprostone->Ca_increase Inhibition K_ion K+ BK_Channel->K_ion Efflux Cl_ion Cl- ClC2_Channel->Cl_ion Influx Endothelin1 Endothelin-1 ET_Receptor ET Receptor Endothelin1->ET_Receptor ET_Receptor->Ca_increase Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Cl_ion->Hyperpolarization TM_Relaxation Trabecular Meshwork Relaxation Hyperpolarization->TM_Relaxation Aqueous_Outflow Increased Aqueous Humor Outflow TM_Relaxation->Aqueous_Outflow

Unoprostone Signaling Pathway

Comparative Performance Data

Direct comparative studies evaluating the effect of this compound versus unoprostone on intraocular pressure (IOP) in the same experimental model are limited in the reviewed literature. However, based on their distinct mechanisms of action, their effects on IOP would be expected to differ significantly.

  • This compound: As an FP receptor antagonist, AL 8810 would be expected to block the IOP-lowering effects of FP receptor agonists. On its own, it has weak partial agonist activity and its effect on IOP is not well-characterized as a primary outcome in available studies.

  • Unoprostone: Clinical studies have demonstrated that unoprostone effectively lowers IOP, although it is generally considered less potent than prostaglandin analogs like latanoprost (B1674536).[7][8] For instance, one study found that latanoprost 0.005% once daily resulted in a mean IOP reduction of 7.2 mmHg (28%), while unoprostone 0.15% twice daily led to a reduction of 3.9 mmHg (15%).[9] Another study showed latanoprost reduced IOP by 6.7 mmHg (28%) compared to 3.3 mmHg (14%) for unoprostone.[10]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparative analysis of AL 8810 and unoprostone.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_data Data Analysis & Comparison Receptor_Binding Receptor Binding Assay (FP Receptor) Ki_EC50 Determine Ki and EC50 Receptor_Binding->Ki_EC50 Patch_Clamp Patch Clamp Electrophysiology (BK Channels) Channel_Activity Analyze Channel Activity Patch_Clamp->Channel_Activity Ca_Mobilization Calcium Mobilization Assay (FP Receptor) Signaling_Changes Quantify Signaling Changes Ca_Mobilization->Signaling_Changes Western_Blot Western Blot (ERK1/2 Phosphorylation) Western_Blot->Signaling_Changes Animal_Model Animal Model of Ocular Hypertension (e.g., Rabbit) IOP_Measurement Intraocular Pressure (IOP) Measurement Animal_Model->IOP_Measurement IOP_Reduction Compare IOP Reduction IOP_Measurement->IOP_Reduction Final_Comparison Comprehensive Comparative Analysis Ki_EC50->Final_Comparison Channel_Activity->Final_Comparison Signaling_Changes->Final_Comparison IOP_Reduction->Final_Comparison

Comparative Experimental Workflow

1. Receptor Binding Assay (FP Receptor)

  • Objective: To determine the binding affinity (Ki) of AL 8810 and unoprostone for the FP receptor.

  • Method:

    • Prepare cell membranes from a cell line expressing the human FP receptor (e.g., HEK293 cells).

    • Incubate the membranes with a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying concentrations of the test compounds (AL 8810 or unoprostone).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the Ki values using the Cheng-Prusoff equation.

2. Patch-Clamp Electrophysiology for BK Channel Activity

  • Objective: To measure the effect of unoprostone on BK channel activity.

  • Method:

    • Culture human trabecular meshwork cells (HTMCs) on glass coverslips.

    • Use the whole-cell or inside-out patch-clamp technique to record ion channel currents.[11][12]

    • Apply voltage steps to the cell membrane to elicit BK channel currents.

    • Perfuse the cells with different concentrations of unoprostone and record the changes in current amplitude.

    • Use a specific BK channel blocker (e.g., iberiotoxin) to confirm the identity of the recorded currents.[3][5]

    • Construct a dose-response curve to determine the EC50 for BK channel activation by unoprostone.

3. Intracellular Calcium Mobilization Assay

  • Objective: To assess the ability of AL 8810 to antagonize FP receptor-mediated calcium signaling and to evaluate the effect of unoprostone on intracellular calcium.

  • Method:

    • Culture cells expressing the FP receptor (e.g., A7r5 or HEK293 cells) in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13][14]

    • For AL 8810, pre-incubate the cells with varying concentrations of AL 8810 before stimulating with a known FP receptor agonist (e.g., PGF2α).

    • For unoprostone, directly add varying concentrations to the cells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Analyze the data to determine the inhibitory concentration (IC50) of AL 8810 and the effect of unoprostone on calcium levels.

4. Western Blot for ERK1/2 Phosphorylation

  • Objective: To determine the effect of AL 8810 on the phosphorylation of ERK1/2.

  • Method:

    • Culture appropriate cells (e.g., HEK293 cells expressing the FP receptor) and treat with AL 8810 for various time points.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15][16]

    • Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

5. In Vivo Intraocular Pressure (IOP) Measurement in a Rabbit Model

  • Objective: To compare the effects of topically administered this compound and unoprostone on IOP.

  • Method:

    • Use healthy New Zealand white rabbits for the study.

    • Establish baseline IOP measurements using a calibrated tonometer (e.g., Tono-Pen or rebound tonometer).[17][18][19]

    • Administer a single topical dose of this compound, unoprostone, or vehicle (control) to one eye of each rabbit.

    • Measure IOP at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.

    • Compare the changes in IOP from baseline between the different treatment groups.

Conclusion

This compound and unoprostone represent two distinct classes of compounds with different primary mechanisms of action in the context of ocular pharmacology. AL 8810 is a valuable tool for studying the role of the FP receptor due to its selective antagonist properties. Unoprostone, on the other hand, offers a unique mechanism for lowering intraocular pressure through the activation of BK and ClC-2 channels, largely independent of the FP receptor pathway. The choice between these two compounds for research or therapeutic development will depend on the specific scientific question or clinical target. While direct comparative data on their IOP-lowering efficacy is lacking, the information and protocols provided in this guide offer a solid foundation for designing and conducting further comparative studies. Future research directly comparing the in vivo effects of these two compounds would be highly valuable to the field.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for AL 8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for AL 8810 isopropyl ester. While the Safety Data Sheet (SDS) for this compound does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is prudent to treat all research chemicals with a high degree of caution.[1] The following procedures are based on best practices for handling laboratory chemicals with unknown long-term toxicological properties.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical barrier to preventing exposure. Although the SDS for this compound does not mandate specific PPE, a comprehensive approach is recommended for maximum safety in a research environment.[1]

Recommended PPE for Handling this compound

PPE CategoryItemSpecifications & Best Practices
Eye and Face Protection Safety GogglesShould provide a complete seal around the eyes to protect against splashes. Standard safety glasses are not sufficient.[2][3]
Face ShieldWear in conjunction with safety goggles when there is a significant risk of splashing.[2][4]
Hand Protection Nitrile GlovesWhile the SDS for this compound does not specify a glove type, nitrile gloves offer good resistance to a wide range of chemicals.[1] For handling hazardous compounds, double gloving is often recommended.[5] Change gloves immediately if they become contaminated, torn, or punctured.[5]
Body Protection Laboratory CoatA long-sleeved, buttoned lab coat should be worn to protect the skin and clothing.[6]
Chemical-Resistant GownFor larger quantities or procedures with a higher risk of splashing, a disposable, low-permeability gown is recommended.[4][5]
Respiratory Protection Not generally required under normal use with adequate ventilation.[1]If handling the solid material where dust may be generated, or if working outside of a well-ventilated area, a risk assessment should be performed to determine if a respirator is necessary.
Operational Plan: Safe Handling Protocol

Adherence to a standardized handling protocol minimizes the risk of exposure and contamination.

Step-by-Step Handling Procedure:

  • Preparation:

    • Read and understand the Safety Data Sheet for this compound before beginning any work.[1]

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary materials and equipment before starting the experiment.

    • Designate a specific area for handling this compound to contain any potential spills.

  • Donning PPE:

    • Put on a laboratory coat or gown.

    • Don safety goggles and a face shield if necessary.

    • Wash hands thoroughly before putting on two pairs of nitrile gloves.

  • Handling the Compound:

    • Conduct all manipulations of this compound, including weighing and preparing solutions, within a chemical fume hood to minimize inhalation exposure.

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use dedicated spatulas and glassware.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment.

    • Remove the outer pair of gloves and dispose of them in the appropriate chemical waste container.

    • Remove the remaining PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.[5][6]

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety. Do not pour this compound or its waste down the drain.[7]

Waste Segregation and Disposal

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed containerCollect any solid this compound waste in a clearly labeled, sealed container.
Liquid Waste Labeled, sealed solvent waste containerCollect solutions containing this compound in a designated, compatible, and clearly labeled solvent waste container.[7]
Contaminated PPE Labeled, sealed bag or containerDispose of all contaminated gloves, wipes, and disposable gowns in a designated, sealed container for chemical waste.[5]

All chemical waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Emergency Procedures
Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Gather Materials prep1->prep2 prep3 Don PPE (Gown, Goggles, Double Gloves) prep2->prep3 handle1 Weigh Solid / Prepare Solution prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces & Glassware handle2->clean1 clean2 Segregate Waste (Solid, Liquid, PPE) clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.